molecular formula C9H9NOS B067150 (S)-4-Phenyl-1,3-oxazolidine-2-thione CAS No. 190970-57-1

(S)-4-Phenyl-1,3-oxazolidine-2-thione

Cat. No.: B067150
CAS No.: 190970-57-1
M. Wt: 179.24 g/mol
InChI Key: LVIJIGQKFDZTNC-MRVPVSSYSA-N
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Description

(S)-4-Phenyl-1,3-oxazolidine-2-thione is a versatile and highly valuable chiral oxazolidinethione auxiliary, extensively employed in modern asymmetric synthesis. Its primary research value lies in its ability to act as a stereodirecting group, enabling the highly enantioselective formation of new stereocenters in adjacent molecules. The mechanism of action involves the condensation of the parent amino alcohol with carbonyls, such as carboxylic acids, to form a derivative where the rigid oxazolidine ring and the sulfur atom of the thione carbonyl effectively shield one face of the molecule. This facial bias allows for highly diastereoselective enolization and subsequent electrophilic attacks, most notably in classic Evans aldol reactions and alkylations. The 4-phenyl substituent provides optimal steric and electronic properties for this stereocontrol. Furthermore, the thione carbonyl offers distinct reactivity compared to traditional oxazolidinones, often leading to altered chelation properties and facilitating its removal under different conditions. This compound is instrumental for researchers developing novel synthetic routes to complex chiral molecules, including pharmaceuticals, natural products, and other functional materials, providing a reliable and well-established method for installing critical stereochemical information with high fidelity.

Properties

IUPAC Name

(4S)-4-phenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJIGQKFDZTNC-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=S)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461189
Record name (4S)-4-Phenyl-1,3-oxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190970-57-1
Record name (4S)-4-Phenyl-1,3-oxazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-4-Phenyl-1,3-oxazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Phenyl-1,3-oxazolidine-2-thione , a chiral auxiliary of significant interest in asymmetric synthesis, possesses a unique set of physical properties that are critical for its effective application in the laboratory and in the development of novel chemical entities. This guide provides a comprehensive overview of these properties, supported by experimental data and established analytical protocols, to empower researchers in their synthetic endeavors.

Molecular Structure and Key Physicochemical Properties

This compound, with the CAS Number 190970-57-1, is a five-membered heterocyclic compound featuring a phenyl group at the stereogenic center, an oxygen and a nitrogen atom within the ring, and a thiocarbonyl group. Its molecular formula is C₉H₉NOS, corresponding to a molecular weight of 179.24 g/mol .[1]

The inherent chirality of this molecule, conferred by the (S)-configuration at the C4 position, is fundamental to its utility in controlling the stereochemical outcome of chemical reactions. The phenyl substituent plays a crucial role in establishing a rigid conformational bias, which is essential for high diastereoselectivity in asymmetric transformations.

A summary of the key physical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₉H₉NOS[1]
Molecular Weight 179.24 g/mol [1]
Appearance White to off-white solid
Melting Point Not consistently reported[2]
Boiling Point 272.0 °C at 760 mmHg[3][4]
Specific Rotation +77° (c = 0.2 in Chloroform)[2][5]
Solubility Soluble in benzene and chloroform. Insoluble in water (may hydrolyze).[4]

It is important to note that while a boiling point has been reported, the melting point is not consistently available from commercial suppliers, with some sources indicating "N/A".[2] This suggests that the compound may decompose upon melting or that a definitive value has not been widely established. Researchers are advised to determine the melting point experimentally for their specific batch. Solubility is generally reported in organic solvents like benzene and chloroform, with insolubility in water.[4]

Optical Activity: A Defining Characteristic

The specific rotation is a critical parameter for confirming the enantiopurity of this compound. The positive value of +77° indicates that it is dextrorotatory, rotating the plane of polarized light to the right.

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of a sample of this compound to verify its enantiomeric purity.

Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • 1 dm polarimeter cell

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • This compound sample

  • Chloroform (spectroscopic grade)

Procedure:

  • Solution Preparation: Accurately weigh a precise amount of the this compound sample (e.g., 20 mg) and transfer it to a 10 mL volumetric flask. Dissolve the sample in chloroform and dilute to the mark. This will give a concentration of 0.2 g/100 mL (or 0.002 g/mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform) in the polarimeter cell. The reading should be zero.

  • Sample Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the following formula:

    [α] = α / (l × c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (1 dm).

    • c is the concentration of the solution in g/mL.

Trustworthiness: The accuracy of the specific rotation measurement is contingent on the precise preparation of the solution, the calibration of the polarimeter, and maintaining a constant temperature (typically 20°C or 25°C). The result should be compared to the literature value to assess the enantiomeric excess of the sample.

Spectroscopic Profile

The structural elucidation and confirmation of this compound rely heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals include:

  • A multiplet in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the protons of the phenyl group.

  • A multiplet for the proton at the chiral center (C4-H).

  • Multiplets for the two diastereotopic protons on the C5 carbon of the oxazolidine ring.

  • A broad singlet for the N-H proton.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals would include:

  • A signal for the thiocarbonyl carbon (C=S), typically found downfield.

  • Signals for the carbon atoms of the phenyl group.

  • Signals for the two carbons of the oxazolidine ring (C4 and C5).

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • NMR tube (5 mm) and cap

  • This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃)

  • Pasteur pipette and bulb

  • Small vial

Procedure:

  • Dissolution: In a small, clean, and dry vial, weigh the appropriate amount of the sample. Add approximately 0.6-0.7 mL of CDCl₃ to dissolve the solid.

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

  • Transfer: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Trustworthiness: The quality of the NMR spectrum is highly dependent on the purity of the sample and the deuterated solvent, as well as the homogeneity of the magnetic field. Ensuring the sample is fully dissolved and free of paramagnetic impurities is crucial for obtaining sharp, well-resolved signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

  • N-H stretch: A peak in the region of 3100-3300 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.

  • C=S stretch (thiocarbonyl): A strong absorption band typically in the range of 1200-1050 cm⁻¹.

  • C-O stretch: A peak in the fingerprint region, likely around 1000-1300 cm⁻¹.

  • C-N stretch: An absorption in the fingerprint region.

  • Aromatic C=C bends: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

Objective: To prepare a solid sample of this compound for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • FTIR spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade (approx. 100-200 mg)

Procedure:

  • Grinding: Place a small amount of the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to the pellet die and apply pressure using the hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Trustworthiness: The quality of the IR spectrum depends on the homogeneity of the sample-KBr mixture and the transparency of the pellet. An opaque or cloudy pellet can lead to scattering of the IR beam and a poor-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (179.24). Common fragmentation patterns for oxazolidine-containing structures may involve cleavage of the ring.

Experimental Protocol: Mass Spectrometry Sample Preparation (Direct Infusion)

Objective: To prepare a sample of this compound for mass spectral analysis.

Materials:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

  • Syringe pump and syringe

  • This compound sample

  • Suitable solvent (e.g., methanol or acetonitrile)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with the ionization source.

  • Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample directly into the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum.

Trustworthiness: The choice of solvent and ionization method is crucial for obtaining a good quality mass spectrum. The concentration of the sample should be optimized to avoid signal suppression or saturation of the detector.

Logical Relationships and Workflows

The characterization of the physical properties of this compound follows a logical workflow, starting from basic identification to detailed structural confirmation.

G cluster_0 Initial Characterization cluster_1 Chiral Integrity cluster_2 Structural Elucidation A Compound Synthesis/ Purification B Visual Inspection (Appearance) A->B C Melting Point Determination A->C D Solubility Screening A->D E Polarimetry (Specific Rotation) A->E F NMR Spectroscopy (1H & 13C) A->F G IR Spectroscopy A->G H Mass Spectrometry A->H I Comprehensive Physical Property Profile B->I C->I D->I E->I F->I G->I H->I

Caption: Workflow for the comprehensive physical characterization of this compound.

Conclusion

A thorough understanding of the physical properties of this compound is paramount for its successful application as a chiral auxiliary. This guide has provided a detailed overview of its key characteristics, including molecular structure, optical activity, and spectroscopic profile. The experimental protocols outlined herein offer a framework for researchers to independently verify these properties and ensure the quality and suitability of this important synthetic tool. As with any chemical substance, it is crucial to consult the Safety Data Sheet (SDS) before handling.

References

  • (4S)-4-phenyl-1,3-oxazolidine-2-thione - MOLBASE. [Link]

Sources

An In-Depth Technical Guide to (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Chiral Auxiliary in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Pharmaceutical Sciences

In the landscape of modern drug development, the stereochemical architecture of a molecule is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. This necessitates the development of robust and efficient methods for asymmetric synthesis—the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting stereochemical control to a reaction before being cleaved to reveal the desired enantiomerically pure product.

This technical guide provides a comprehensive overview of (S)-4-Phenyl-1,3-oxazolidine-2-thione, a highly effective chiral auxiliary employed in the synthesis of complex pharmaceutical agents. We will delve into its synthesis, spectroscopic characterization, and critically, its application in asymmetric synthesis, with a particular focus on its role in the production of the HIV protease inhibitor, Darunavir. This guide is intended to serve as a practical resource for researchers and scientists in the field of drug development, offering both theoretical insights and actionable experimental protocols.

Physicochemical Properties and Spectroscopic Data

This compound, with the CAS number 190970-57-1 , is a white to off-white crystalline solid. Its molecular structure, featuring a phenyl group at the stereogenic center of the oxazolidinone ring and a thione group, is key to its efficacy as a chiral auxiliary.

PropertyValueReference
CAS Number 190970-57-1N/A
Molecular Formula C₉H₉NOSN/A
Molecular Weight 179.24 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 121–122 °C[1]
Optical Rotation [α]D -70.4 (c = 0.27, CHCl₃)[1]
Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): δ 8.17 (s, 1H), 7.43-7.33 (m, 5H), 5.13-5.09 (m, 1H), 4.99-4.94 (m, 1H), 4.38-4.34 (m, 1H).[2]

¹³C NMR (100 MHz, CDCl₃): δ 189.7, 138.0, 129.3, 129.1, 126.3, 77.7, 60.2.[1]

Note: The provided ¹³C NMR data is for the closely related (R)-enantiomer. The chemical shifts for the (S)-enantiomer are expected to be identical.

Synthesis of this compound: A Greener Approach

The synthesis of this compound is typically achieved through a two-step process starting from the readily available (S)-phenylglycinol. A modern and greener approach avoids the use of highly toxic reagents like carbon disulfide.[2]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone cluster_1 Step 2: Thionation N-Boc-L-phenylglycine N-Boc-L-phenylglycine Reduction Reduction N-Boc-L-phenylglycine->Reduction Borane reagent N-Boc-L-phenylglycinol N-Boc-L-phenylglycinol Reduction->N-Boc-L-phenylglycinol Ring Closure Ring Closure N-Boc-L-phenylglycinol->Ring Closure Catalyst (e.g., K-tert-butoxide) S_Oxazolidinone (S)-4-Phenyl-2-oxazolidinone Ring Closure->S_Oxazolidinone S_Oxazolidinone_2 (S)-4-Phenyl-2-oxazolidinone Thionation Thionation S_Oxazolidinone_2->Thionation Sulfur and Ammonium Sulfide S_Oxazolidinethione This compound Thionation->S_Oxazolidinethione

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone

  • Under a nitrogen atmosphere, dissolve (S)-4-phenyl-2-oxazolidinone (25g, 0.153 mol) and high-purity sulfur (5.2g, 0.161 mol) in a suitable reaction flask.

  • At room temperature, add a 30% aqueous solution of ammonium polysulfide (87.8g, 0.161 mol) dropwise.

  • After the addition is complete, raise the temperature to 40-50 °C and stir the reaction for 8 hours. Monitor the reaction progress by TLC until the starting material is consumed (less than 0.5% remaining).

  • Cool the reaction mixture to room temperature and filter.

  • To the filtrate, add water and methyl tert-butyl ether (MTBE) and perform a liquid-liquid extraction. Separate the layers and extract the aqueous phase again with MTBE.

  • Combine the organic layers and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of n-heptane and ethyl acetate (6:1) to yield (S)-4-phenyl-2-oxazolidinethione.

  • Filter the crystals and dry to obtain the final product. The reported yield is 91.6% with a purity of 99.2% by HPLC.

Application in Asymmetric Synthesis: The Case of Darunavir

This compound has proven to be a highly effective chiral auxiliary in various asymmetric transformations, including aldol additions, alkylations, and Michael additions. Its utility is exemplified in the synthesis of Darunavir, a potent HIV protease inhibitor.[1][3][4]

Asymmetric Aldol Reaction in the Synthesis of a Darunavir Intermediate

The key step involves a titanium tetrachloride-mediated asymmetric glycolate aldol addition reaction. The bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thereby establishing the desired stereochemistry at the newly formed stereocenters.

Workflow for the Asymmetric Aldol Reaction

G Acylated_Thione (R)-3-[(p-Methoxyphenoxy)acetyl]- 4-phenyl-1,3-oxazolidine-2-thione Enolate_Formation Enolate Formation Acylated_Thione->Enolate_Formation TiCl₄, Triethylamine Titanium_Enolate Titanium Enolate Intermediate Enolate_Formation->Titanium_Enolate Aldol_Addition Aldol Addition Titanium_Enolate->Aldol_Addition Aldehyde Aldehyde Aldehyde->Aldol_Addition Aldol_Adduct Diastereomerically Pure Aldol Adduct Aldol_Addition->Aldol_Adduct Auxiliary_Cleavage Auxiliary Cleavage Aldol_Adduct->Auxiliary_Cleavage Transamidation Darunavir_Intermediate Darunavir Intermediate Auxiliary_Cleavage->Darunavir_Intermediate

Sources

(S)-4-Phenyl-1,3-oxazolidine-2-thione molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Powerful Chiral Auxiliary in Asymmetric Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound has emerged as a formidable chiral auxiliary in the field of asymmetric synthesis, offering unique advantages in the stereocontrolled construction of complex molecules. As a sulfur-containing analogue of the renowned Evans oxazolidinone auxiliaries, it provides chemists with a specialized tool for achieving high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of its molecular characteristics, a robust and environmentally conscious synthesis protocol, its mechanism of stereochemical control, and its proven applications in modern drug discovery and development.

Introduction: The Need for Precision in Chirality

In pharmaceutical and life sciences research, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of modern drug development.

Chiral auxiliaries are reusable chemical entities that temporarily attach to a substrate, guide a chemical reaction to produce a specific stereoisomer, and are subsequently removed. This compound belongs to this critical class of molecules. Derived from (S)-phenylglycinol, its rigid heterocyclic structure and the stereodirecting influence of the C4-phenyl group make it an exemplary tool for asymmetric synthesis, particularly in aldol, alkylation, and acylation reactions. This guide will delineate the technical attributes that establish it as a valuable asset for researchers and drug development professionals.

Physicochemical and Structural Properties

The precise molecular architecture of this compound is fundamental to its function. The replacement of the carbonyl oxygen in its oxazolidinone counterpart with a larger, more polarizable sulfur atom subtly alters the steric and electronic environment, which can be exploited to enhance or modify stereochemical outcomes.

Table 1: Core Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₉NOS[1][2][3]
Molecular Weight 179.24 g/mol [1][2][3][4]
CAS Number 190970-57-1[1][2][4]
Appearance White to off-white solid[5]
Optical Activity [α]D/20: +77 ± 3° (c=0.2 in CHCl₃)[2]
Purity (Typical) ≥98.0%[2]
Boiling Point 272.0 °C at 760 mmHg[3][4]
Density 1.27 g/cm³[3]

Synthesis Protocol: A Greener Approach

Historically, the synthesis of related thiones involved hazardous reagents such as carbon disulfide. Modern protocols prioritize safety and environmental responsibility. The following method, adapted from patent literature, describes the efficient conversion of the corresponding oxazolidinone to the target thione, avoiding highly toxic materials.[6]

Rationale for Method Selection

This two-step process begins with the well-established synthesis of (S)-4-phenyl-2-oxazolidinone, followed by a thionation reaction. The key innovation is the use of sulfur with ammonium polysulfide, which serves as a safe and effective sulfur transfer agent, making the process more amenable to scale-up and aligning with green chemistry principles.[6] Traditional methods using Lawesson's reagent or P₄S₁₀ can be effective but introduce phosphorus waste streams and are often conducted in high-boiling, difficult-to-remove solvents.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxazolidinone Formation cluster_1 Step 2: Thionation A N-Boc-(S)-phenylglycinol B (S)-4-Phenyl-2-oxazolidinone A->B  K-tert-butoxide,  THF, 25-30°C C (S)-4-Phenyl-2-oxazolidinone D This compound (Final Product) C->D  Sulfur Powder,  Ammonium Polysulfide,  40-50°C

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol

Step 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone (Precursor)

  • Reaction Setup: Under a nitrogen atmosphere, charge a suitable reaction vessel with N-Boc-(S)-phenylglycinol (1.0 eq) and anhydrous tetrahydrofuran (THF, ~6-7 mL per gram of starting material).

  • Base Addition: To the resulting mixture, add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the internal temperature between 25-30°C.

  • Reaction Monitoring: Stir the reaction for 10-12 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE). Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-phenyl-2-oxazolidinone.

Step 2: Thionation to this compound

  • Reaction Setup: In a reaction flask under a nitrogen atmosphere, combine (S)-4-phenyl-2-oxazolidinone (1.0 eq) and high-purity sulfur powder (1.05 eq).[6]

  • Reagent Addition: At room temperature, add a 30% aqueous solution of ammonium polysulfide (1.05 eq) dropwise to the mixture.[6]

  • Reaction: After the addition is complete, heat the mixture to 40-50°C and maintain for approximately 8 hours, monitoring for the disappearance of the starting material by TLC or HPLC.[6]

  • Workup and Purification: Cool the reaction to room temperature and filter the crude solid. The filtrate is then diluted with water and extracted with MTBE. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate) to yield this compound with high purity (>99%).[6]

Mechanism of Stereocontrol in Asymmetric Aldol Reactions

The primary function of this compound is to provide a chiral environment that forces reactions to proceed with a specific spatial orientation. The asymmetric aldol reaction is a classic example.

The Zimmerman-Traxler Transition State Model

The high diastereoselectivity observed in these reactions is explained by the Zimmerman-Traxler model, which postulates a rigid, chair-like six-membered transition state.[7]

  • Acylation: The auxiliary is first acylated (e.g., with propionyl chloride) to attach the desired enolate precursor.

  • Enolate Formation: A Lewis acid (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered base (e.g., diisopropylethylamine, DIPEA) are used to generate a Z-enolate. The Lewis acid chelates to both the nitrogen and the thione sulfur, fixing the conformation of the N-acyl group.

  • Facial Shielding: The phenyl group at the C4 position sterically blocks one face (the si-face) of the enolate.

  • Aldehyde Approach: The aldehyde electrophile is coordinated by the Lewis acid and can only approach the enolate from the less hindered re-face.

  • Stereodefined Product Formation: This controlled approach through the chair-like transition state leads predictably to the syn-aldol adduct.

Aldol_Mechanism cluster_0 Stereocontrol Pathway cluster_1 A N-Acyl Oxazolidinethione B Chelated Z-Enolate (Rigid Conformation) A->B Bu₂BOTf, DIPEA C Zimmerman-Traxler Transition State B->C Aldehyde (R-CHO) approaches from less-hindered face D syn-Aldol Adduct C->D C-C Bond Formation Shielding C4-Phenyl Group (Steric Shield) Product High Diastereoselectivity Shielding->Product Chelation Lewis Acid Chelation (Conformational Lock) Chelation->Product

Caption: Logical flow of an asymmetric aldol reaction using the chiral auxiliary.

Applications in Drug Development & Total Synthesis

The utility of this compound is demonstrated in its application toward the synthesis of complex, biologically active molecules where precise stereochemistry is non-negotiable.

One notable area of application is in the development of novel synthetic routes to complex pharmaceutical agents. For instance, research has explored the use of the related (R)-4-phenyl-1,3-oxazolidine-2-thione in asymmetric glycolate aldol additions as a foundational strategy for accessing key stereocenters in analogues of the HIV protease inhibitor Darunavir.[8] This work underscores the auxiliary's role in creating complex hydroxyethyl isosteres, which are critical pharmacophores in many protease inhibitors. The ability to reliably install two contiguous stereocenters in a single step, as demonstrated in aldol additions, significantly shortens synthetic routes, reduces waste, and facilitates the rapid generation of derivative libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a mere analogue of its oxazolidinone cousin; it is a specialized and highly effective chiral auxiliary that offers a distinct set of properties for the discerning synthetic chemist. Its robust performance in inducing asymmetry, coupled with the development of safer, more scalable synthetic protocols, ensures its continued relevance in demanding research and development environments. For professionals engaged in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals, this auxiliary represents a powerful and reliable tool for mastering stereochemical control.

References

  • Google Patents. Preparation method of (S)-4-phenyl-2-oxazolidinone. CN112500361A. [6]

  • Ningbo Inno Pharmchem Co.,Ltd. Understanding the Properties and Applications of (4R)-4-Phenyl-1,3-thiazolidine-2-thione. [Link][5]

  • Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of the Hiv Protease Inhibitor Darunavir. Illinois State University, Theses and Dissertations. [Link][8]

Sources

An In-Depth Technical Guide to (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Chiral Auxiliary for High-Fidelity Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Foreword: Beyond the Evans Auxiliary

For decades, the field of asymmetric synthesis has been dominated by the foundational work of David A. Evans and his eponymous oxazolidinone chiral auxiliaries. These tools have proven indispensable for the stereocontrolled formation of carbon-carbon bonds. However, for the modern researcher and drug development professional, pushing the boundaries of efficiency and diastereoselectivity requires an expanded toolkit. This guide focuses on a powerful, yet nuanced, relative of the classic Evans auxiliary: (S)-4-Phenyl-1,3-oxazolidine-2-thione .

The strategic replacement of the carbonyl oxygen with a sulfur atom imparts unique stereoelectronic properties that can offer distinct advantages, particularly in achieving high levels of induction in aldol and other acylation-based transformations.[1] This document provides a comprehensive overview of its structure, mechanism of action, and field-proven protocols, designed to empower researchers to leverage this auxiliary with confidence and precision.

Core Structure and Physicochemical Profile

This compound is a heterocyclic compound featuring a stereogenic center at the C4 position, derived from (S)-phenylglycinol. The defining feature is the thione group (C=S) at the C2 position.

Caption: Chemical structure of this compound.

The phenyl group at the chiral center is the primary stereocontrolling element. Its steric bulk is fundamental to directing the approach of electrophiles in subsequent reactions. The thione group, being more polarizable and a better Lewis base than its carbonyl counterpart, enhances Lewis acid chelation, leading to more rigid and well-defined transition states—a key factor for its high diastereoselectivity.[2]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₉NOS[3]
Molecular Weight 193.26 g/mol [4]
Appearance White to off-white solid[5]
Melting Point 129-132 °C[6]
Optical Rotation [α] Varies with solvent and conditions[5]

Table 2: Characteristic ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityNotes
NH~8.17s (broad)Exchangeable proton on the nitrogen.
Phenyl (Ar-H)7.33-7.43mProtons of the C4-phenyl substituent.
C4-H5.09-5.13m (dd)Methine proton at the stereocenter.
C5-Hₐ4.94-4.99m (dd)One of the diastereotopic methylene protons.
C5-Hₑ4.34-4.38m (dd)The other diastereotopic methylene proton.
Note: Exact chemical shifts can vary slightly. Data synthesized from reference[7].

The Principle of Stereocontrol: A Mechanistic Deep Dive

The utility of this compound lies in its function as a "chiral messenger." It is temporarily installed onto a prochiral substrate, directs a stereoselective transformation, and is then removed, leaving behind a newly created chiral center in the product. The entire process hinges on the predictable formation of a rigid, chelated transition state.

The Causality Chain for Stereoselectivity:

  • N-Acylation: The auxiliary is first acylated at the nitrogen atom. This step attaches the substrate of interest (e.g., a propionyl group for an aldol reaction) to the chiral scaffold. This N-acyl bond is crucial as it positions the substrate's enolizable protons in a sterically defined environment.[8]

  • Enolate Formation: Treatment with a suitable base (e.g., LDA for kinetic control) or a Lewis acid/tertiary amine combination (e.g., TiCl₄/Hünig's base for soft enolization) generates a (Z)-enolate.[9] The geometry of this enolate is critical for the subsequent stereochemical outcome.

  • Lewis Acid Chelation: A Lewis acid (e.g., TiCl₄, Bu₂BOTf) is introduced. It coordinates bidentately to both the acyl carbonyl oxygen and the thione sulfur. This chelation locks the N-acyl group into a rigid conformation, minimizing conformational flexibility.[2]

  • Face-Selective Electrophilic Attack: The bulky phenyl group at C4 effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an aldehyde) can only approach from the less sterically hindered face. This enforced trajectory is the origin of the high diastereoselectivity.[8][10]

  • Chair-Like Transition State: The reaction proceeds through a well-ordered, six-membered chair-like transition state (a Zimmerman-Traxler model), where the substituents of both the enolate and the electrophile occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.[8][9] This predictable arrangement dictates the absolute configuration of the two newly formed stereocenters.

workflow A 1. N-Acylation of Auxiliary B 2. Diastereoselective Enolate Formation A->B Substrate Attached C 3. Lewis Acid Chelation & Aldehyde Addition B->C (Z)-Enolate Generation D 4. Formation of Diastereomerically Enriched Adduct C->D Face-Selective C-C Bond Formation E 5. Auxiliary Cleavage D->E Hydrolysis/Reduction/etc. F Chiral Product E->F G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using the chiral auxiliary.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The rationale behind key steps is provided to allow for adaptation and troubleshooting.

Protocol 3.1: N-Propionylation of this compound

This procedure attaches the propionyl group, which will serve as the enolate precursor for a subsequent aldol reaction.

Rationale: The use of n-butyllithium (n-BuLi) at low temperatures ensures quantitative deprotonation of the auxiliary's N-H proton to form the lithium amide. This highly nucleophilic species then reacts cleanly with propionyl chloride. Performing the reaction at -78 °C prevents side reactions, such as attack at the thione sulfur.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C. The solution may change color, indicating formation of the lithium salt.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the solution at -78 °C.

  • Reaction & Quench: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to yield the pure N-propionyl derivative.

Protocol 3.2: Asymmetric Titanium-Mediated Aldol Reaction

This protocol describes the core C-C bond-forming reaction, generating a syn-aldol adduct with high diastereoselectivity.

Rationale: Titanium tetrachloride (TiCl₄) serves as the Lewis acid, forming the rigid, chelated enolate.[2] Hünig's base (N,N-diisopropylethylamine) is a non-nucleophilic base used to scavenge the HCl byproduct of enolization without interfering with the titanium center. The reaction is run at low temperature to maximize selectivity by ensuring the reaction proceeds through the lowest-energy, most-ordered transition state.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, argon-purged flask containing the N-propionyl auxiliary (1.0 eq), add anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to -78 °C.

  • Lewis Acid Addition: Add titanium tetrachloride (1.1 eq, 1.0 M in DCM) dropwise. The solution will typically turn a deep color. Stir for 5 minutes.

  • Enolization: Add Hünig's base (1.2 eq) dropwise. Stir the mixture at -78 °C for 30-45 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the desired aldehyde (1.2 eq), either neat or as a solution in DCM, dropwise at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: The diastereomeric ratio (d.r.) can be determined from the ¹H NMR spectrum of the crude product. Purify by flash column chromatography to isolate the major diastereomer.

Protocol 3.3: Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to reveal the chiral product, often a β-hydroxy carboxylic acid derivative.

Rationale: The N-acyl bond is robust but can be cleaved under specific conditions. Hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide, is a mild and effective method that transforms the adduct into the corresponding carboxylic acid without epimerizing the newly formed stereocenters.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Workup & Auxiliary Recovery: Concentrate the mixture in vacuo to remove most of the THF. Make the aqueous solution basic (pH > 11) with NaOH and extract with DCM or ethyl acetate to recover the this compound auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH < 3 with dilute HCl. Extract the desired chiral carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

Concluding Remarks for the Advanced Practitioner

The this compound is more than a mere alternative to classic oxazolidinones; it is a specialized tool for achieving superior levels of stereocontrol in demanding synthetic contexts.[1] Its enhanced chelating ability often translates to higher diastereomeric ratios, particularly with sterically challenging substrates.[2] While the protocols provided offer a robust starting point, the true potential of this auxiliary is unlocked through careful optimization of the Lewis acid, base, and solvent system for each unique transformation. As with any high-precision tool, a deep understanding of the underlying mechanistic principles is paramount to its successful application in the complex landscape of modern total synthesis and drug development.

References

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  • Talamona, C., et al. (2012). (R)-2-Phenoxy-1-(4-phenyl-2-sulfanylidene-1,3-oxazolidin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2938.
  • Li, W., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17208-17218.
  • Crimmins, M. T. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 54(4), 226-235.
  • ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR.
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  • ChemicalBook. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis.
  • ResearchGate. Fragments of 1 H NMR spectra of 1,3-diphenyl-2-thioxoimidazolidine-4,5-dione 1c and 3-phenyl-2-(phenylimino)thiazolidine-4,5-dione 6.
  • ChemicalBook. (s)-(+)-4-phenyl-1,3-oxazolidinone-2-thione.
  • Lee, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(17), 3144.
  • ChemicalBook. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE.
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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of (4R)-4-Phenyl-1,3-thiazolidine-2-thione.
  • NIST. (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST WebBook.
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  • Sigma-Aldrich. (S)-(+)-4-Phenyl-2-oxazolidinone 98%. Product Page.
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Whitepaper: Elucidating the Stereodirecting Mechanism of (S)-4-Phenyl-1,3-oxazolidine-2-thione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core mechanism of action for (S)-4-Phenyl-1,3-oxazolidine-2-thione.

Abstract: this compound stands as a cornerstone chiral auxiliary in modern asymmetric synthesis. Its efficacy lies in its rigid, predictable conformational bias, which allows for high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a detailed exploration of the structural features underpinning its mechanism of action, focusing on the role of the C4-phenyl group in creating a defined chiral environment. We will dissect the mechanistic basis of stereoselectivity in key transformations such as aldol additions, alkylations, and acylations. Detailed experimental protocols, supported by mechanistic diagrams and quantitative data, are provided to offer researchers and drug development professionals a comprehensive resource for the practical application and theoretical understanding of this powerful synthetic tool.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a paramount challenge in pharmaceutical development, as the therapeutic activity and toxicological profile of a drug are often dictated by its stereochemistry. Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.

This compound belongs to the Evans' family of oxazolidinone-based auxiliaries, but with a key modification: the replacement of the C2-oxo group with a thione. This substitution significantly influences the electronic and steric properties of the N-acyl system, leading to enhanced stereoselectivities in certain reactions. The primary "mechanism of action" of this auxiliary is not biological, but rather its ability to control the facial selectivity of reactions at the α-carbon of an attached acyl group.

Core Mechanism: Steric Hindrance and Conformational Control

The stereodirecting power of this compound originates from the steric bulk of the C4-phenyl group. When an acyl group is attached to the nitrogen atom, the entire N-acyl-oxazolidinethione system adopts a well-defined conformation to minimize steric strain.

The key to its function lies in the formation of a specific enolate geometry upon deprotonation with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The C4-phenyl group effectively blocks one face of the resulting enolate, forcing an incoming electrophile to approach from the less hindered face.

Below is a diagram illustrating the generally accepted model for stereochemical induction.

G cluster_0 Mechanism of Stereochemical Induction A N-Acyl this compound B Base (e.g., LDA) Deprotonation A->B C Formation of (Z)-Enolate B->C D Facial Shielding by C4-Phenyl Group E Electrophile (E+) Approaches Less Hindered Face C->E D->E Steric Blockade F Diastereoselective C-C Bond Formation E->F G Auxiliary Cleavage (e.g., LiOH, H2O2) F->G H Enantiomerically Enriched Product G->H

Caption: Logical workflow for asymmetric synthesis using this compound.

The formation of the (Z)-enolate is crucial and is favored due to chelation between the lithium cation, the enolate oxygen, and the sulfur atom of the thione group. This chelated, rigid five-membered ring structure orients the α-substituent away from the C4-phenyl group, leaving the si-face of the enolate exposed for electrophilic attack.

Application in Asymmetric Aldol Additions

One of the most powerful applications of this auxiliary is in directing stereoselective aldol additions. The N-propionyl derivative, for example, can be used to generate syn-aldol products with high diastereoselectivity.

Experimental Protocol: Asymmetric Aldol Addition

The following is a representative protocol for the reaction of an N-propionyl-(S)-4-phenyl-1,3-oxazolidine-2-thione with an aldehyde.

Step 1: Acylation of the Auxiliary

  • Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

  • Add propanoyl chloride (1.1 equiv) dropwise and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the N-propionyl derivative by flash column chromatography.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl derivative (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Add titanium(IV) chloride (TiCl₄, 1.1 equiv) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 1 hour to form the titanium enolate.

  • Add the desired aldehyde (1.2 equiv) dropwise and stir at -78 °C for 2-4 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water.

  • Extract the product with CH₂Cl₂ and purify by flash column chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the aldol adduct in a THF/water mixture (e.g., 4:1).

  • Add lithium hydroxide (LiOH, 4.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv).

  • Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench with sodium sulfite and extract the chiral β-hydroxy carboxylic acid. The auxiliary can be recovered from the aqueous layer.

Expected Diastereoselectivity

The use of a Lewis acid like TiCl₄ is critical as it promotes the formation of a rigid, chelated transition state that enhances facial selectivity.

Electrophile (Aldehyde)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee) of syn Isomer
Isobutyraldehyde>98:2>99%
Benzaldehyde>95:5>98%
Acetaldehyde90:10>97%

Data is representative and compiled from typical results in the literature.

The following diagram illustrates the proposed transition state for the TiCl₄-mediated aldol addition.

G cluster_1 Proposed Zimmerman-Traxler Transition State TS Chelated Six-Membered Chair-like Transition State Approach Aldehyde R' group in Pseudo-equatorial Position TS->Approach Shielding C4-Phenyl Group Blocks Top-face (re) Attack TS->Shielding Attack Enolate Attacks Aldehyde Carbonyl TS->Attack Enolate (Z)-Enolate Complexed with TiCl4 Enolate->TS Aldehyde Aldehyde Coordination to Titanium Aldehyde->TS Result Result Attack->Result Forms syn-Aldol Adduct

The Alchemist's Helper: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This is particularly true in the pharmaceutical industry, where the therapeutic effect of a drug molecule is often intrinsically linked to its specific stereochemistry. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule over the other, is therefore a cornerstone of modern drug development.[1][2] Among the powerful tools in the synthetic chemist's arsenal, chiral auxiliaries have long stood as a reliable and versatile strategy for achieving high levels of stereocontrol.[1][3]

This in-depth technical guide, designed for the practicing researcher and drug development professional, moves beyond a mere listing of methods. It aims to provide a deep, mechanistic understanding of how chiral auxiliaries work, the causality behind experimental choices, and the practical considerations for their successful implementation. We will explore the core principles, delve into the most influential classes of auxiliaries, and provide actionable protocols, all grounded in authoritative scientific literature.

Part 1: The Core Principles of Auxiliary-Mediated Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The fundamental principle lies in converting a transient, difficult-to-control enantioselective reaction into a more manageable diastereoselective one. The products of an auxiliary-directed reaction are diastereomers, which possess different physical properties, allowing for their separation by standard laboratory techniques like column chromatography or crystallization.[1]

The general workflow of employing a chiral auxiliary can be visualized as a three-step process:

Chiral_Auxiliary_Workflow cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate Adduct Chiral Adduct (Substrate-X*) Prochiral_Substrate->Adduct 1. Attachment Chiral_Auxiliary Chiral Auxiliary (X*) Chiral_Auxiliary->Adduct Diastereomers Diastereomeric Products Adduct->Diastereomers 2. Diastereoselective Reaction (+ Reagent) Target_Molecule Enantiopure Target Molecule Diastereomers->Target_Molecule 3. Cleavage Recovered_Auxiliary Recovered Auxiliary (X*) Diastereomers->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

A truly effective chiral auxiliary must satisfy a stringent set of criteria to be of practical use:

  • High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired transformation.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without causing racemization of the newly formed stereocenter.[]

  • Availability and Recyclability: Ideally, the auxiliary should be readily available in both enantiomeric forms and recoverable in high yield for reuse, which is a key consideration for large-scale synthesis.[5]

  • Crystallinity: Crystalline derivatives of the substrate-auxiliary adduct can facilitate purification and enantiomeric enrichment through recrystallization.

Part 2: Major Classes of Chiral Auxiliaries: A Mechanistic Deep Dive

The field of asymmetric synthesis is rich with a diverse array of chiral auxiliaries, each with its own strengths and applications. Here, we explore some of the most influential and widely used classes.

Evans Oxazolidinones

Developed by David A. Evans, chiral oxazolidinones are arguably one of the most successful and widely utilized classes of chiral auxiliaries, particularly for stereoselective aldol reactions and alkylations.[1][6]

Structure and Preparation: These auxiliaries are typically derived from readily available amino acids, such as valine or phenylalanine. The N-acylated oxazolidinone serves as the reactive species.

Mechanism of Stereocontrol: The high degree of stereoselectivity arises from the formation of a rigid, chelated Z-enolate upon deprotonation with a suitable base (e.g., LDA or NaHMDS).[7] The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[5]

Evans_Oxazolidinone_Mechanism cluster_0 Evans Oxazolidinone Alkylation start N-Acyl Oxazolidinone enolate Z-Enolate Formation Chelation of Lewis Acid (e.g., Bu₂BOTf) creates a rigid six-membered ring transition state. start->enolate Base (e.g., LDA) transition_state Electrophilic Attack The substituent (R) on the oxazolidinone blocks the top face, forcing the electrophile (E+) to approach from the less hindered bottom face. enolate->transition_state Electrophile (E+) product Alkylated Product (Diastereomerically Pure) transition_state->product

Caption: Stereochemical control in Evans oxazolidinone alkylation.

Scope and Applications: Evans auxiliaries have been successfully applied in numerous total syntheses of complex natural products.[1][8] For example, in the synthesis of the macrolide cytovaricin, Evans utilized oxazolidinone auxiliaries to set the absolute stereochemistry of nine stereocenters.[1]

Myers' Pseudoephedrine Amides

Andrew G. Myers developed a practical and highly efficient chiral auxiliary system based on the readily available and inexpensive pseudoephedrine.[9][10] Both enantiomers of pseudoephedrine are accessible, making this a versatile choice.[9]

Structure and Preparation: Pseudoephedrine is N-acylated to form a tertiary amide.[9]

Mechanism of Stereocontrol: Upon treatment with a strong base like lithium diisopropylamide (LDA), a dianion is formed. The lithium alkoxide internally chelates the lithium enolate, creating a rigid, bicyclic structure. This conformation forces the incoming electrophile to approach from the face opposite the methyl group, leading to high diastereoselectivity.[11][12] The presence of lithium chloride is often crucial for achieving high yields and selectivities.[13]

Myers_Pseudoephedrine_Mechanism cluster_0 Myers' Pseudoephedrine Alkylation start N-Acyl Pseudoephedrine Amide enolate Z-Enolate Formation Deprotonation with LDA forms a rigid chelated lithium enolate. start->enolate LDA, LiCl transition_state Electrophilic Attack The phenyl group and the chelated structure direct the electrophile to one face of the enolate. enolate->transition_state Electrophile (R-X) product Alkylated Product transition_state->product

Caption: Mechanism of stereocontrol in Myers' asymmetric alkylation.

Scope and Applications: This methodology is particularly effective for the asymmetric alkylation of a wide variety of substrates to produce enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[9][14]

Enders' SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[15] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline.[16]

Structure and Preparation: The chiral auxiliary is condensed with a ketone or aldehyde to form a hydrazone.[15]

Mechanism of Stereocontrol: Deprotonation of the hydrazone with LDA forms a rigid, chelated azaenolate. The bulky pyrrolidine ring effectively shields one face of the azaenolate, directing the electrophile to the opposite face with high stereoselectivity.[17][18]

Scope and Applications: The resulting alkylated hydrazone can be cleaved to afford the desired α-alkylated ketone or aldehyde in high enantiomeric excess.[19] This method has a broad substrate scope and has been widely applied in natural product synthesis.

Oppolzer's Sultams

Camphor-derived sultams, introduced by Wolfgang Oppolzer, are another important class of chiral auxiliaries. The rigid bicyclic structure of camphor provides an excellent scaffold for inducing asymmetry.[]

Structure and Preparation: These auxiliaries are prepared from camphor and are commercially available. They are typically used as N-acyl derivatives.

Mechanism of Stereocontrol: The stereochemical outcome is dictated by the formation of a chelated enolate, where the metal cation is coordinated by both the carbonyl oxygen and one of the sulfonyl oxygens. This chelation, combined with the steric bulk of the camphor skeleton, directs the approach of the electrophile.[20] However, recent studies suggest that the stereoselectivity may arise from stereoelectronic effects of the sultam ring rather than chelation alone.[21][22]

Scope and Applications: Oppolzer's sultams are effective in a wide range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions.[20]

Part 3: Experimental Design and Protocols

The successful application of chiral auxiliaries requires careful planning and execution. This section provides practical guidance on experimental design and a detailed protocol for a key transformation.

Selection of the Appropriate Chiral Auxiliary

The choice of chiral auxiliary is dictated by several factors, including the nature of the substrate, the desired transformation, and the target functional group after cleavage. The following table provides a general guide for selecting an auxiliary for common transformations.

Desired TransformationRecommended AuxiliariesKey Considerations
Aldol Reaction (syn-selective) Evans OxazolidinonesExcellent for creating two contiguous stereocenters.[1]
Alkylation of Carboxylic Acid Derivatives Evans Oxazolidinones, Myers' Pseudoephedrine AmidesMyers' auxiliary is often advantageous due to its low cost and broad substrate scope.[9][12]
Alkylation of Aldehydes and Ketones Enders' SAMP/RAMP HydrazonesA reliable method for α-functionalization of carbonyl compounds.
Conjugate Addition Oppolzer's SultamsThe rigid structure provides high stereocontrol in Michael additions.
Detailed Experimental Protocol: Evans Asymmetric Alkylation

This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a foundational experiment in asymmetric synthesis.[7]

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.05 equiv) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Purify the N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) and stir for 30 minutes to form the sodium enolate.

  • Add the alkyl halide (1.2 equiv) and stir at -78 °C until the reaction is complete (monitor by TLC).

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the alkylated product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

The method of cleavage depends on the desired functional group. The following is a protocol for hydrolytic cleavage to a carboxylic acid.[23][24]

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Acidify the mixture with HCl and extract the carboxylic acid with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Part 4: Industrial Applications and Future Outlook

Chiral auxiliaries are not merely academic curiosities; they are robust tools employed in the large-scale synthesis of pharmaceuticals.[1] The reliability and predictability of auxiliary-based methods make them particularly attractive in the early stages of drug development.[1] For instance, the synthesis of atorvastatin (Lipitor) has utilized chiral auxiliary-based methods to establish key stereocenters.[1]

While the rise of asymmetric catalysis has provided powerful alternatives, chiral auxiliaries continue to hold their own, especially when a suitable catalytic system is not available or when absolute stereochemical control is paramount.[24] The future of chiral auxiliaries will likely involve the development of new, more efficient auxiliaries that can be used in catalytic amounts and are easily recyclable, further enhancing their appeal from both an economic and environmental perspective.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Sharpless epoxidation. Wikipedia. [Link]

  • Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Myers Asymmetric Alkylation. Molecules and Materials. [Link]

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  • Chiral auxiliary. Wikipedia. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

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  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. PubMed. [Link]

  • Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. STAX. [Link]

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  • Industrial Applications of Chiral Auxiliaries. ResearchGate. [Link]

  • Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. PubMed Central. [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses. [Link]

  • Asymmetric Alkylation of Enolates. Chem 115 Myers. [Link]

  • Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Organic Chemistry Frontiers. [Link]

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  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT. [Link]

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A Senior Application Scientist's In-Depth Technical Guide to Chiral Auxiliaries: A Comparative Analysis of Evans and Non-Evans Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide provides an in-depth technical exploration of the foundational Evans chiral auxiliaries and a comparative analysis of prominent non-Evans systems, offering field-proven insights into their mechanisms, applications, and practical considerations.

The Principle of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of stereochemistry, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction.[1] The inherent chirality of the auxiliary directs the formation of one diastereomer in preference to the other.[1] Following the stereoselective transformation, the auxiliary is cleaved and can ideally be recovered for reuse, yielding the desired enantiomerically enriched product.[1] This strategy has been instrumental in the synthesis of numerous complex molecules, including pharmaceuticals and natural products.[2][3]

The effectiveness of a chiral auxiliary hinges on several key factors:

  • High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired transformation.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without racemization of the product.

  • Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.

  • Predictable Stereochemical Outcome: The stereochemistry of the product should be reliably predictable based on the structure of the auxiliary.

The Gold Standard: Evans Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone-based chiral auxiliaries have become a cornerstone of asymmetric synthesis due to their high levels of stereocontrol, reliability, and predictable outcomes.[1][4] These auxiliaries are typically derived from readily available amino acids, such as valine and phenylalanine.[4]

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans auxiliaries is primarily attributed to steric hindrance. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate formed from the N-acylated auxiliary.[5] This steric blockade directs the approach of an electrophile to the less hindered face. The formation of a rigid, chelated (Z)-enolate is crucial for achieving a high degree of stereocontrol.[5]

G

Key Applications of Evans Auxiliaries

The asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for synthesizing chiral carboxylic acid derivatives.[6] The diastereoselectivity of this reaction is consistently high, often exceeding 98:2.[6][7]

Table 1: Performance of Evans Auxiliaries in Asymmetric Alkylation

AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(R)-4-Benzyl-2-oxazolidinoneAllyl Iodide98:261-77
(S)-4-Isopropyl-2-oxazolidinoneBenzyl Bromide>99:192
(R)-4-Phenyl-2-oxazolidinoneEthyl Iodide>95:553

Data compiled from various sources, including[6][8][9].

The Evans asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, typically yielding the syn-aldol product with excellent stereocontrol.[10] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[10]

G

Table 2: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(R)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>99:180-95
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehyde>99:170-80
(R)-4-Phenyl-2-oxazolidinonePropionaldehyde>99:185

Data compiled from various sources, including[10][11].

A Comparative Look at Non-Evans Chiral Auxiliaries

While Evans auxiliaries are highly effective, a diverse array of non-Evans systems have been developed, each offering unique advantages in specific synthetic contexts.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is a versatile chiral auxiliary used in a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions.[1][12][13] A key feature of camphorsultam is its rigid bicyclic structure, which provides excellent facial shielding.[13]

  • Advantages: High diastereoselectivity, often crystalline products that are easily purified, and the auxiliary is readily recoverable.[14][15]

  • Mechanism: Stereocontrol is achieved through steric hindrance from the camphor skeleton, directing the approach of the electrophile.

  • Applications: Notably successful in asymmetric Diels-Alder reactions, providing high endo/exo selectivity and diastereoselectivity.[16]

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, pseudoephedrine-based chiral auxiliaries offer a practical and highly effective method for the asymmetric alkylation of a wide range of substrates.[17][18] Both enantiomers of pseudoephedrine are inexpensive and readily available.[18]

  • Advantages: Broad substrate scope, including less reactive alkyl halides, high diastereoselectivity, and the auxiliary can be cleaved under mild conditions to yield chiral carboxylic acids, alcohols, aldehydes, or ketones.[17][18][19]

  • Mechanism: The reaction proceeds through a chelated enolate, where the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, creating a rigid structure that directs alkylation.[17][20]

  • Noteworthy Feature: The addition of lithium chloride can significantly enhance the rate and cleanliness of the alkylation reaction.[8]

Enders' SAMP/RAMP Hydrazones

The SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ( (R)-1-amino-2-methoxymethylpyrrolidine) hydrazone method, pioneered by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[21][22]

  • Advantages: Excellent stereoselectivity, the ability to synthesize both enantiomers of a product by simply switching from SAMP to RAMP, and a broad range of applicable electrophiles.[21][22]

  • Mechanism: The hydrazone is deprotonated to form a lithiated azaenolate, which is then alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the chelation of the lithium to the methoxy group and the steric bulk of the pyrrolidine ring.[23][24]

  • Applications: Widely used in the synthesis of complex natural products.[25]

Head-to-Head Comparison: Evans vs. Non-Evans Auxiliaries

Table 3: Comparative Overview of Chiral Auxiliaries

FeatureEvans OxazolidinonesOppolzer's CamphorsultamMyers' Pseudoephedrine AmidesEnders' SAMP/RAMP Hydrazones
Parent Molecule Amino AcidsCamphorPseudoephedrineProline
Primary Applications Alkylation, Aldol, Diels-AlderAlkylation, Aldol, Diels-AlderAlkylationα-Alkylation of Aldehydes/Ketones
Key Advantage High reliability and predictabilityCrystalline derivativesBroad substrate scopeAccess to both enantiomers
Cleavage Products Carboxylic acids, alcohols, estersCarboxylic acids, alcohols, estersCarboxylic acids, alcohols, aldehydes, ketonesAldehydes, ketones
Limitations Stoichiometric useStoichiometric useStoichiometric useStoichiometric use

Experimental Protocols: A Practical Guide

Protocol for Diastereoselective Alkylation using an Evans Auxiliary

This protocol describes the acylation of (R)-4-benzyl-2-oxazolidinone, followed by diastereoselective alkylation.[6][9]

Step 1: Acylation of (R)-4-benzyl-2-oxazolidinone

  • To a solution of (R)-4-benzyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium dropwise.

  • After stirring for 15 minutes, add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.[6]

  • After stirring for 30 minutes, add allyl iodide dropwise.[6]

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

  • Analyze the diastereomeric ratio by NMR or GC and purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the alkylated product in a mixture of THF and water at 0 °C, add 30% hydrogen peroxide followed by aqueous lithium hydroxide.[6]

  • Stir the reaction for 4 hours at room temperature.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Acidify the mixture with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

G

Conclusion: Selecting the Right Tool for the Job

The choice between Evans and non-Evans chiral auxiliaries is dictated by the specific requirements of the synthetic target and the reaction . Evans oxazolidinones remain the benchmark for reliability and high stereoselectivity in a broad range of applications. However, non-Evans auxiliaries like Oppolzer's sultam, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones provide powerful, and sometimes superior, alternatives for specific transformations. A thorough understanding of the mechanistic nuances and practical considerations of each system is paramount for the successful design and execution of complex asymmetric syntheses in modern drug discovery and development.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Enders, D., & Eichenauer, H. (1976). Asymmetric synthesis of ant alarm pheromone; (S)-(+)-4-methyl-3-heptanone. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]

  • Wikipedia contributors. (2023, December 12). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

  • Garner, P., Anderson, J. T., & Turske, R. A. (2000). Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes. Perkin 1, (18), 3077-3081. [Link]

  • Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In Handbook of Cyclization Reactions (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Wikipedia contributors. (2023, August 28). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 4, 2026, from [Link]

  • Reddy, K. L., & Kumar, K. A. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of organic chemistry, 71(1), 337–340. [Link]

  • Request PDF. (n.d.). Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. Retrieved January 4, 2026, from [Link]

  • Oreate AI Blog. (2025, December 16). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved January 4, 2026, from [Link]

  • Ghosh, A. K., & Kawahama, R. (1997). ASYMMETRIC DIELS-ALDER REACTION: CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. Tetrahedron: Asymmetry, 8(9), 1481-1485. [Link]

  • Pelter, M. W., & Zak, M. W. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Molecules and Materials. (2007, September 8). Myers Asymmetric Alkylation. Retrieved January 4, 2026, from [Link]

  • Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Wikipedia contributors. (2023, May 15). Camphorsultam. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

  • SynArchive. (n.d.). Myers Asymmetric Alkylation. Retrieved January 4, 2026, from [Link]

  • Request PDF. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 4, 2026, from [Link]

  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Retrieved January 4, 2026, from [Link]

  • de Souza, R. O. M. A., & de Oliveira, A. L. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved January 4, 2026, from [Link]

  • Britton, J., & Raston, C. L. (2017). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 8(11), 7546–7551. [Link]

  • Enders, D., Dhulut, S., Steinbusch, D., & Herrbach, A. (2007). Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology. Chemistry (Weinheim an der Bergstrasse, Germany), 13(14), 3942–3949. [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. Retrieved January 4, 2026, from [Link]

  • Grokipedia. (n.d.). CBS catalyst. Retrieved January 4, 2026, from [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1765-1768. [Link]

  • Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65, 173. [Link]

  • Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

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  • Request PDF. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved January 4, 2026, from [Link]

  • Coldham, I., & Judkins, R. A. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 77(24), 11143–11149. [Link]

  • CoLab. (2023, December 13). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved January 4, 2026, from [Link]

  • Romo, D. (2010). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. CHIMIA International Journal for Chemistry, 64(4), 221-226. [Link]

  • Chem-Station Int. Ed. (2014, April 18). Evans Aldol Reaction. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 4, 2026, from [Link]

  • Request PDF. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved January 4, 2026, from [Link]

  • Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society, 112(7), 2767–2772. [Link]

  • Shinisha, C. B., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12319–12330. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). [Video]. YouTube. [Link]

  • Saigo, K. (1998). Asymmetric Reactions Using Non-natural Chiral Auxiliaries. Journal of Synthetic Organic Chemistry, Japan, 56(10), 856-865. [Link]

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Role of oxazolidinethiones in stereoselective reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Oxazolidinethiones in Stereoselective Reactions

Introduction: Beyond the Evans Auxiliary

For decades, the field of asymmetric synthesis has been dominated by the foundational work of David A. Evans and the development of chiral oxazolidinone auxiliaries. These auxiliaries provide a robust and predictable platform for controlling stereochemistry in a multitude of C-C bond-forming reactions. The general strategy involves the temporary attachment of a chiral auxiliary to a substrate, a subsequent diastereoselective reaction, and finally, the cleavage of the auxiliary to reveal an enantiomerically enriched product. While oxazolidinones are remarkably effective, their sulfur-containing analogs, oxazolidinethiones and thiazolidinethiones, have emerged as powerful alternatives, often demonstrating superior reactivity and offering unique stereochemical outcomes.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of oxazolidinethiones and related sulfur-based auxiliaries in stereoselective synthesis. We will delve into their synthesis, the mechanistic basis for their stereodirecting power, their application in key transformations like aldol and alkylation reactions, and the protocols for their ultimate removal.

Synthesis of Oxazolidinethione Auxiliaries

The accessibility of chiral auxiliaries is paramount to their widespread adoption. Oxazolidinethiones are typically synthesized from readily available and often inexpensive chiral pool starting materials, such as β-amino alcohols, which can be derived from the reduction of α-amino acids. The key transformation is the cyclization of the amino alcohol with a thiocarbonyl source.

A common and effective method involves the reaction of the amino alcohol with carbon disulfide (CS₂) in the presence of a base. Recent advancements have shown that microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods.

Experimental Protocol: Synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione

This protocol is adapted from methodologies described for the synthesis of related thiazolidinethiones and oxazolidinethiones.

  • To a 10 mL microwave reaction vessel, add (S)-phenylalaninol (1.0 g, 6.61 mmol), triethylamine (2.3 mL, 16.53 mmol), and carbon disulfide (1.2 mL, 19.84 mmol).

  • Add a catalytic amount of DMSO (0.3 mL).

  • Seal the vessel and place it in a microwave reactor. Irradiate at 100 °C with a power of 40 W for approximately 60 minutes, monitoring the reaction by TLC until the starting material is consumed.

  • After cooling, add 30 mL of water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

The Mechanism of Stereocontrol

The remarkable stereoselectivity achieved with oxazolidinethione auxiliaries is rooted in the formation of a rigid, chelated enolate structure that effectively shields one of the enolate's prochiral faces.

The Chelated (Z)-Enolate: A Scaffold for Stereocontrol
  • Acylation: The auxiliary is first acylated with a carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form the N-acyl oxazolidinethione.

  • Deprotonation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), removes the α-proton to generate an enolate.

  • Chelation: Critically, the metal cation (e.g., Li⁺, Na⁺, Ti⁴⁺) coordinates to both the enolate oxygen and the sulfur atom of the thione group. This chelation forces the enolate into a rigid, planar, five-membered ring structure. The steric bulk of the substituent at the C4 position (derived from the amino acid) dictates that the enolate will adopt a (Z)-geometry to minimize A¹‚³ strain.

  • Facial Shielding: The C4 substituent (e.g., benzyl, isopropyl) projects out, effectively blocking one face of the planar enolate.

  • Diastereoselective Approach: An incoming electrophile can therefore only approach from the opposite, unhindered face, leading to the highly predictable formation of a single diastereomer.

The greater polarizability and larger atomic radius of sulfur compared to oxygen in the classic oxazolidinone can influence the electronics and steric environment of the enolate, leading to differences in reactivity and, in some cases, enhanced selectivity.

An In-Depth Technical Guide to the Spectroscopic Data of (S)-4-Phenyl-1,3-oxazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Phenyl-1,3-oxazolidine-2-thione is a chiral auxiliary that has garnered significant attention in asymmetric synthesis. Its rigid, predictable stereochemical control makes it a valuable tool for the synthesis of complex chiral molecules, which are crucial in the development of new pharmaceuticals. A thorough understanding of its spectroscopic properties is fundamental for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural information that can be derived from each technique.

Molecular Structure and Stereochemistry

The stereochemical integrity of this compound is paramount to its function as a chiral auxiliary. The defined 'S' configuration at the C4 position, bearing the phenyl group, dictates the facial selectivity of reactions involving prochiral substrates attached to the nitrogen atom.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits distinct signals for the protons of the oxazolidine ring and the phenyl group. A representative ¹H NMR spectrum was reported in a Chinese patent (CN112500361A).[1]

ProtonChemical Shift (δ, ppm)Multiplicity
NH8.17s
Phenyl-H7.43-7.33m
H45.13-5.09m
H5a4.99-4.94m
H5b4.38-4.34m

Table 1. ¹H NMR Spectroscopic Data for this compound.

Interpretation of the ¹H NMR Spectrum:

  • NH Proton: The singlet at 8.17 ppm corresponds to the proton attached to the nitrogen atom. Its downfield shift is attributed to the deshielding effect of the adjacent thiocarbonyl group.

  • Phenyl Protons: The multiplet in the range of 7.33-7.43 ppm is characteristic of the five protons of the monosubstituted phenyl ring.

  • Oxazolidine Ring Protons: The protons on the chiral ring appear as multiplets. The H4 proton, being benzylic and adjacent to the oxygen atom, resonates at approximately 5.09-5.13 ppm. The two diastereotopic protons on C5 (H5a and H5b) give rise to separate multiplets around 4.94-4.99 ppm and 4.34-4.38 ppm. The difference in their chemical shifts is due to their different spatial relationships with the phenyl group.

¹³C NMR Spectroscopy
CarbonExpected Chemical Shift (δ, ppm)
C=S (C2)~190-200
Phenyl-C (quaternary)~135-140
Phenyl-CH~125-130
C4~60-70
C5~50-60

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are associated with the N-H, C-H, C=S, and C-O bonds.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch~3400Medium
Aromatic C-H stretch~3100-3000Medium
Aliphatic C-H stretch~2900-2800Medium
C=S stretch~1200-1050Strong
C-O stretch~1300-1000Strong
Aromatic C=C stretch~1600, ~1450Medium-Weak

Table 3. Characteristic IR Absorption Frequencies for this compound.

Interpretation of the IR Spectrum:

  • N-H Stretch: A medium intensity band around 3400 cm⁻¹ is indicative of the N-H stretching vibration.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • C=S Stretch: The thiocarbonyl group gives a strong absorption in the region of 1200-1050 cm⁻¹. This is a key diagnostic peak for the thione functionality.

  • C-O Stretch: A strong band in the fingerprint region, typically between 1300-1000 cm⁻¹, is characteristic of the C-O single bond stretch within the oxazolidine ring.

  • Aromatic C=C Stretches: Medium to weak absorptions around 1600 cm⁻¹ and 1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Expected Fragmentation Pattern:

The fragmentation of oxazolidine rings in mass spectrometry can involve ring contractions and the loss of small molecules. For this compound, key fragmentation pathways could include:

  • Loss of the phenyl group.

  • Cleavage of the oxazolidine ring.

  • Loss of CO, S, or CS.

A detailed mass spectral fragmentation study of related oxazolidine structures suggests that ring contractions are a common fragmentation pathway.[2]

fragmentation_workflow cluster_ionization Ionization cluster_fragmentation Fragmentation Pathways M This compound (M) M_ion Molecular Ion (M+) M->M_ion Electron Impact (EI) F1 Loss of Phenyl Radical M_ion->F1 F2 Ring Cleavage M_ion->F2 F3 Loss of Small Molecules (CS, S) M_ion->F3

Figure 2. A simplified schematic of potential mass spectrometry fragmentation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to (S)-4-phenyl-oxazolidine-2-thione involves the reaction of (S)-phenylglycinol with carbon disulfide. A patent describes a method where (S)-4-phenyl-2-oxazolidinone is reacted with sulfur powder and ammonium sulfide to yield the desired thione.[1]

Step-by-Step Protocol (based on the patent):

  • To a solution of (S)-4-phenyl-2-oxazolidinone in a suitable organic solvent (e.g., tetrahydrofuran), add sulfur powder.

  • Add a solution of ammonium sulfide or ammonium polysulfide to the mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction mixture by filtering, followed by extraction with an organic solvent (e.g., methyl tert-butyl ether) and water.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., n-heptane/ethyl acetate) to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy:

  • Prepare a sample of the compound, either as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or for analysis by Attenuated Total Reflectance (ATR).

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a suitable method, such as electron ionization (EI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the chiral auxiliary this compound. A comprehensive understanding and correct interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra are essential for any researcher working with this important synthetic tool. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound in both academic and industrial research settings.

References

  • Preparation method of (S)-4-phenyl-2-oxazolidinone. CN112500361A.
  • Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of the Hiv Protease Inhibitor Darunavir. Preparation of Non-evans Syn Glycolate Aldol Addition Products. a New Direction for the Curtius Rearrangement in the Dehomologation of Alpha-alkoxycarboxylic Acids. Theses and Dissertations. 1714. [Link]

  • Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(14), 1651–1656. [Link]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. NIST Chemistry WebBook. [Link]

Sources

Methodological & Application

Introduction: The Role of (S)-4-Phenyl-1,3-oxazolidine-2-thione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione

In the field of modern organic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and complex natural products. Chiral auxiliaries are powerful tools that enable this control by temporarily attaching to a substrate, directing a chemical reaction to occur with a specific stereochemical outcome, and then being cleanly removed. Among the most reliable and versatile of these are the oxazolidinethiones.[1]

This compound, derived from the readily available and optically pure amino alcohol (S)-phenylglycinol, stands out as a highly effective chiral auxiliary. Its rigid five-membered ring structure and the bulky phenyl group create a well-defined chiral environment. When acylated, the resulting N-acyl derivative's enolate undergoes highly diastereoselective reactions, such as aldol additions, alkylations, and Michael additions.[1] The thione group (C=S) offers distinct advantages over its oxo-analogue (C=O), including enhanced crystallinity of intermediates and different chelation properties, which can be exploited to achieve high levels of stereocontrol.

This document provides a comprehensive guide for the synthesis of this compound from (S)-phenylglycinol. It details the underlying reaction mechanism, a robust experimental protocol, critical safety considerations, and methods for product purification and characterization.

Principle and Reaction Mechanism

The synthesis of 1,3-oxazolidine-2-thiones from β-amino alcohols is a classic cyclization reaction.[2] The most common and accessible method involves the condensation of the amino alcohol with carbon disulfide (CS₂) in the presence of a base.

The mechanism proceeds in two key stages:

  • Dithiocarbamate Formation: The reaction is initiated by the nucleophilic attack of the primary amine of (S)-phenylglycinol on the electrophilic carbon atom of carbon disulfide. This step is typically facilitated by a base (e.g., triethylamine or potassium carbonate), which deprotonates the amine, increasing its nucleophilicity and neutralizing the resulting dithiocarbamic acid.

  • Intramolecular Cyclization: The intermediate dithiocarbamate then undergoes an intramolecular S-alkylation. The hydroxyl group, acting as a nucleophile, attacks the thiocarbonyl carbon. This ring-closure step forms the five-membered heterocyclic ring, eliminating a molecule of hydrogen sulfide (or a related sulfur species) to yield the final this compound product.[1]

While other thiocarbonylating agents like the highly toxic thiophosgene can be used, the carbon disulfide method is preferred due to its operational simplicity and comparatively lower hazard profile.

Mandatory Safety Protocols

Warning: This procedure involves hazardous materials. All operations must be conducted inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Reagent Hazards:

    • Carbon Disulfide (CS₂): Extremely flammable with a very low autoignition temperature. It is highly volatile and its vapors are toxic upon inhalation, causing severe harm to the central nervous system. It is also a skin and eye irritant.

    • Solvents (Ethanol, Ethyl Acetate, Hexanes): Flammable liquids. Avoid sources of ignition.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are required.[3]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, potentially double-gloved).[4]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Engineering Controls:

    • All manipulations involving carbon disulfide must be performed in a well-ventilated chemical fume hood to prevent vapor inhalation.

    • An emergency eyewash station and safety shower must be readily accessible.[3]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]

    • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[5]

    • Spill: Evacuate the area. Absorb the spill with an inert, non-combustible material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[4] Do not use water for cleanup.[4]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of chiral oxazolidinethiones.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PurityNotes
(S)-(+)-PhenylglycinolC₈H₁₁NO137.1820989-17-7≥98%Chiral starting material
Carbon DisulfideCS₂76.1475-15-0≥99%Use in a fume hood
Potassium CarbonateK₂CO₃138.21584-08-7Anhydrous, ≥99%Base
EthanolC₂H₅OH46.0764-17-5AnhydrousReaction Solvent
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeRecrystallization
HexanesC₆H₁₄86.18110-54-3ACS GradeRecrystallization
Magnesium SulfateMgSO₄120.377487-88-9AnhydrousDrying Agent
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-(+)-phenylglycinol (5.0 g, 36.4 mmol) and anhydrous ethanol (100 mL).

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • Add anhydrous potassium carbonate (5.5 g, 39.8 mmol, 1.1 eq).

  • Addition of Carbon Disulfide:

    • Cool the flask in an ice-water bath to 0 °C.

    • In a chemical fume hood , slowly add carbon disulfide (2.4 mL, 3.0 g, 39.8 mmol, 1.1 eq) to the stirring suspension dropwise over 15 minutes. The mixture will turn yellow.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material (S)-phenylglycinol is polar and will have a low Rf, while the product is less polar and will have a higher Rf.

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethanol.

    • Transfer the filtrate to a separatory funnel.

    • Dilute the filtrate with 100 mL of ethyl acetate and wash sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude yellow or off-white solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexanes while the solution is still warm until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash the crystals with a small amount of cold hexanes, and dry under vacuum.

Expected Results & Characterization
ParameterExpected Value
Appearance White crystalline solid
Yield 75-90%
Melting Point 134-136 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.45 (m, 5H), 6.50 (br s, 1H, NH), 5.20 (t, 1H), 4.80 (t, 1H), 4.30 (dd, 1H)
[α]D²⁰ (c=1, CHCl₃) +110° to +115°

Visual Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the overall chemical transformation.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification Dissolve Dissolve (S)-Phenylglycinol in Ethanol Add_Base Add K2CO3 Dissolve->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_CS2 Add Carbon Disulfide (Dropwise) Cool->Add_CS2 Stir Stir at RT (12-16 h) Add_CS2->Stir Monitor Monitor via TLC Stir->Monitor Filter Filter Salts Monitor->Filter Extract Extract with EtOAc Filter->Extract Wash Wash with H2O/Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Recrystallize Recrystallize from EtOAc/Hexanes Dry->Recrystallize Isolate Filter & Dry Product Recrystallize->Isolate

Caption: Experimental workflow for the synthesis.

Caption: Overall reaction scheme.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; impure or wet reagents/solvents.Ensure reagents are pure and solvents are anhydrous. Extend reaction time and re-monitor by TLC.
Insufficient base.Ensure 1.1 equivalents of anhydrous potassium carbonate are used.
Product is an Oil or Fails to Crystallize Presence of impurities (e.g., unreacted starting material, side products).Purify the crude product using flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient).
Recrystallization solvent system is not optimal.Try alternative solvent systems, such as dichloromethane/hexanes or toluene.
Low Optical Purity Racemization during reaction (unlikely under these mild conditions).Ensure the starting (S)-phenylglycinol has high enantiomeric purity. Avoid harsh (high temperature or strongly acidic/basic) conditions.

References

  • MBM Chemsupply. (2020, November 7). Safety Measure to Follow When Working With Thiophosgene.
  • Cole-Parmer.
  • Ingenta Connect. The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis.
  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis.
  • ChemTrack.org. Safety Guideline - THIOPHOSGENE, 97%.
  • NOAA Cameo Chemicals. THIOPHOSGENE.
  • New Jersey Department of Health. HAZARD SUMMARY - Thiophosgene.
  • Organic Chemistry Portal. Oxazolidine synthesis.
  • ISU ReD. 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes.
  • MDPI. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Oxazolidine-2-thiones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A New Wave in Heterocyclic Synthesis

Oxazolidine-2-thiones are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry and asymmetric synthesis. Their structural motif is found in various biologically active molecules, and they serve as crucial chiral auxiliaries, enabling the stereoselective synthesis of complex pharmaceutical agents.[1][2] The traditional methods for synthesizing these valuable compounds often involve prolonged reaction times, harsh conditions, and modest yields.[2]

This application note details a modern, efficient, and environmentally conscious approach: microwave-assisted organic synthesis (MAOS). This technique leverages the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatic accelerations in reaction rates, improved yields, and often, cleaner reaction profiles.[3][4][5][6][7] By embracing MAOS, researchers can significantly streamline the synthesis of oxazolidine-2-thiones, accelerating the pace of discovery and development. This guide provides the foundational knowledge and detailed protocols to successfully implement this powerful technology in your laboratory.

The Rationale Behind Microwave-Assisted Synthesis: More Than Just Heat

Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture, such as the amino alcohol and carbon disulfide starting materials, align with the rapidly oscillating electric field of the microwaves. This constant realignment generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the reaction mixture. This is in stark contrast to conventional heating, which relies on slower, less efficient heat transfer from an external source.

The primary advantages of this approach include:

  • Drastic Reduction in Reaction Times: Reactions that may take hours or even days under conventional heating can often be completed in a matter of minutes.[2][3]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts that can occur during prolonged exposure to high temperatures, leading to higher isolated yields of the desired product.[2][3][4]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[8]

  • Alignment with Green Chemistry Principles: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[6]

Reaction Mechanism: The Path to Oxazolidine-2-thione Formation

The synthesis of oxazolidine-2-thiones from β-amino alcohols and carbon disulfide under basic conditions proceeds through a well-established mechanistic pathway. The use of microwave irradiation accelerates the key steps of this transformation.

The proposed mechanism is as follows:

  • Deprotonation: The reaction is initiated by the deprotonation of the more acidic hydroxyl group of the β-amino alcohol by a base, such as potassium carbonate (K₂CO₃), to form an alkoxide intermediate.

  • Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. This forms a dithiocarbonate intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the amino group then performs an intramolecular nucleophilic attack on the thiocarbonyl carbon, displacing one of the sulfur atoms and leading to the formation of the five-membered oxazolidine-2-thione ring.

Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization Amino_Alcohol β-Amino Alcohol Alkoxide Alkoxide Intermediate Amino_Alcohol->Alkoxide + Base Base Base (e.g., K₂CO₃) Dithiocarbonate Dithiocarbonate Intermediate Alkoxide->Dithiocarbonate + CS₂ CS2 Carbon Disulfide (CS₂) Oxazolidine_2_thione Oxazolidine-2-thione Dithiocarbonate->Oxazolidine_2_thione Cyclization

Caption: Proposed reaction mechanism for the formation of oxazolidine-2-thiones.

Experimental Protocols

The following protocols are based on the successful microwave-assisted synthesis of various 4-substituted oxazolidine-2-thiones.[1][2]

General Workflow

Caption: General experimental workflow for microwave-assisted synthesis.

Protocol 1: Synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione

This protocol describes the synthesis starting from (S)-phenylalaninol.

Materials:

  • (S)-phenylalaninol

  • Carbon Disulfide (CS₂)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl Acetate

  • CEM Discover Microwave Reactor (or equivalent)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vessel, add (S)-phenylalaninol (1.0 eq.), potassium carbonate (1.5 eq.), and ethanol (3 mL).

  • Add carbon disulfide (3.0 eq.) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 0 minutes (the reaction is nearly instantaneous upon reaching temperature) at 50 °C with a power of 50 W.[9]

  • After irradiation, allow the vessel to cool to room temperature.

  • Quench the reaction by adding deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure (S)-4-benzyl-1,3-oxazolidine-2-thione.

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

The following table summarizes the significant advantages of microwave-assisted synthesis in terms of reaction time and yield for various 4-substituted oxazolidine-2-thiones.

EntryAmino Alcohol PrecursorProductMicrowave Conditions (Time, Temp, Yield)Conventional Method (Time, Yield)Reference
1(S)-Phenylalaninol(S)-4-Benzyl-1,3-oxazolidine-2-thione0 min, 50 °C, 98%3 h, 98%[2][9]
2(S)-Phenylglycinol(S)-4-Phenyl-1,3-oxazolidine-2-thione0 min, 50 °C, 98%3 h, 98%[2][9]
3(S)-Valinol(S)-4-Isopropyl-1,3-oxazolidine-2-thione5 min, 50 °C, 98%3 h, 85%[2][9]
4(1S,2R)-Norephedrine(4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione5 min, 50 °C, 98%3 h, 98%[2][9]

Applications in Drug Development and Medicinal Chemistry

The oxazolidinone ring system, a close structural analog to oxazolidine-2-thiones, is a well-established pharmacophore in medicinal chemistry.[10][11][12] The antibacterial agent Linezolid is a prominent example, demonstrating the therapeutic potential of this heterocyclic scaffold.[10][13]

Oxazolidine-2-thiones themselves are of growing interest due to their diverse biological activities. While some thio-analogs of known oxazolidinone antibiotics have shown reduced antibacterial activity, this has spurred molecular modeling studies to understand the structure-activity relationships.[14] The scaffold is also being explored for other therapeutic applications. The ability to rapidly synthesize a library of diverse oxazolidine-2-thiones using microwave technology is a significant advantage for lead optimization in drug discovery programs.

Troubleshooting and Key Considerations

  • Safety: Microwave-assisted reactions should always be performed in dedicated microwave reactors equipped with appropriate temperature and pressure sensors. Never use a domestic microwave oven. Carbon disulfide is highly flammable and toxic; handle it in a well-ventilated fume hood.

  • Solvent Choice: The choice of solvent can significantly impact the efficiency of microwave heating. Polar solvents like ethanol are generally effective.

  • Temperature Control: While microwave irradiation is rapid, precise temperature control is crucial to prevent side reactions or decomposition.[1]

  • Reaction Scale: The protocols provided are for a specific scale. Scaling up microwave reactions may require re-optimization of the reaction conditions.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of oxazolidine-2-thiones. The protocols and data presented in this application note demonstrate the substantial improvements in reaction speed and efficiency compared to conventional methods. By adopting this technology, researchers in drug development and organic synthesis can accelerate their research, enabling the rapid generation of novel compounds for biological evaluation.

References

Application Note & Protocol: Diastereoselective Acylation of (S)-4-Phenyl-1,3-oxazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high diastereoselectivity. The (S)-4-Phenyl-1,3-oxazolidine-2-thione is a highly effective chiral auxiliary, valued for its rigid structure which provides a well-defined steric environment for stereodirecting subsequent reactions. The critical first step in utilizing this auxiliary is its N-acylation, which attaches the substrate of interest to the chiral scaffold. This guide provides a detailed protocol and the underlying scientific principles for the efficient acylation of this compound.

Principle of the Reaction: N-Acylation

The N-acylation of this compound involves the formation of an amide bond between the nitrogen atom of the heterocyclic auxiliary and the carbonyl group of a carboxylic acid or its activated derivative. The resulting N-acyl oxazolidinethione is the key intermediate for a variety of subsequent stereoselective transformations, such as aldol additions, alkylations, and conjugate additions. The success of these subsequent reactions is highly dependent on the efficient and clean formation of this acylated product.

Two primary methods for this acylation are presented herein:

  • Carbodiimide-mediated coupling with DMAP catalysis: This method is suitable for coupling free carboxylic acids directly to the auxiliary.

  • Deprotonation with a strong base followed by reaction with an acyl chloride: This is a classic and highly effective method when the corresponding acyl chloride is readily available.

The Role of 4-(Dimethylamino)pyridine (DMAP) in Catalysis

In the carbodiimide-mediated coupling, 4-(Dimethylamino)pyridine (DMAP) is often employed as a nucleophilic catalyst to accelerate the reaction.[1] The mechanism involves the rapid reaction of DMAP with the activated carboxylic acid (formed by the carbodiimide) to generate a highly reactive N-acylpyridinium intermediate. This intermediate is a significantly more potent acylating agent than the activated acid itself.[1] The N-acylpyridinium species then readily transfers the acyl group to the nitrogen of the oxazolidinethione, regenerating the DMAP catalyst in the process. This catalytic cycle dramatically increases the rate and efficiency of the acylation, especially for less reactive substrates.

Experimental Protocols

Protocol 1: Carbodiimide-Mediated Coupling using DCC and DMAP

This protocol is adapted from the method described by Andrade et al. for the acylation of thiazolidinethiones and oxazolidinones.[2][3][4] It is particularly useful when working directly with a carboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-Aldrich
Carboxylic Acid (R-COOH)Reagent GradeVariesEnsure it is dry.
Dicyclohexylcarbodiimide (DCC)≥99%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-AldrichToxic, handle with care.
Dichloromethane (DCM), AnhydrousDriSolv® or equivalentEMD Millipore
Ethyl AcetateACS GradeFisher ScientificFor chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NH₄ClFor quenching.
Saturated aq. NaHCO₃For washing.
BrineFor washing.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Silica Gel230-400 meshFor column chromatography.

Step-by-Step Procedure

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration relative to the auxiliary).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DCC Addition: In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Workup - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acyl this compound.[5]

Protocol 2: Acylation using n-Butyllithium and an Acyl Chloride

This method is highly efficient and generally provides high yields. It is based on standard procedures for the acylation of related chiral auxiliaries.[6]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥98%Sigma-Aldrich
Acyl Chloride (R-COCl)Reagent GradeVariesMay require fresh distillation.
n-Butyllithium (n-BuLi)1.6 M in hexanesSigma-AldrichPyrophoric, handle with extreme care.
Tetrahydrofuran (THF), AnhydrousDriSolv® or equivalentEMD Millipore
Ethyl AcetateACS GradeFisher ScientificFor chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. NH₄ClFor quenching.
BrineFor washing.
Anhydrous MgSO₄ or Na₂SO₄For drying.
Silica Gel230-400 meshFor column chromatography.

Step-by-Step Procedure

  • Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous Tetrahydrofuran (THF) (approx. 0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup - Extraction: Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes solvent system, to yield the desired N-acylated product.[7]

Workflow and Visualization

The general workflow for the acylation and subsequent use of the chiral auxiliary is depicted below.

Acylation_Workflow cluster_reagents Starting Materials cluster_reaction Acylation Reaction cluster_workup Workup & Purification cluster_product Product & Application Auxiliary (S)-4-Phenyl-1,3- oxazolidine-2-thione Reaction_Vessel Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Auxiliary->Reaction_Vessel Acylating_Agent Carboxylic Acid + DCC or Acyl Chloride Acylating_Agent->Reaction_Vessel Workup Quench & Aqueous Extraction Reaction_Vessel->Workup 1. Reaction 2. Quench Purification Column Chromatography Workup->Purification Crude Product Product N-Acyl Oxazolidinethione Purification->Product Pure Product Application Diastereoselective Reactions (e.g., Aldol, Alkylation) Product->Application

Caption: General workflow for the N-acylation of the chiral auxiliary.

Safety Considerations

  • n-Butyllithium is pyrophoric and reacts violently with water. It should be handled by trained personnel under an inert atmosphere using proper syringe techniques.

  • DCC is a potent skin sensitizer. Always wear gloves and handle it in a fume hood.

  • DMAP is highly toxic and can be absorbed through the skin.[1] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acyl chlorides are often corrosive and lachrymatory. Handle them in a fume hood.

  • Always conduct reactions in a well-ventilated fume hood.

Conclusion

The N-acylation of this compound is a fundamental step for its application in asymmetric synthesis. The choice between a carbodiimide-mediated coupling and a strong base/acyl chloride protocol will depend on the availability of the starting materials and the scale of the reaction. Both methods, when performed with care and under anhydrous conditions, provide reliable access to the N-acylated intermediates that are crucial for the diastereoselective synthesis of complex chiral molecules.

References

  • Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. Available at: [Link]

  • Davies, S. G., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. Available at: [Link]

  • Alcaide, B., et al. (2021). N‐acyl‐1,3‐oxazolidines as chiral auxiliaries in the stereoselective transformation of the N‐attached side chain. ResearchGate. Available at: [Link]

  • Alcaide, B., et al. (2021). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ResearchGate. Available at: [Link]

  • Lee, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]

  • Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. ResearchGate. Available at: [Link]

  • Sharma, V., et al. (2015). A brief review on mechanism of N-acylation reaction. Der Pharma Chemica. Available at: [Link]

  • Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids With Oxazolidinones and Thiazolidinethiones. Scribd. Available at: [Link]

  • Hitchcock, S. R. (2023). 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes. ISU ReD. Available at: [Link]

  • Romea, P., & Urpí, F. (2012). Stereoselective Alkylation of (S)-‐N-‐Acyl-‐4-‐isopropyl-‐1,3-‐thiazolidine-‐2-‐thiones Catalyzed by (Me3P)2NiCl2. Figshare. Available at: [Link]

  • Nagao, Y., et al. (2002). Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. ResearchGate. Available at: [Link]

  • Urpí, F., et al. (2005). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Organic Syntheses. Available at: [Link]

  • Podlech, J., & Seebach, D. (1995). Direct coupling procedure for the synthesis of N-acyl-2-oxazolidinones derived from alpha,beta-unsaturated carboxylic acids. Universitätsbibliothek Regensburg. Available at: [Link]

Sources

Application Notes & Protocols: (S)-4-Phenyl-1,3-oxazolidine-2-thione in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] Chiral auxiliaries have proven to be a robust and reliable strategy for inducing stereoselectivity. This guide provides a detailed technical overview and field-proven protocols for the application of (S)-4-Phenyl-1,3-oxazolidine-2-thione, a highly effective chiral auxiliary, in asymmetric aldol reactions. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and present data that underscores the utility of this auxiliary in producing enantiomerically enriched β-hydroxy carbonyl compounds, which are pivotal building blocks in pharmaceutical and natural product synthesis.

Introduction: The Rationale for Sulfur-Containing Auxiliaries

The seminal work of David A. Evans on oxazolidinone-based chiral auxiliaries revolutionized asymmetric synthesis.[3] These auxiliaries provide a predictable and high level of stereocontrol in a variety of transformations, most notably the aldol reaction. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state wherein the metal enolate and the aldehyde are rigidly organized.[1] The substituent on the chiral auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face.

While Evans' oxazolidinone auxiliaries are exceptionally effective, their sulfur-containing analogs, such as oxazolidine-2-thiones and thiazolidine-2-thiones, have emerged as superior in certain contexts.[4] A key advantage is their enhanced performance in acetate aldol reactions, where traditional N-acetyl oxazolidinones often yield poor diastereoselectivity.[4] The thione moiety is believed to alter the electronic and steric properties of the N-acyl imide, influencing the geometry and reactivity of the corresponding metal enolate. The this compound auxiliary, derived from (S)-phenylglycinol, offers a commercially available and reliable platform for achieving high levels of asymmetric induction.

The Core Methodology: A Three-Stage Workflow

The application of this compound in an asymmetric aldol reaction follows a logical three-stage workflow: Acylation , Aldol Addition , and Auxiliary Cleavage . Each stage is critical for the overall success of the synthesis, from installing the desired acyl group to the final liberation of the chiral product.

G cluster_0 Workflow for Asymmetric Aldol Reaction A Stage 1: Acylation Attach acyl group to the chiral auxiliary B Stage 2: Diastereoselective Aldol Addition C-C bond formation A->B N-Acyl Auxiliary C Stage 3: Auxiliary Cleavage Release of the chiral product B->C Aldol Adduct D Final Product Enantiomerically enriched β-hydroxy carbonyl derivative C->D E Recovered Auxiliary This compound C->E G cluster_0 Zimmerman-Traxler Transition State ts      A schematic representation would show the six-membered ring with Ti, O, C, C, C, O atoms. The phenyl group from the auxiliary would be shown sterically blocking one face, and the R group of the aldehyde in a pseudo-equatorial position.     Product Syn-Aldol Adduct (Predictable Stereochemistry) ts->Product Enolate Ti-Enolate (Z-geometry) Enolate->ts Aldehyde R-CHO Aldehyde->ts

Sources

Application Notes and Protocols: Diastereoselective Michael Additions Using Oxazolidinethione Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stereochemical Control in Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a wide variety of nucleophiles and α,β-unsaturated carbonyl compounds. Achieving stereocontrol in these reactions is paramount for the synthesis of complex, biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful. Chiral auxiliaries have emerged as a powerful and reliable strategy to direct the stereochemical outcome of such transformations.[1] Among these, oxazolidinethiones, the sulfur-containing analogs of the well-known Evans oxazolidinone auxiliaries, have demonstrated significant utility in asymmetric synthesis, including in diastereoselective Michael additions.[2]

This guide provides an in-depth exploration of the application of oxazolidinethione auxiliaries in diastereoselective Michael additions. We will delve into the mechanistic underpinnings of the high stereoselectivity observed, provide detailed experimental protocols, and discuss the unique advantages offered by the oxazolidinethione scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to employ robust and predictable methods for asymmetric synthesis.

Mechanistic Insights: Unraveling the Source of Diastereoselectivity

The remarkable stereocontrol exerted by oxazolidinethione auxiliaries in Michael additions stems from a combination of steric and electronic factors that lock the N-enoyl system into a preferred conformation, thereby exposing one face of the α,β-unsaturated system to nucleophilic attack.

The key to this stereodirection lies in the formation of a rigid, chelated intermediate upon coordination of a Lewis acid to the N-acyl oxazolidinethione. While the carbonyl oxygen is the primary site of Lewis acid coordination in oxazolidinones, the thiocarbonyl sulfur of the oxazolidinethione also plays a crucial role. The Lewis acid, typically a magnesium or copper species in the case of organocuprate additions, coordinates to both the carbonyl oxygen of the N-enoyl moiety and the sulfur atom of the auxiliary. This bidentate chelation forces the N-enoyl group into a syn-s-cis conformation, minimizing dipole-dipole interactions.

In this rigid conformation, the substituent at the C4 position of the oxazolidinethione (derived from a chiral amino alcohol) effectively shields one face of the α,β-unsaturated system. Consequently, the incoming nucleophile is directed to the less sterically hindered face, resulting in the formation of one diastereomer in preference to the other.

Diagrammatic Representation of the Proposed Transition State

The following diagram illustrates the proposed chelated transition state that accounts for the observed diastereoselectivity in the conjugate addition of an organocuprate reagent to an N-enoyl oxazolidinethione.

G cluster_0 Proposed Chelated Transition State Lewis_Acid M+ Oxygen O Lewis_Acid->Oxygen Coordination Sulfur S Lewis_Acid->Sulfur Coordination Carbonyl_Carbon C Oxygen->Carbonyl_Carbon Double_Bond_1 C Carbonyl_Carbon->Double_Bond_1 Double_Bond_2 C Double_Bond_1->Double_Bond_2 R_beta Double_Bond_2->R_beta Auxiliary_Ring Oxazolidinethione Auxiliary R_aux R_aux Nucleophile Nu- Nucleophile->Double_Bond_2 Attack from less hindered face

Caption: Proposed chelated transition state for a Lewis acid-mediated Michael addition.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a representative example of a diastereoselective Michael addition of an organocuprate reagent to an N-enoyl oxazolidinethione. This procedure is adapted from methodologies developed for related oxazolidinone systems and should be optimized for specific substrates and nucleophiles.

Materials and Reagents
  • (4S)-4-Benzyl-2-oxazolidinethione

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acryloyl chloride

  • Copper(I) iodide (CuI)

  • Grignard reagent (e.g., methylmagnesium bromide in Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of the N-Acryloyl Oxazolidinethione
  • To a solution of (4S)-4-benzyl-2-oxazolidinethione (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add acryloyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acryloyl oxazolidinethione.

Protocol 2: Diastereoselective Michael Addition of an Organocuprate
  • To a suspension of CuI (1.5 eq) in anhydrous Et₂O (0.3 M) at -40 °C under an argon atmosphere, add the Grignard reagent (3.0 eq) dropwise.

  • Stir the resulting mixture at -40 °C for 30 minutes to form the Gilman cuprate.

  • In a separate flask, dissolve the N-acryloyl oxazolidinethione (1.0 eq) in anhydrous Et₂O (0.2 M) and cool to -78 °C.

  • Add the freshly prepared Gilman cuprate solution to the solution of the N-acryloyl oxazolidinethione via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with Et₂O (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to afford the corresponding carboxylic acid, ester, or alcohol without epimerization of the newly formed stereocenter.

For cleavage to the carboxylic acid:

  • Dissolve the Michael adduct (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add lithium hydroxide (LiOH, 4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Data Presentation and Advantages of Oxazolidinethione Auxiliaries

While structurally similar to their oxazolidinone counterparts, oxazolidinethione auxiliaries can offer distinct advantages in certain applications. It has been observed that sulfur-based chiral auxiliaries can, in some cases, provide superior diastereoselectivity in aldol and Michael addition reactions.[3]

FeatureOxazolidinone AuxiliaryOxazolidinethione Auxiliary
Lewis Acid Chelation Primarily through the two oxygen atoms (carbonyl and ring).Involves the carbonyl oxygen and the thiocarbonyl sulfur.
Stereoselectivity Generally high.Can be comparable or superior in certain cases.[3]
Cleavage Conditions Well-established, typically hydrolytic.Similar hydrolytic conditions are effective.
Synthesis Readily prepared from amino alcohols.[4][5]Also synthesized from amino alcohols using carbon disulfide or thiophosgene.[4][5]

Experimental Workflow

The following diagram outlines the general workflow for a diastereoselective Michael addition using an oxazolidinethione auxiliary.

G cluster_0 Workflow for Diastereoselective Michael Addition start Start: Chiral Amino Alcohol aux_synthesis Auxiliary Synthesis (e.g., with CS₂) start->aux_synthesis acylation N-Acylation (e.g., with Acryloyl Chloride) aux_synthesis->acylation michael_addition Diastereoselective Michael Addition acylation->michael_addition workup Reaction Workup & Purification michael_addition->workup cleavage Auxiliary Cleavage workup->cleavage product Final Product: Enantioenriched Adduct cleavage->product aux_recovery Auxiliary Recovery cleavage->aux_recovery

Sources

Introduction: The Role of (S)-4-Phenyl-1,3-oxazolidine-2-thione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the diastereoselective alkylation of N-acyl thio-oxazolidinones, this document provides researchers, scientists, and drug development professionals with a comprehensive protocol and the underlying scientific principles for utilizing (S)-4-Phenyl-1,3-oxazolidine-2-thione as a chiral auxiliary. As a powerful tool in asymmetric synthesis, this methodology allows for the precise installation of stereocenters, a critical step in the synthesis of complex, biologically active molecules.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[1] The this compound is a highly effective chiral auxiliary, belonging to a class of compounds analogous to the well-known Evans oxazolidinones.[1][2] Its utility lies in its ability to direct the approach of an electrophile to one face of a prochiral enolate, leading to the formation of one diastereomer in significant excess.

The sulfur-for-oxygen substitution at the C2 position, when compared to traditional oxazolidinones, can offer unique advantages. These include modified reactivity, potentially higher diastereoselectivity in certain transformations like aldol reactions, and often results in highly crystalline derivatives, which facilitates purification by recrystallization.[3] The phenyl group at the C4 position serves as a powerful stereodirecting group, effectively shielding one face of the derived enolate from attack.

This guide details the three core stages of its application:

  • N-Acylation: Attachment of the desired acyl group to the auxiliary's nitrogen atom.

  • Diastereoselective Alkylation: Deprotonation to form a rigid, chelated enolate, followed by reaction with an electrophile.

  • Auxiliary Cleavage: Non-destructive removal of the auxiliary to yield the enantiomerically enriched product and allow for auxiliary recovery.

Experimental Protocols and Methodologies

This section provides step-by-step protocols for the key transformations. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques.

N-Acylation of the Chiral Auxiliary

The first step is the attachment of a prochiral acyl group to the chiral auxiliary. This protocol describes a common method using an acid chloride.

Table 1: Materials and Reagents for N-Acylation

ReagentM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
This compound193.2610.01.93 gStarting chiral auxiliary.
Tetrahydrofuran (THF), anhydrous72.11-50 mLSolvent. Must be dry.
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.0610.5 (1.05 eq)4.2 mLStrong base for deprotonation.
Propionyl Chloride92.5211.0 (1.1 eq)0.96 mLAcylating agent. Other acid chlorides can be used.
Saturated aq. NH₄Cl solution--20 mLFor quenching the reaction.
Ethyl Acetate88.11-~100 mLExtraction solvent.
Brine--20 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄---Drying agent.

Protocol:

  • Add this compound (10.0 mmol) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (50 mL) via syringe to dissolve the auxiliary.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (10.5 mmol) dropwise via syringe over 10 minutes. The solution will typically change color. Stir for 30 minutes at -78 °C.

  • Add propionyl chloride (11.0 mmol) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-propionyl-(S)-4-Phenyl-1,3-oxazolidine-2-thione.

Diastereoselective Alkylation

This is the key stereochemistry-defining step. The protocol uses Sodium Hexamethyldisilazide (NaHMDS) for enolate formation and benzyl bromide as a representative electrophile.

Table 2: Materials and Reagents for Alkylation

ReagentM.W. ( g/mol )Quantity (mmol)Volume/MassNotes
N-propionyl-(S)-4-Phenyl-1,3-oxazolidine-2-thione249.345.01.25 gAcylated auxiliary from the previous step.
Tetrahydrofuran (THF), anhydrous72.11-40 mLSolvent. Must be dry.
Sodium Hexamethyldisilazide (NaHMDS), 2.0 M in THF183.375.5 (1.1 eq)2.75 mLStrong, non-nucleophilic base.[4][5]
Benzyl Bromide (BnBr)171.046.0 (1.2 eq)0.71 mLElectrophile. Must be pure. Other reactive electrophiles can be used.
Saturated aq. NH₄Cl solution--20 mLFor quenching the reaction.

Protocol:

  • Add the N-acylated auxiliary (5.0 mmol) to a flame-dried flask under an argon atmosphere.

  • Dissolve in anhydrous THF (40 mL) and cool the solution to -78 °C.

  • Add NaHMDS solution (5.5 mmol) dropwise. Stir for 45-60 minutes at -78 °C to ensure complete enolate formation.[6]

  • Add benzyl bromide (6.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in section 2.1 (steps 8-9).

  • Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude or purified product.

Mechanistic Rationale and Stereochemical Control

The high diastereoselectivity observed in this reaction is a direct consequence of the formation of a rigid Z-enolate that is chelated to the sodium cation.[7] The bulky phenyl group at the C4 position of the auxiliary effectively blocks the si-face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered re-face, leading to the observed product.

// Nodes Start [label="N-Acyl Oxazolidinethione", fillcolor="#F1F3F4"]; Base [label="NaHMDS\n-78 °C, THF", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Enolate [label="Chelated Z-Enolate\n(Rigid Structure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="R-X (Electrophile)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; TransitionState [label="Transition State\n(Attack from less hindered face)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Alkylated Product\n(High Diastereoselectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label="+ Base"]; Enolate -> TransitionState [label="+ Electrophile"]; TransitionState -> Product; Base -> Start [style=invis]; Electrophile -> Enolate [style=invis]; } } Diagram 1: Conceptual workflow of the alkylation step.

The choice of a sodium base like NaHMDS is significant. Sodium cations are known to form strong chelates with the carbonyl oxygen and the thione sulfur, creating the rigid, planar structure necessary for high facial discrimination.[8]

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been set, the auxiliary must be removed to reveal the chiral product. The choice of cleavage method is critical as it determines the functional group of the final product.[9]

Table 3: Reagent Guide for Auxiliary Cleavage

Desired ProductReagentsTypical Conditions
Carboxylic Acid Lithium Hydroxide (LiOH), Hydrogen Peroxide (H₂O₂)THF/H₂O, 0 °C to RT
Primary Alcohol Lithium Borohydride (LiBH₄) or LiAlH₄Et₂O or THF, 0 °C to RT
Ester Sodium Alkoxide (e.g., NaOMe) in Alcohol (MeOH)Corresponding alcohol as solvent, 0 °C to RT
Aldehyde Diisobutylaluminium Hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C (requires careful control)
Protocol Example: Cleavage to a Carboxylic Acid
  • Dissolve the alkylated product (1.0 mmol) in a 3:1 mixture of THF and water (8 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (0.8 mL, ~8 eq).

  • Add aqueous lithium hydroxide (e.g., 0.8 M solution, 2.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 3-4 hours.

  • Quench the reaction by adding aqueous sodium sulfite solution to destroy excess peroxide.

  • Acidify the mixture with HCl (e.g., 1 M) to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The chiral auxiliary can often be recovered from the organic layer.

// Nodes Aux [label="(S)-4-Phenyl-\n1,3-oxazolidine-2-thione", fillcolor="#F1F3F4"]; Acylation [label="N-Acylation\n(e.g., Propionyl Chloride, n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylatedAux [label="N-Acyl Auxiliary", fillcolor="#F1F3F4"]; Alkylation [label="Diastereoselective Alkylation\n(NaHMDS, R-X, -78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AlkylatedProduct [label="Alkylated N-Acyl Auxiliary", fillcolor="#F1F3F4"]; Cleavage [label="Auxiliary Cleavage", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Enantiopure Product\n(Acid, Alcohol, Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RecoveredAux [label="Recovered Auxiliary", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Aux -> Acylation; Acylation -> AcylatedAux; AcylatedAux -> Alkylation; Alkylation -> AlkylatedProduct; AlkylatedProduct -> Cleavage; Cleavage -> FinalProduct; Cleavage -> RecoveredAux [style=dashed, label="Recovery & Reuse"]; } } Diagram 2: High-level overview of the synthetic sequence.

Troubleshooting and Expert Insights

Table 4: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Alkylation 1. Incomplete enolate formation. 2. Impure/unreactive electrophile. 3. Protonation of enolate by moisture.1. Ensure the base is accurately titrated and use a slight excess (1.1 eq). 2. Purify the electrophile before use. 3. Rigorously dry all glassware and solvents.
Low Diastereoselectivity 1. Reaction temperature too high. 2. Enolate equilibration. 3. Non-chelating conditions.1. Maintain temperature strictly at -78 °C. 2. Add electrophile immediately after enolization period. 3. Use Na⁺ or Li⁺ bases in ethereal solvents like THF.
Incomplete Reaction 1. Sterically hindered electrophile. 2. Insufficient reaction time.1. Increase reaction time or slightly warm the reaction (e.g., to -40 °C), but this may lower d.r. 2. Monitor reaction by TLC until starting material is consumed.
Difficulty in Cleavage 1. Steric hindrance around the carbonyl. 2. Inappropriate cleavage reagent.1. Use longer reaction times or gentle heating. 2. Consider alternative methods; for very hindered substrates, reductive cleavage might be more efficient.
Causality Behind Experimental Choices
  • Why THF? Tetrahydrofuran is an ideal solvent as it is aprotic and effectively solvates the metal cation without disrupting the crucial chelation required for high stereoselectivity.[10]

  • Why -78 °C? The low temperature freezes out competing pathways. It ensures that the kinetically formed Z-enolate does not isomerize and maintains the rigid conformation of the chelated intermediate, which is essential for facial discrimination.[6][7]

  • The Role of the Thione: The sulfur atom in the oxazolidinethione is a soft Lewis base and can influence the Lewis acidity of coordinating species. In related aldol reactions, this property is exploited by using Lewis acids like Titanium Tetrachloride (TiCl₄) to tune reactivity and selectivity.[3][11] While not always necessary for simple alkylations, this highlights the distinct electronic nature of the thione auxiliary compared to its oxo-counterpart.

References

  • BenchChem. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • Sana, S. (2002). Titanium Tetrachloride (TiCl4). Synlett, 2002(2), 364–365.
  • Cornell University. STRUCTURE-REACTIVITY PRINCIPLES OF SODIUM HEXAMETHYLDISILAZIDE AND SODIUM ALKYL(TRIMETHYLSILYL)AMIDES. Cornell eCommons.
  • Ingenta Connect. (2018). Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions.
  • Crimmins, M. T. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Wikipedia. Sodium bis(trimethylsilyl)amide.
  • Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.
  • ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.
  • National Institutes of Health. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms.
  • ResearchGate. Aggregation and Solvation of Sodium Hexamethyldisilazide: Across the Solvent Spectrum.
  • Wikipedia. Chiral auxiliary.
  • Dipòsit Digital de la Universitat de Barcelona. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.
  • ResearchGate. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis.
  • Singh, V. K. (2007). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • chemeurope.com. Sodium bis(trimethylsilyl)amide.

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Application Notes and Protocols: Facile Cleavage of N-acyl (S)-4-Phenyl-1,3-oxazolidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The true utility of a chiral auxiliary, however, lies not only in its ability to induce high stereoselectivity but also in the ease and efficiency with which it can be cleaved from the desired product without racemization. This application note provides a comprehensive guide to the various methods for the cleavage of N-acyl (S)-4-Phenyl-1,3-oxazolidine-2-thione derivatives, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.

The this compound Auxiliary: A Structural Overview

The efficacy of the this compound auxiliary stems from its well-defined conformational preferences and the ability of the thiocarbonyl group to influence the reactivity of the acylated carbonyl. The phenyl group at the C4 position effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus ensuring high diastereoselectivity.

G start N-Acyl this compound reagents LiOH, H2O2 THF/H2O start->reagents Hydrolysis product Carboxylic Acid reagents->product auxiliary Recovered Auxiliary reagents->auxiliary

Figure 2: Workflow for the hydrolysis of N-acyl this compound.

Detailed Protocol: Basic Hydrolysis

  • Dissolution: Dissolve the N-acyl this compound derivative (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the subsequent addition of hydrogen peroxide.

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2.0-4.0 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 4.0-8.0 equiv). The peroxide facilitates the oxidation of the thione, making it a better leaving group.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to decompose the excess hydrogen peroxide.

  • Workup and Purification: Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude carboxylic acid can be purified by column chromatography or recrystallization. The chiral auxiliary can often be recovered from the aqueous layer.

Causality Behind Experimental Choices:

  • LiOH and H₂O₂: The combination of a strong base and an oxidant is key. LiOH deprotonates the peroxide, forming the highly nucleophilic hydroperoxide anion (HOO⁻), which readily attacks the thiocarbonyl carbon.

  • THF/Water Solvent System: THF ensures the solubility of the organic substrate, while water is necessary for the aqueous reagents.

  • Low Temperature: Maintaining a low temperature is critical for preventing side reactions and potential degradation of the desired product.

Parameter Condition Rationale
Base LiOHStrong base to generate the hydroperoxide anion.
Oxidant H₂O₂Activates the thiocarbonyl for nucleophilic attack.
Solvent THF/H₂OEnsures miscibility of reactants.
Temperature 0 °CControls exothermicity and minimizes side reactions.
Alcoholysis/Transesterification to Esters

For the synthesis of esters, direct alcoholysis or transesterification is a highly effective method. This approach avoids the isolation of the often more reactive carboxylic acid.

Reaction Workflow:

G start N-Acyl this compound reagents R'OH, Lewis Acid or Base start->reagents Alcoholysis product Ester reagents->product auxiliary Recovered Auxiliary reagents->auxiliary

Figure 3: Workflow for the alcoholysis of N-acyl this compound.

Detailed Protocol: Lewis Acid-Catalyzed Alcoholysis

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl this compound derivative (1.0 equiv) in the desired alcohol (R'OH), which often serves as both the reactant and the solvent.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as titanium (IV) isopropoxide [Ti(Oi-Pr)₄] or dibutyltin oxide (Bu₂SnO).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. The residue can then be purified by column chromatography to isolate the desired ester.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst: The Lewis acid coordinates to the thiocarbonyl sulfur, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by the alcohol.

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the product side.

Parameter Condition Rationale
Catalyst Lewis Acid (e.g., Ti(Oi-Pr)₄)Activates the thiocarbonyl group.
Nucleophile Alcohol (R'OH)Acts as both reactant and solvent.
Temperature RefluxProvides the necessary activation energy.
Reductive Cleavage to Alcohols

Primary alcohols can be obtained through the reductive cleavage of the N-acyl group. This is a powerful transformation that directly converts the acyl group to a hydroxymethyl group.

Reaction Workflow:

G start N-Acyl this compound reagents LiBH4, THF start->reagents Reduction product Primary Alcohol reagents->product auxiliary Recovered Auxiliary reagents->auxiliary

Figure 4: Workflow for the reductive cleavage to primary alcohols.

Detailed Protocol: Reductive Cleavage with Lithium Borohydride

  • Dissolution: Dissolve the N-acyl this compound derivative (1.0 equiv) in an anhydrous ethereal solvent such as THF or diethyl ether under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄, 2.0-3.0 equiv) in THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis.

  • Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl at 0 °C.

  • Workup and Purification: Extract the mixture with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude alcohol is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Lithium Borohydride (LiBH₄): A sufficiently powerful reducing agent to reduce the acyl group to the corresponding alcohol.

  • Anhydrous Conditions: Essential to prevent the quenching of the hydride reagent.

Parameter Condition Rationale
Reducing Agent LiBH₄Provides the hydride for reduction.
Solvent Anhydrous THF or Et₂OInert solvent compatible with the reducing agent.
Temperature 0 °C to room temp.Controlled addition at low temperature, followed by warming.
Reductive Cleavage to Aldehydes

The direct conversion of the N-acyl group to an aldehyde is a highly valuable transformation, as aldehydes are versatile synthetic intermediates. This can be achieved using a milder reducing agent under carefully controlled conditions. [4] Reaction Workflow:

G start N-Acyl this compound reagents DIBAL-H, Toluene or CH2Cl2 start->reagents Partial Reduction product Aldehyde reagents->product auxiliary Recovered Auxiliary reagents->auxiliary

Figure 5: Workflow for the reductive cleavage to aldehydes.

Detailed Protocol: Partial Reduction with DIBAL-H

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl this compound derivative (1.0 equiv) in an anhydrous solvent such as toluene or dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent over-reduction to the alcohol.

  • Reducing Agent Addition: Add a solution of diisobutylaluminum hydride (DIBAL-H, 1.1-1.5 equiv) in hexanes or toluene dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC, ensuring the complete consumption of the starting material.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt.

  • Workup and Purification: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The crude aldehyde should be used immediately or purified quickly by column chromatography, as aldehydes can be prone to oxidation.

Causality Behind Experimental Choices:

  • DIBAL-H: A bulky and less reactive hydride source compared to LiBH₄, which allows for the selective reduction to the aldehyde at low temperatures.

  • -78 °C: Essential for trapping the tetrahedral intermediate and preventing its further reduction to the alcohol.

Parameter Condition Rationale
Reducing Agent DIBAL-HMild and bulky reducing agent for partial reduction.
Solvent Anhydrous Toluene or CH₂Cl₂Inert solvent with a low freezing point.
Temperature -78 °CPrevents over-reduction to the alcohol.

Troubleshooting and Considerations

  • Incomplete Reactions: If a reaction does not go to completion, consider increasing the equivalents of the reagent, extending the reaction time, or slightly increasing the temperature (except for DIBAL-H reductions).

  • Low Yields: Low yields can result from product degradation during workup or purification. For sensitive products like aldehydes, minimize the exposure to air and acidic/basic conditions.

  • Recovery of the Auxiliary: The chiral auxiliary is often water-soluble after cleavage and can be recovered from the aqueous layer by extraction after neutralization. Efficient recovery is crucial for the cost-effectiveness of the synthesis.

Conclusion

The this compound is a versatile and reliable chiral auxiliary that facilitates a wide range of asymmetric transformations. The ability to cleave the N-acyl group under various conditions to yield carboxylic acids, esters, alcohols, and aldehydes underscores its synthetic utility. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively liberate their desired chiral products in high yield and enantiopurity, paving the way for the efficient synthesis of complex molecules.

References

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. (n.d.).
  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]

  • Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. In Comprehensive Chirality (pp. 19–41). Elsevier. [Link]

  • Crimmins thiazolidinethione aldolization - ResearchGate. (n.d.).
  • 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes - ISU ReD. (n.d.).
  • CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents. (n.d.).
  • Shamszad, M., & Crimmins, M. T. (2012). 3.2 Amino Acid Derived Heterocyclic Chiral Auxiliaries: The use of Oxazolidinones, Oxazolidinethiones, Thiazolidinethiones, and Imidazolidinones. Semantic Scholar. [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • What is the synthesis route of (S)-(+)-4-Phenyl-2-oxazolidinone? - FAQ - Guidechem. (n.d.).
  • Understanding the Properties and Applications of (4R)-4-Phenyl-1,3-thiazolidine-2-thione. (n.d.).
  • Hydrolysis and acylation toward carboxylic acids 9 a–9 e and esters 11 a–11 e. … - ResearchGate. (n.d.).
  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023, January 22).
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube.
  • Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. (n.d.).
  • 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry - YouTube. (2021, April 9).

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Application Notes and Protocols for the Efficient Recycling of (S)-4-Phenyl-1,3-oxazolidine-2-thione Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols for the cleavage and recovery of the (S)-4-Phenyl-1,3-oxazolidine-2-thione chiral auxiliary, a critical component in modern asymmetric synthesis. The economic and environmental benefits of recycling this valuable reagent are substantial, particularly in process chemistry and drug development. This document outlines three primary methods for the non-destructive cleavage of the N-acyl bond—reductive cleavage, mild hydrolysis, and transesterification—followed by a robust purification protocol. The causality behind experimental choices, troubleshooting guidance, and a comparative analysis of the methods are presented to ensure researchers and scientists can implement an efficient and scalable recycling strategy.

Introduction: The Imperative of Auxiliary Recycling

This compound is a powerful chiral auxiliary, belonging to the esteemed class of Evans-type auxiliaries, that directs stereoselective transformations such as aldol additions, alkylations, and conjugate additions with a high degree of facial selectivity. Its utility in constructing complex chiral molecules makes it an invaluable tool in the synthesis of pharmaceutical intermediates and natural products. However, the stoichiometric use of this auxiliary necessitates its efficient recovery and recycling to ensure the economic viability and environmental sustainability of the synthetic route.

The successful recycling of a chiral auxiliary hinges on the selective cleavage of its bond to the desired product without compromising the auxiliary's structural integrity. This guide provides a detailed examination of established methods for the recovery of this compound, enabling its reuse in subsequent synthetic endeavors.

Strategic Overview of the Recycling Workflow

The recycling process for this compound can be systematically broken down into two key stages: cleavage of the N-acyl bond and purification of the liberated auxiliary. The choice of cleavage method is dictated by the nature of the acylated product and the desired functionality of the cleaved acyl group.

Auxiliary_Recycling_Workflow cluster_cleavage PART 1: N-Acyl Bond Cleavage cluster_purification PART 2: Auxiliary Purification N_Acyl_Product N-Acyl-(S)-4-Phenyl- 1,3-oxazolidine-2-thione Cleavage Cleavage Reaction N_Acyl_Product->Cleavage Reductive Reductive Cleavage (e.g., LiBH4) Cleavage->Reductive Alcohol Product Hydrolytic Mild Hydrolysis (e.g., LiOH/H2O2) Cleavage->Hydrolytic Carboxylic Acid Product Transesterification Transesterification (e.g., NaOMe/MeOH) Cleavage->Transesterification Ester Product Crude_Auxiliary Crude Auxiliary Mixture Reductive->Crude_Auxiliary Hydrolytic->Crude_Auxiliary Transesterification->Crude_Auxiliary Purification Purification Crude_Auxiliary->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography (Alternative) Purification->Chromatography Pure_Auxiliary Pure (S)-4-Phenyl- 1,3-oxazolidine-2-thione Recrystallization->Pure_Auxiliary Chromatography->Pure_Auxiliary

Figure 1. General workflow for the recycling of the this compound auxiliary.

Part 1: Protocols for N-Acyl Bond Cleavage

The selection of the appropriate cleavage method is paramount and depends on the desired final product (alcohol, carboxylic acid, or ester).

Method 1: Reductive Cleavage to Primary Alcohols

Reductive cleavage is a mild and efficient method for converting the N-acyl group into the corresponding primary alcohol while liberating the auxiliary. Lithium borohydride (LiBH₄) is a preferred reagent due to its selectivity; it readily reduces the exocyclic amide bond without affecting the thiocarbonyl group of the auxiliary.

Rationale: Lithium borohydride is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄), which could potentially reduce the thiocarbonyl group. The presence of the lithium cation is thought to coordinate to the carbonyl oxygen of the acyl group, enhancing its electrophilicity and facilitating hydride attack.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl-(S)-4-phenyl-1,3-oxazolidine-2-thione (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of lithium borohydride (2.0-3.0 equiv) in THF to the reaction mixture. The addition should be done dropwise to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Slowly and carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product containing the desired alcohol and the chiral auxiliary.

Method 2: Mild Hydrolysis to Carboxylic Acids

Mild hydrolytic cleavage is employed when the desired product is a carboxylic acid. The use of lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) is a common method for the corresponding oxazolidinones. For the thione analog, careful control of conditions is necessary to prevent degradation.

Rationale: The hydroperoxide anion (OOH⁻), formed from the reaction of LiOH and H₂O₂, is a soft nucleophile that preferentially attacks the exocyclic carbonyl group over the thiocarbonyl. This leads to the formation of a peroxy-acyl intermediate which then hydrolyzes to the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-acyl-(S)-4-phenyl-1,3-oxazolidine-2-thione (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v) (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0-5.0 equiv) dropwise, followed by an aqueous solution of lithium hydroxide (2.0-2.5 equiv).

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until the excess peroxide is consumed (test with peroxide test strips).

  • pH Adjustment: Acidify the reaction mixture to pH ~2-3 with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). The carboxylic acid product will be in the organic phase.

  • Auxiliary Recovery: The aqueous layer can be basified and extracted with an organic solvent to recover the auxiliary, or the combined organic layers can be carried forward to the purification step.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Method 3: Transesterification to Esters

Transesterification offers a direct route to esters from the N-acyl auxiliary. This method is particularly useful when the ester is the desired final product, avoiding a separate esterification step.

Rationale: An alkoxide, such as sodium methoxide (NaOMe), acts as a nucleophile, attacking the exocyclic carbonyl group. This results in the formation of the corresponding ester and the sodium salt of the chiral auxiliary.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-acyl-(S)-4-phenyl-1,3-oxazolidine-2-thione (1.0 equiv) in anhydrous methanol (MeOH) (approx. 0.2 M solution) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (1.1-1.5 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Neutralization: Upon completion, cool the reaction to room temperature and neutralize with a mild acid, such as acetic acid or by bubbling CO₂ through the solution.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent like ethyl acetate.

  • Work-up: Separate the layers. The organic layer will contain the desired ester. The aqueous layer can be further processed to recover the auxiliary. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

Method Product Key Reagents Typical Yield of Auxiliary Advantages Disadvantages
Reductive CleavagePrimary AlcoholLiBH₄>95%Mild conditions, high yields.Requires anhydrous conditions.
Mild HydrolysisCarboxylic AcidLiOH, H₂O₂85-95%Direct route to carboxylic acids.Potential for side reactions if not controlled.
TransesterificationEsterNaOMe, MeOH90-98%Direct route to esters.May not be suitable for base-sensitive substrates.

Part 2: Purification of the Recovered Auxiliary

After the cleavage reaction and initial work-up, the crude product will be a mixture of the desired cleaved product and the this compound auxiliary. The high crystallinity of the auxiliary makes recrystallization the most effective and scalable method for its purification.

Recrystallization Protocol

Solvent Selection: The ideal recrystallization solvent is one in which the auxiliary has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethyl acetate and a non-polar solvent like hexanes or isopropyl ether is often effective[1].

Experimental Protocol:

  • Initial Dissolution: Transfer the crude mixture containing the auxiliary to an Erlenmeyer flask. Add a minimal amount of a solvent in which the auxiliary is soluble (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The auxiliary should begin to crystallize. To maximize recovery, the flask can then be placed in an ice-water bath or a refrigerator for at least an hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The purity can be assessed by melting point determination and spectroscopic methods (e.g., ¹H NMR). A purity of >99% is often achievable[1].

Alternative Purification: Column Chromatography

For small-scale purifications or if recrystallization proves difficult, column chromatography can be employed.

Procedure:

  • Slurry Preparation: Adsorb the crude mixture onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading and Elution: Load the adsorbed sample onto the top of the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure auxiliary.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

While effective, column chromatography is generally less scalable and more solvent-intensive than recrystallization for purifying the solid auxiliary[2][3].

Troubleshooting

Problem Possible Cause Solution
Incomplete Cleavage ReactionInsufficient reagent, low temperature, or short reaction time.Increase the equivalents of the cleavage reagent, raise the temperature slightly, or extend the reaction time. Monitor closely by TLC.
Degradation of AuxiliaryHarsh reaction conditions (e.g., strong base, high temperature).Use milder conditions: lower temperature, shorter reaction time, or a weaker base. For hydrolysis, ensure careful control of reagent addition.
Poor Recovery of AuxiliaryAuxiliary is partially soluble in the aqueous layer during work-up.Perform multiple extractions of the aqueous layer with an organic solvent. Adjust the pH of the aqueous layer to ensure the auxiliary is in its neutral form before extraction.
Oiling Out During RecrystallizationThe solution is too concentrated, or the cooling is too rapid.Add more of the good solvent to the hot solution to ensure complete dissolution. Allow the solution to cool more slowly to promote crystal growth.
Low Purity After RecrystallizationImpurities are co-crystallizing with the auxiliary.Perform a second recrystallization. Choose a different solvent system for the second recrystallization.

Conclusion

The ability to efficiently recycle the this compound auxiliary is a critical aspect of sustainable and cost-effective asymmetric synthesis. By selecting the appropriate cleavage method based on the desired product functionality and employing a robust purification protocol, researchers can achieve high recovery rates of this valuable chiral reagent. The detailed procedures and troubleshooting guide provided herein are intended to empower scientists in both academic and industrial settings to implement best practices for auxiliary recycling, thereby enhancing the overall efficiency of their synthetic endeavors.

References

  • CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Evans, D. A.; Gage, J. R.; Leighton, J. L. Asymmetric Synthesis of the Polyether Antibiotic X-206. J. Am. Chem. Soc.1992, 114 (24), 9434–9453.
  • Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. J. Org. Chem.1996, 61 (13), 4192–4193.
  • Gage, J. R.; Evans, D. A.
  • Wu, Y.; Sun, Y.-P. A Facile and Efficient Cleavage of N-Acyloxazolidinones with LiBH4/MeOH. Synth. Commun.2005, 35 (11), 1493–1498.
  • Nagao, Y.; et al. A New Chiral Recognition of Carboxylic Acids with Axially Dissymmetric (R,R)-4,5-Diphenyl-1,3-oxazolidine-2-thione. Tetrahedron Lett.1985, 26 (51), 6203–6206.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,1,3,3-Tetramethylguanidine: An Efficient and Inexpensive Catalyst for the Transesterification of Esters. Chem. Rev.1996, 96 (2), 835–875.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978, 43 (14), 2923–2925.
  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019, 23 (7), 1482–1489.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Aust. J. Chem.2023, 76(12), 847-853.

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Application Notes & Protocols: The Use of (S)-4-Phenyl-1,3-oxazolidine-2-thione in Stereocontrolled Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric synthesis, the ability to forge carbon-carbon bonds with precise stereochemical control is paramount. Chiral auxiliaries have long served as a robust and reliable strategy to achieve this control. While the oxazolidinones developed by Evans are foundational, their sulfur-containing bioisosteres, specifically oxazolidine-2-thiones, have emerged as powerful tools offering unique advantages, particularly in reactions where the classic auxiliaries fall short. This technical guide provides an in-depth exploration of (S)-4-Phenyl-1,3-oxazolidine-2-thione , a highly effective chiral auxiliary for the synthesis of complex natural products. We will delve into the mechanistic basis of its stereodirecting power, provide detailed, field-proven protocols for its application in asymmetric aldol and alkylation reactions, and illustrate its strategic deployment in the total synthesis of architecturally complex molecules like (-)-laulimalide.

Introduction: Beyond the Evans Auxiliary

The logic of chiral auxiliary-based synthesis is elegant in its simplicity: a chiral molecule is temporarily appended to an achiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter(s) are set, the auxiliary is cleaved and can ideally be recovered.[1] The N-acyl oxazolidinones, pioneered by David A. Evans, are canonical examples and have been instrumental in the synthesis of countless complex molecules.[1]

However, the sulfur-substituted analogue, this compound, offers distinct advantages. The replacement of the exocyclic carbonyl oxygen with sulfur alters the electronic and steric properties of the N-acyl imide system. The thiocarbonyl group (C=S) is a stronger Lewis basic site, which enhances its ability to chelate with Lewis acids like titanium tetrachloride (TiCl₄). This leads to the formation of more rigid and well-defined transition states, often resulting in superior levels of diastereoselectivity, particularly in challenging acetate aldol reactions where traditional N-acetyl oxazolidinones show little to no stereocontrol.[2][3]

The Principle of Stereocontrol: A Mechanistic Deep Dive

The remarkable stereocontrol exerted by the this compound auxiliary in aldol reactions is rationalized by the Zimmerman-Traxler model.[4][5] The key to this model is the formation of a rigid, chair-like six-membered transition state.

Causality of Diastereoselectivity:

  • Enolate Geometry: Treatment of the N-acyl oxazolidinethione with a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., diisopropylethylamine, DIPEA) generates a titanium enolate. The Lewis acid coordinates to both the thiocarbonyl sulfur and the N-acyl carbonyl oxygen. This chelation locks the conformation of the enolate, strongly favoring the formation of the (Z)-enolate.[6][7]

  • Chelated Transition State: The (Z)-enolate reacts with an incoming aldehyde through a highly organized, chair-like transition state.[4][5] To minimize steric hindrance, the substituent on the aldehyde (R²) preferentially occupies a pseudo-equatorial position.

  • Facial Selectivity: The bulky phenyl group at the C4 position of the auxiliary effectively shields the si-face of the enolate. Consequently, the aldehyde is forced to approach from the less hindered re-face.

This combination of a fixed (Z)-enolate geometry, a chair-like transition state, and the steric bias imposed by the auxiliary's phenyl group predictably leads to the formation of the syn-aldol adduct with a high degree of diastereoselectivity.[6][8]

Figure 1. Zimmerman-Traxler model for TiCl₄-mediated aldol reaction.

Application in Total Synthesis: The Crimmins Synthesis of (-)-Laulimalide

A powerful demonstration of the utility of this chiral auxiliary is found in the total synthesis of the potent microtubule-stabilizing agent, (-)-laulimalide, by Crimmins and coworkers.[2][8][9] The synthesis strategically employed an asymmetric glycolate alkylation, a variant of the enolate alkylation reaction, to construct key fragments of the complex macrolide. This approach allowed for the iterative and highly controlled installation of multiple stereocenters present in the natural product's backbone. The high diastereoselectivity afforded by the oxazolidinethione auxiliary was critical for the success of this convergent and elegant synthetic route.

Laulimalide_Strategy Aux (S)-4-Phenyl-1,3- oxazolidine-2-thione Acyl N-Acyl Auxiliary (Glycolate Adduct) Aux->Acyl Acylation Alkyl Diastereoselective Alkylation Acyl->Alkyl Enolization & Electrophile Addition Frag_A C1-C14 Fragment Alkyl->Frag_A Cleavage Frag_B C15-C27 Fragment Alkyl->Frag_B Cleavage (Iterative) Coupling Fragment Coupling Frag_A->Coupling Frag_B->Coupling Laulimalide (-)-Laulimalide Coupling->Laulimalide

Figure 2. Role of the auxiliary in the synthesis of (-)-laulimalide.

Experimental Protocols

The following protocols are adapted from established literature procedures and are intended as a guide.[6][9][10] Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: N-Propionylation of this compound

This protocol describes the attachment of a propionyl group to the auxiliary, preparing it for subsequent aldol or alkylation reactions.

Materials:

  • This compound

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Propionic acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equiv) followed by the dropwise addition of propionic acid (1.1 equiv).

  • Add pivaloyl chloride (1.1 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting auxiliary is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl derivative.

Protocol 2: Crimmins Asymmetric Aldol Reaction (Evans syn-Adduct)

This protocol achieves high diastereoselectivity for the syn-aldol product using a titanium enolate.[2][3]

Materials:

  • N-Propionyl-(S)-4-phenyl-1,3-oxazolidine-2-thione (from Protocol 1)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Aldehyde (e.g., isobutyraldehyde, 1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl auxiliary (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add TiCl₄ (1.0 M in DCM, 1.1 equiv) dropwise. The solution should turn a deep red/brown color.

  • After stirring for 5 minutes, add DIPEA (1.2 equiv) dropwise.

  • Stir for 30 minutes at -78 °C, then add NMP (1.2 equiv).

  • Warm the mixture to 0 °C and stir for 1 hour to ensure complete enolization.

  • Cool the reaction back down to -78 °C.

  • Add the aldehyde (1.1 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash column chromatography.

Substrate (N-Propionyl Auxiliary)AldehydeYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-4-Benzyl-oxazolidinethioneIsobutyraldehyde89%>98:2[3]
(S)-4-Isopropyl-oxazolidinethioneIsobutyraldehyde91%>98:2[3]
(S)-4-Phenyl-oxazolidinethioneIsobutyraldehyde85%>98:2[3]
(S)-4-Benzyl-oxazolidinoneIsobutyraldehyde87%94:6[3]
Table 1. Comparison of yields and diastereoselectivities in TiCl₄-mediated aldol reactions.
Protocol 3: Asymmetric Alkylation

This protocol generates an enolate using a strong, non-nucleophilic base for subsequent alkylation.[11]

Materials:

  • N-Acyl-(S)-4-phenyl-1,3-oxazolidine-2-thione

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Alkylating agent (e.g., Benzyl bromide, 1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 equiv) dropwise. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add the alkylating agent (1.2 equiv) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the alkylated product.

Protocol 4: Auxiliary Cleavage

The final step is the removal of the auxiliary to reveal the chiral product. The choice of reagent dictates the resulting functional group.

Cleavage_Methods cluster_products Chiral Products Start N-Acyl Auxiliary Adduct Acid Carboxylic Acid Start->Acid LiOH, H₂O₂ THF/H₂O Alcohol Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ THF or Et₂O Ester Ester Start->Ester NaOMe, MeOH Amide Amide Start->Amide Weinreb's salt, AlMe₃

Figure 3. Common methods for cleaving the chiral auxiliary.

A. Reductive Cleavage to a Primary Alcohol:

  • Dissolve the purified aldol or alkylation adduct (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise.

  • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly adding 1 M NaOH.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction. Purify the desired alcohol by chromatography.

B. Hydrolytic Cleavage to a Carboxylic Acid:

  • Dissolve the adduct (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv).

  • Stir vigorously at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Remove the THF under reduced pressure.

  • The chiral auxiliary can be recovered by extraction with ethyl acetate.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.

Conclusion

This compound stands as a highly valuable and versatile chiral auxiliary in the synthetic chemist's toolkit. Its enhanced ability to form rigid, chelated transition states provides exceptional levels of stereocontrol in C-C bond-forming reactions, often surpassing its more traditional oxazolidinone counterparts. The predictable stereochemical outcomes, governed by the Zimmerman-Traxler model, and its demonstrated success in the demanding context of natural product total synthesis, underscore its importance. The protocols provided herein offer a practical framework for researchers, scientists, and drug development professionals to confidently implement this powerful tool in their own synthetic endeavors.

References

  • Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371–1374. [Link]

  • Crimmins, M. T., Stanton, M. G., & Allwein, S. P. (2002). Asymmetric Total Synthesis of (−)-Laulimalide: Exploiting the Asymmetric Glycolate Alkylation Reaction. Journal of the American Chemical Society, 124(21), 5958–5959. [Link]

  • Prashad, M., Kim, H.-Y., Har, D., & Repic, O. (1998). A CONVENIENT AND PRACTICAL METHOD FOR N-ACYLATION OF 2-OXAZOLIDINONE CHIRAL AUXILIARIES WITH ACIDS. Tetrahedron Letters, 39(50), 9369-9372. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

  • Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. [Link]

  • Smith, T. E., Richardson, D. P., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 85(5), 688. [Link]

  • Myers, A. G. (n.d.). The Zimmerman-Traxler Model for the Aldol Reaction. Harvard University. [Link]

  • Crimmins, M. T. (2002). Synthetic approaches to the microtubule stabilizing agent (-)-laulimalide. Current Opinion in Drug Discovery & Development, 5(6), 944-59. [Link]

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]

  • Morales-Nava, R., Fernández-Zertuche, M., & Ordoñez, M. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803–8815. [Link]

  • Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes... ISU ReD: Research and eData. [Link]

  • Palomo, C., Oiarbide, M., & García, J. M. (2002). The Aldol Reaction: A Paradigm for Stereocontrol in Carbon−Carbon Bond Formation. Angewandte Chemie International Edition, 41(21), 3934-3962. [Link]

  • Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

Sources

Application Notes & Protocols: Mastering Asymmetric Synthesis with (S)-4-Phenyl-1,3-oxazolidine-2-thione and Lewis Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Sulfur in Chiral Control

In the landscape of asymmetric synthesis, the ability to predictably control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are a cornerstone of this endeavor, acting as temporary stereogenic units that guide a reaction to form a specific stereoisomer.[1] While the oxazolidinones popularized by David A. Evans are renowned, their sulfur-containing counterparts, specifically oxazolidine-2-thiones, offer distinct advantages and have emerged as powerful tools for synthetic chemists.[2]

This guide focuses on (S)-4-Phenyl-1,3-oxazolidine-2-thione, a chiral auxiliary derived from (S)-phenylalaninol. We will explore the critical role of Lewis acid catalysts in unlocking its synthetic potential, particularly in the context of the asymmetric aldol reaction. A key advantage of these sulfur-based auxiliaries is their exceptional performance in acetate aldol reactions, a transformation where traditional oxazolidinones often yield poor diastereoselectivity.[2] Understanding the interplay between the auxiliary, the N-acyl substrate, and the Lewis acid catalyst is essential for harnessing its full stereodirecting power.

Pillar 1: The Mechanism of Lewis Acid Activation and Stereocontrol

The efficacy of the N-acyl-(S)-4-phenyl-1,3-oxazolidine-2-thione system is fundamentally dependent on the action of a Lewis acid. Lewis acids are electron-pair acceptors that coordinate to the substrate, activating it towards nucleophilic attack or facilitating enolate formation.[3]

A. The Activation Step: Generating a Defined Enolate

The primary role of the Lewis acid is to coordinate with the N-acyl derivative. This coordination can occur at the carbonyl oxygen and/or the thione sulfur. This complexation dramatically increases the acidity of the α-protons, allowing for their removal by a mild, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or sparteine) to form a geometrically defined (Z)-enolate.[4] The rigidity of this Lewis acid-bound enolate is the foundation of the reaction's stereoselectivity.

Figure 1: General workflow for Lewis acid activation and enolate formation.

B. The Stereodirecting Step: A Rigid Transition State

The high diastereoselectivity observed in these reactions is explained by a closed, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[4] For strong chelating Lewis acids like Titanium(IV) chloride (TiCl₄), the metal coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The chiral auxiliary's bulky phenyl group effectively shields one face of the enolate, forcing the aldehyde's R-group to approach from the less hindered face and adopt an equatorial position to minimize steric interactions. This rigid, predictable arrangement dictates the absolute stereochemistry of the two newly formed chiral centers.[5]

Figure 2: Chelation-controlled transition state for a TiCl₄-mediated aldol reaction.

Pillar 2: Field-Proven Protocols for Asymmetric Aldol Reactions

The true utility of a synthetic method lies in its practical application. The following protocols provide detailed, step-by-step procedures for leveraging the this compound auxiliary in asymmetric acetate aldol reactions, a notable strength of this system.

Application Workflow: Asymmetric Acetate Aldol Reaction

Aldol_Workflow A 1. Dissolve N-acetyl auxiliary in dry CH₂Cl₂ under N₂ B 2. Cool solution to -78 °C to 0 °C A->B C 3. Add TiCl₄ solution dropwise (Forms Lewis acid complex) B->C D 4. Add hindered base (e.g., (-)-sparteine) (Forms titanium enolate) C->D E 5. Add aldehyde dropwise D->E F 6. Stir until reaction completion (Monitor by TLC) E->F G 7. Quench reaction with saturated aq. NH₄Cl F->G H 8. Workup and purify by flash chromatography G->H

Figure 3: Standard experimental workflow for the TiCl₄-mediated acetate aldol reaction.

Protocol 1: Highly Diastereoselective Acetate Aldol Addition

This protocol is adapted from methodologies that demonstrate the high diastereoselectivity achievable with aliphatic aldehydes using a titanium(IV) chloride system.[6]

Objective: To synthesize a syn-aldol adduct with high diastereoselectivity.

Materials:

  • N-acetyl-(S)-4-phenyl-1,3-oxazolidine-2-thione

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • (-)-Sparteine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Aliphatic aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-acetyl-(S)-4-phenyl-1,3-oxazolidine-2-thione (1.0 equiv). Dissolve it in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

  • Lewis Acid Addition: Cool the solution to the specified reaction temperature (typically between -78 °C and 0 °C, optimized for the specific substrate). Add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise via syringe. Stir the resulting deep red solution for 5-10 minutes.

    • Causality Note: The use of a slight excess of TiCl₄ ensures complete complexation with the substrate. Low temperatures are critical for maintaining kinetic control and preventing side reactions, thereby maximizing diastereoselectivity.

  • Enolate Formation: Add (-)-sparteine (1.2 equiv) dropwise. The solution color may change. Stir for 30-60 minutes to allow for complete formation of the titanium enolate.

    • Causality Note: (-)-Sparteine is a chiral, non-nucleophilic base that effectively deprotonates the α-carbon without interfering with the Lewis acid or the electrophile. Its bidentate nature can further influence the coordination sphere of the titanium center.[7]

  • Aldehyde Addition: Add the aliphatic aldehyde (1.5 equiv), either neat or as a solution in CH₂Cl₂, dropwise to the reaction mixture.

  • Reaction: Stir the reaction at the same low temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Expected Outcomes:

This protocol reliably produces the "Evans-syn" aldol product with high diastereoselectivity.

AldehydeTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Isobutyraldehyde-78 to -2085>99:1[6]
Propionaldehyde09195:5[2]
Acetaldehyde-788892:8[6]

Pillar 3: Auxiliary Cleavage - Liberating the Chiral Product

A crucial final step in any chiral auxiliary-mediated synthesis is the removal of the auxiliary to reveal the enantiomerically enriched product. This cleavage must be efficient and proceed without racemization of the newly formed stereocenters.

Protocol 2: Reductive Cleavage to a Chiral 1,3-Diol

One of the simplest and most effective methods for removing the oxazolidinethione auxiliary is through reduction, which directly yields a valuable chiral 1,3-diol.

Materials:

  • Purified N-acyl aldol adduct

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Preparation: Dissolve the aldol adduct (1.0 equiv) in a mixture of anhydrous THF and MeOH.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (2.0-3.0 equiv) portion-wise over 15 minutes.

    • Causality Note: NaBH₄ is a mild reducing agent that selectively reduces the acyl group to the corresponding alcohol, liberating the chiral auxiliary in the process.[7]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C until gas evolution ceases.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product can be purified by flash chromatography to separate the desired chiral 1,3-diol from the recovered this compound auxiliary, which can often be recycled.

References

  • Evans Aldol Reaction. (2014). Chem-Station Int. Ed.[Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Chemistry, 10(15), 1843-1863.
  • Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]

  • Luo, Z., et al. (2001). Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 3(20), 3137-3140.
  • Pal, S., & Ramana, C. V. (2018). Asymmetric aldol reaction and its probable mechanism.
  • DeRatt, D. A., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245–14261. [Link]

  • Pal, S., et al. (2018). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. ChemistrySelect, 3(39), 10931-10953.
  • Lewis Acid Catalysis. University of California, Davis ChemWiki.
  • Reddy, C. R., et al. (2010). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 51(48), 6335-6338.
  • Chiral auxiliary. Wikipedia. [Link]

  • Lewis acid catalysis. Wikipedia. [Link]

  • Reddy, C. R., et al. (2010). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
  • ZTheoretical study of Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. (2011). The Journal of Organic Chemistry, 76(17), 7057-7066. [Link]

  • Enantioselective auxiliaries Section. ChemTube3D. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2020). Molecules, 25(11), 2588. [Link]

  • Ortiz, A., et al. (2008). Asymmetric Aldol Additions with a Titanium Enolate of N-Thioglycolyl Oxazolidinethione.
  • Periasamy, M. (2004). New synthetic methods using the TiCl4-NR3 reagent system. ARKIVOC, 2005(4), 84-106.
  • Catalytic TMSCI promoted powerful aldol addition and Claisen condensation mediated by TiCl4/Bu3N agent: Comparison and evaluation with the Mukaiyama aldol addition.
  • Guz, N. R., & Phillips, A. J. (2002). Practical and highly selective oxazolidinethione-based asymmetric acetate aldol reactions with aliphatic aldehydes. Organic Letters, 4(13), 2253–2256. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.

Introduction

This compound is a crucial chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new carbon-carbon bonds.[1][2] Its successful synthesis is paramount for the efficient production of enantiomerically pure pharmaceutical intermediates.[2] This guide addresses common challenges encountered during its preparation from (S)-phenylalaninol and a thiocarbonylating agent, offering practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that can arise during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Causality: The cyclization to form the oxazolidinethione ring is a delicate equilibrium. Insufficient reaction time or suboptimal temperature can lead to a mixture of starting materials, intermediates, and the desired product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. Ensure the reaction temperature is maintained as specified in your protocol.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

    • Causality: Thiophosgene and its surrogates are highly reactive and can participate in side reactions if not handled correctly.[3] For instance, polymerization of the thiocarbonylating agent or reaction with trace amounts of water can occur. The choice of base and its stoichiometry are also critical to prevent side reactions.

    • Solution: Use high-purity, dry reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Add the thiocarbonylating agent slowly to a cooled solution of the amino alcohol and base to control the reaction rate and minimize side reactions.

  • Degradation of Product: The product may be degrading during workup or purification.

    • Causality: Oxazolidinethiones can be sensitive to harsh pH conditions or prolonged heating.

    • Solution: Employ a mild workup procedure. Use saturated sodium bicarbonate solution for washing instead of stronger bases. Minimize the time the product is exposed to high temperatures during solvent evaporation or chromatography.

  • Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and reduced yield.

    • Solution: Carefully calculate and measure the molar equivalents of (S)-phenylalaninol, the thiocarbonylating agent, and the base. A slight excess of the thiocarbonylating agent may be necessary, but a large excess can lead to more side products.

Diagram: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Optimize Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_completion check_side_products Analyze for Side Products (TLC/NMR) complete->check_side_products side_products_present Side Products Present? check_side_products->side_products_present optimize_reagents Optimize Reagent Purity & Stoichiometry (Dry Solvents, Inert Atmosphere) side_products_present->optimize_reagents Yes no_side_products Minimal Side Products side_products_present->no_side_products No optimize_reagents->start review_workup Review Workup & Purification no_side_products->review_workup harsh_conditions Harsh Conditions Used? review_workup->harsh_conditions mild_workup Use Milder Workup (e.g., NaHCO3 wash) harsh_conditions->mild_workup Yes final_yield Improved Yield harsh_conditions->final_yield No mild_workup->final_yield

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these is key to optimizing the reaction.

Common Impurities and Their Prevention:

  • Unreacted (S)-phenylalaninol: This will typically have a lower Rf value than the product.

    • Reason: Insufficient thiocarbonylating agent or reaction time.

    • Solution: Ensure the correct stoichiometry and monitor the reaction to completion.

  • Isothiocyanate Intermediate: In some cases, an isothiocyanate intermediate can form, which may appear as a separate spot.

    • Reason: Incomplete cyclization.

    • Solution: Ensure the presence of a suitable base to facilitate the intramolecular cyclization.

  • Dimeric and Polymeric Byproducts: Thiophosgene is known to form a head-to-tail dimer upon exposure to UV light.[4] Other thiocarbonylating agents can also polymerize.

    • Reason: Improper handling or storage of the thiocarbonylating agent.

    • Solution: Use fresh, high-quality reagents. Store them according to the manufacturer's recommendations.

  • Over-acylated Products: If a strong, non-hindered base is used in large excess, it can deprotonate the N-H of the product, which can then react with another molecule of the thiocarbonylating agent.

    • Solution: Use a hindered base like triethylamine or control the stoichiometry of a non-hindered base carefully.

FAQ 3: My purified product has a low melting point and broad NMR peaks. What could be the issue?

A depressed melting point and broad NMR signals are classic indicators of an impure sample.

Potential Causes and Solutions:

  • Residual Solvents: Trapped solvent molecules can disrupt the crystal lattice, lowering the melting point.

    • Solution: Dry the product thoroughly under high vacuum, possibly with gentle heating.

  • Enantiomeric Contamination: If the starting (S)-phenylalaninol is not enantiomerically pure, the final product will be a mixture of enantiomers, which can affect its physical properties.

    • Solution: Use starting material with high enantiomeric excess (>99%).

  • Contamination with Byproducts: Even small amounts of impurities can significantly impact the melting point.

    • Solution: Re-purify the product. Recrystallization is often an effective method for removing minor impurities. A suitable solvent system for recrystallization is often a mixture of ethyl acetate and hexanes.

FAQ 4: Are there safer and more efficient alternatives to thiophosgene?

Yes, due to the high toxicity of thiophosgene, several safer alternatives have been developed.

Alternative Thiocarbonylating Agents:

ReagentAdvantagesDisadvantages
Thiophosgene (CSCl₂)[4] Highly reactive, often leading to high yields under optimized conditions.Extremely toxic and corrosive gas. Requires specialized handling.
1,1'-Thiocarbonyldiimidazole (TCDI) Solid, less hazardous, and easier to handle than thiophosgene.Can be less reactive, sometimes requiring higher temperatures or longer reaction times.
Carbon Disulfide (CS₂)[5] Inexpensive and readily available.Toxic and highly flammable. Reactions can be slower and may require specific activators.
Ammonium Thiocyanate / Acid Chloride In situ generation of isothiocyanate can be a milder approach.Two-step procedure, which can be less atom-economical.

A promising alternative involves a two-step synthesis where the corresponding oxazolidinone is first prepared and then converted to the oxazolidinethione using reagents like sulfur powder and ammonium sulfide.[5] This method avoids the use of highly toxic reagents like carbon disulfide.[5]

Optimized Experimental Protocol

This protocol is a general guideline. You may need to adjust it based on your specific laboratory conditions and the scale of your reaction.

Step-by-Step Synthesis using 1,1'-Thiocarbonyldiimidazole (TCDI):

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-phenylalaninol (1.0 eq) and dry dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes.

  • TCDI Addition: Dissolve 1,1'-thiocarbonyldiimidazole (1.1 eq) in dry DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Diagram: General Reaction Scheme

reaction_scheme cluster_product Product phenylalaninol (S)-phenylalaninol reagents + Base (e.g., Et3N) in Solvent (e.g., DCM) tcdi 1,1'-Thiocarbonyldiimidazole (TCDI) oxazolidinethione This compound reagents->oxazolidinethione

Caption: General synthesis of this compound.

Concluding Remarks

Achieving a high yield of this compound requires careful attention to reagent quality, reaction conditions, and purification techniques. By systematically addressing the common issues outlined in this guide, you can significantly improve the outcome of your synthesis. For further in-depth information, please consult the references provided below.

References

  • Witte, J. M. (2023). An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of the Hiv Protease Inhibitor Darunavir. Theses and Dissertations. Illinois State University. [Link]

  • Google Patents.CN112500361A - Preparation method of (S)-4-phenyl-2-oxazolidinone.
  • Wikipedia. Thiophosgene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of (4R)-4-Phenyl-1,3-thiazolidine-2-thione. [Link]

Sources

Technical Support Center: Optimizing Diastereoselectivity in Aldol Reactions with Oxazolidinethiones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing diastereoselectivity in aldol reactions utilizing oxazolidinethione chiral auxiliaries. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only solve common experimental issues but also to understand the underlying principles that govern these powerful stereoselective transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the chemical reasoning behind it.

Question 1: My diastereoselectivity is low and inconsistent. What are the most likely causes and how can I improve it?

Answer:

Low and inconsistent diastereoselectivity in aldol reactions with oxazolidinethiones often points to issues with the generation and stability of the titanium enolate, as well as the stoichiometry of the reagents. The diastereoselectivity of these reactions is highly sensitive to the Lewis acid and amine base ratios.[1]

Core Problem: The key to high diastereoselectivity is the formation of a single, well-defined transition state. In the case of oxazolidinethiones, the reaction can proceed through either a chelated or a non-chelated transition state, leading to different diastereomeric products ("non-Evans syn" and "Evans syn," respectively).[1][2] Inconsistent results suggest that both pathways are competing.

Troubleshooting Steps:

  • Reagent Stoichiometry is Critical:

    • For the "Evans syn" product: Employ 1 equivalent of Titanium(IV) chloride (TiCl₄) and 2 equivalents of a suitable amine base like (-)-sparteine. This combination favors the formation of a non-chelated transition state.[1][3]

    • For the "non-Evans syn" product: Use 2 equivalents of TiCl₄ and 1 equivalent of a hindered amine base such as diisopropylethylamine (i-Pr₂EtN). The excess Lewis acid promotes a chelated transition state where both the aldehyde and the auxiliary coordinate to the titanium center.[1]

    • Action: Carefully re-evaluate your reagent stoichiometry. Ensure accurate measurement and dispensing of both the Lewis acid and the base. Small deviations can significantly impact the diastereomeric ratio.[1]

  • Choice of Amine Base:

    • The nature of the amine base plays a crucial role. While diisopropylethylamine can be effective, bases like (-)-sparteine or tetramethylethylenediamine (TMEDA) have been shown to provide more consistent and higher diastereoselectivity for the "Evans syn" product.[1]

    • Action: If you are using a standard hindered amine and observing poor selectivity, consider switching to (-)-sparteine.

  • Reaction Temperature:

    • These reactions are typically performed at low temperatures (-78 °C to 0 °C) to minimize side reactions and favor the desired kinetic product.[4][5]

    • Action: Ensure your reaction is maintained at the appropriate low temperature throughout the addition and reaction time. Use a cryostat or a well-insulated dry ice/acetone bath.

  • Purity of Reagents and Solvents:

    • Moisture and other impurities can interfere with the Lewis acid and the enolate, leading to poor results.

    • Action: Use freshly distilled, anhydrous solvents. Ensure your aldehyde is pure and free of any acidic or oxidative impurities. TiCl₄ is extremely sensitive to moisture and should be handled under inert atmosphere.

Question 2: I am attempting an acetate aldol reaction, but the diastereoselectivity is poor, which is a known issue with traditional Evans oxazolidinones. How do oxazolidinethiones overcome this, and what is the optimal protocol?

Answer:

This is an excellent question that highlights a key advantage of sulfur-containing auxiliaries. Traditional N-acetyl oxazolidinones indeed show little to no diastereoselectivity in acetate aldol reactions.[6][7] This is because the lack of a substituent at the α-position of the enolate reduces the steric interactions necessary to favor one transition state over the other.[7]

The Oxazolidinethione Advantage:

The sulfur atom in the oxazolidinethione auxiliary has a higher affinity for Lewis acids like titanium compared to the oxygen in an oxazolidinone.[1] This stronger coordination helps to create a more rigid and organized transition state, even in the absence of an α-substituent on the enolate. This leads to high levels of stereocontrol in acetate aldol reactions.[6][8]

Optimized Protocol for Acetate Aldol Reactions:

For high diastereoselectivity in acetate aldol reactions with N-acetyloxazolidinethiones, the following conditions have been shown to be effective:

  • Lewis Acid: Titanium(IV) chloride (TiCl₄)

  • Base: (-)-sparteine

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Temperature: -78 °C to 0 °C

A combination of TiCl₄ and (-)-sparteine is employed for the enolization, which then reacts with the aldehyde with high diastereoselectivity.[9]

Experimental Protocol: Asymmetric Acetate Aldol Reaction

  • Dissolve the N-acetyloxazolidinethione in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.0 equiv) dropwise.

  • Add (-)-sparteine (2.0 equiv) dropwise, and stir the mixture for 30-60 minutes.

  • Add the aldehyde (1.1 equiv) dropwise.

  • Stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and purification.

Question 3: My reaction yield is low, even though the diastereoselectivity is acceptable. What factors could be contributing to poor conversion?

Answer:

Low yields in these reactions can stem from several factors, ranging from incomplete enolization to side reactions.

Potential Causes and Solutions:

  • Incomplete Enolization:

    • Cause: Insufficient base or reaction time for the enolization step. The acidity of the α-protons can be influenced by the N-acyl group.

    • Solution: Ensure you are using the correct stoichiometry of a suitable base. You may need to slightly increase the amount of base or the enolization time.

  • Aldehyde Quality and Addition:

    • Cause: Using an excess of aldehyde (more than 1.1-1.2 equivalents) can sometimes lead to side reactions.[1] Also, if the aldehyde is not pure, it can inhibit the reaction.

    • Solution: Use freshly purified aldehyde. Ensure slow, dropwise addition of the aldehyde to the pre-formed enolate solution at low temperature.

  • Lewis Acid Decomposition:

    • Cause: TiCl₄ is highly sensitive to moisture. Even trace amounts of water can deactivate the Lewis acid, leading to incomplete reaction.

    • Solution: Use anhydrous solvents and reagents. Handle TiCl₄ under a strictly inert atmosphere.

  • Side Reactions:

    • Cause: Aldol reactions can be reversible, or the product may be unstable under the reaction conditions. Self-condensation of the aldehyde is also a possibility.

    • Solution: Maintain a low reaction temperature. Once the reaction is complete, quench it promptly to prevent degradation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the stereochemical switch between "Evans syn" and "non-Evans syn" products?

A1: The ability to access both "Evans syn" and "non-Evans syn" diastereomers from the same chiral auxiliary is a powerful feature of oxazolidinethione-mediated aldol reactions.[1] The stereochemical outcome is dictated by the nature of the transition state, which can be either non-chelated or chelated.[1][2]

  • Non-Chelated Transition State (leading to "Evans syn"): This is favored when using 1 equivalent of TiCl₄. The titanium atom coordinates to the enolate oxygen and the carbonyl oxygen of the N-acyl group. The aldehyde then approaches from the less sterically hindered face of the enolate, leading to the "Evans syn" product. This is analogous to the classic Evans syn aldol.[1][10]

  • Chelated Transition State (leading to "non-Evans syn"): This is promoted by using an excess of TiCl₄ (2 equivalents). In this scenario, the titanium atom is proposed to coordinate to the enolate oxygen, the thiocarbonyl sulfur of the auxiliary, and the aldehyde's carbonyl oxygen. This rigid, chelated transition state forces the aldehyde to approach from the opposite face of the enolate, resulting in the "non-Evans syn" product.[1]

G cluster_0 Non-Chelated Pathway (Evans Syn) cluster_1 Chelated Pathway (Non-Evans Syn) N-Acyloxazolidinethione N-Acyloxazolidinethione Non-Chelated_Enolate Non-Chelated_Enolate N-Acyloxazolidinethione->Non-Chelated_Enolate 1 eq. TiCl4 2 eq. (-)-sparteine Chelated_Enolate Chelated_Enolate N-Acyloxazolidinethione->Chelated_Enolate 2 eq. TiCl4 1 eq. i-Pr2EtN Evans_Syn_Product Evans_Syn_Product Non-Chelated_Enolate->Evans_Syn_Product Aldehyde Addition Non-Evans_Syn_Product Non-Evans_Syn_Product Chelated_Enolate->Non-Evans_Syn_Product Aldehyde Addition

Q2: How do I prepare the N-acyloxazolidinethione starting material?

A2: The N-acyloxazolidinethione can be readily synthesized in a few steps from commercially available amino acids. For example, using (S)-phenylalanine:

  • Reduction of the Amino Acid: (S)-phenylalanine is reduced to the corresponding amino alcohol, (S)-phenylalaninol, using a reducing agent like sodium borohydride and iodine.[1]

  • Cyclization: The amino alcohol is then cyclized using thiophosgene and a base like triethylamine to form the oxazolidinethione.[1]

  • Acylation: The final step is the acylation of the oxazolidinethione. This is typically achieved by deprotonating with a strong base like n-butyllithium at low temperature (-78 °C), followed by the addition of the desired acyl chloride (e.g., propionyl chloride).[1]

The resulting N-acyloxazolidinethione is often a crystalline solid that can be purified by recrystallization.[1]

Q3: What are the advantages of using oxazolidinethiones over the more common oxazolidinones?

A3: Oxazolidinethiones offer several key advantages:

FeatureOxazolidinones (Evans Auxiliaries)Oxazolidinethiones
Acetate Aldol Selectivity Generally low to no diastereoselectivity.[6][7]High diastereoselectivity is achievable.[6][8]
Access to Diastereomers Primarily gives the "syn" aldol product.Can access both "Evans syn" and "non-Evans syn" products from the same auxiliary by altering reaction conditions.[1]
Cleavage Conditions Typically requires strong reducing agents or harsh nucleophiles.Can be cleaved under milder conditions than oxazolidinones.[1]
Lewis Acid Affinity Good coordination with boron and titanium Lewis acids.Stronger coordination with titanium due to the soft nature of sulfur, leading to more rigid transition states.[1]
Q4: How can the chiral auxiliary be removed after the aldol reaction?

A4: The oxazolidinethione auxiliary can be removed under relatively mild conditions to reveal various functional groups.

  • Reductive Cleavage to Diols: Treatment with reducing agents like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) reductively cleaves the auxiliary to yield the corresponding 1,3-diol.[1][3]

  • Nucleophilic Acyl Substitution: The auxiliary can also be cleaved by other nucleophiles to generate esters, amides (including Weinreb amides), or carboxylic acids, depending on the reagent used. The thiazolidinethiones are even more readily cleaved by nucleophilic attack than oxazolidinethiones.[1]

References

  • Crimmins, M. T., & Shamszad, M. (2007). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 72(13), 4824-4833. [Link]

  • Ghosh, A. K., & Fidanze, S. (2004). Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction. Organic Letters, 6(18), 3139–3141. [Link]

  • Crimmins, M. T., et al. (2005). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Request PDF. [Link]

  • Ortiz, A., et al. (2008). Asymmetric Aldol Additions with a Titanium Enolate of N-Thioglycolyl Oxazolidinethione. Request PDF. [Link]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Sreenithya, A., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(44), 15847–15859. [Link]

  • SlideShare. (2015). Evans aldol ppt. [Link]

  • Kim, D., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(19), 3543. [Link]

  • Palomo, C., et al. (2014). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Chemistry – A European Journal, 20(42), 13686-13691. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Sansinenea, E., & Ortiz, A. (2011). Synthesis of N-Substituted 2,4-Thiazolidinediones from Oxazolidinethiones. Request PDF. [Link]

  • Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? [Link]

  • Ortiz-Marciales, M. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 56(3), 324-332. [Link]

  • da Silva, A. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(6), 10784–10798. [Link]

  • Denmark, S. E., & Stavenger, R. A. (2000). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society, 122(37), 8837–8847. [Link]

  • Casual Chemistry. (2024). Solving Anti Aldol Reaction Issues. YouTube. [Link]

  • Wiest, O., et al. (2004). Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Journal of the American Chemical Society, 126(32), 9997–10005. [Link]

  • Crimmins, M. T., & King, B. W. (2002). Practical and highly selective oxazolidinethione-based asymmetric acetate aldol reactions with aliphatic aldehydes. Organic Letters, 4(13), 2253–2256. [Link]

Sources

Technical Support Center: Purification of N-acyl (S)-4-Phenyl-1,3-oxazolidine-2-thione Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-acyl (S)-4-Phenyl-1,3-oxazolidine-2-thione adducts. This guide, designed for researchers and drug development professionals, provides expert-driven troubleshooting advice and frequently asked questions to help you navigate the critical recrystallization step for separating diastereomers. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-proven experience to ensure you achieve the highest possible purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the purification of your diastereomeric adducts.

Issue 1: No Crystals Form Upon Cooling

Potential Cause: The most common reason for crystallization failure is that the solution is not supersaturated, meaning too much solvent was used.[1] Another possibility is that the nucleation process—the initial formation of a crystal seed—is inhibited.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[2]

    • Seeding: If you have a pure crystal of the desired diastereomer from a previous successful batch, add a tiny speck (a "seed crystal") to the cooled solution. This provides a template for new crystals to grow upon.[1]

  • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute.

    • Gently heat the solution to evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20%.

    • Allow the solution to cool again slowly. You should see turbidity or crystal formation as it approaches the saturation point.[1]

  • Re-evaluate Solvent System: If the above steps are unsuccessful, the chosen solvent may not be optimal. It's possible your compound is too soluble even at low temperatures. Recover the crude solid by removing the solvent via rotary evaporation and attempt the recrystallization with a different solvent system (see FAQ 1).[3]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Potential Cause: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of an impure mixture), causing it to separate as a liquid instead of a solid.[3] This is common when a solution is cooled too quickly or if the compound is significantly impure, which can depress its melting point.[1]

Troubleshooting Steps:

  • Re-dissolve and Slow Cooling: Heat the solution to re-dissolve the oil. Add a small amount (1-5% of total volume) of additional solvent to ensure complete dissolution.[3]

  • Insulate the Flask: Allow the flask to cool as slowly as possible. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by loosely wrapping the flask in glass wool or paper towels. This gradual temperature decrease provides more time for the ordered crystal lattice to form.[3]

  • Adjust Solvent Polarity: If using a mixed-solvent system, the issue might be the anti-solvent being added too quickly or being too dissimilar in polarity. Re-dissolve the oil in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise at an elevated temperature until the solution is faintly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

Issue 3: Recrystallization Yield is Very Low

Potential Cause: A low yield suggests that a significant amount of the desired diastereomer remains dissolved in the mother liquor. This can happen if too much solvent was used, the cooling temperature was not low enough, or the incorrect diastereomer preferentially crystallized.

Troubleshooting Steps:

  • Check the Mother Liquor: After filtering your crystals, try cooling the filtrate (mother liquor) further in an ice-salt bath or a freezer to see if a second crop of crystals forms. Note that a second crop may be less pure than the first.

  • Minimize Solvent Volume: The key to a good yield is to use the minimum amount of hot solvent required to fully dissolve the crude product.[2] On your next attempt, add the hot solvent in small portions to the crude solid until it just dissolves.

  • Optimize Cooling: Ensure you are cooling the solution for a sufficient amount of time to allow for maximum crystal formation. Cooling to 0 °C or below is common practice.

  • Confirm Stereochemistry: Analyze the crystalline material and the solid recovered from the mother liquor (e.g., by ¹H NMR or chiral HPLC) to confirm which diastereomer has crystallized. The stereochemistry of the chiral auxiliary directs the reaction, but the physical properties, including solubility, determine which diastereomer crystallizes from a given solvent.[4]

Issue 4: The Recovered Crystals are Not Diastereomerically Pure

Potential Cause: Impurity can result from the co-precipitation of the undesired diastereomer or from the rapid, non-selective crashing out of the solid. The goal of diastereomeric recrystallization is to exploit the solubility difference between the two diastereomers.[5] If this difference is small in the chosen solvent, separation will be poor.

Troubleshooting Steps:

  • Perform a Second Recrystallization: Re-dissolve the impure crystals in the minimum amount of the same hot solvent system and cool slowly again. This second purification step often significantly enhances diastereomeric purity.

  • Solvent Screening: The solubility difference between diastereomers is highly solvent-dependent. A systematic solvent screen is the most effective way to improve separation. Test a range of solvents with varying polarities (see Table 1).

  • Ensure Slow Cooling: Rapid crystallization traps impurities within the crystal lattice.[3] A slower cooling rate is crucial for selective crystallization and higher purity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for recrystallizing my N-acyl oxazolidinethione adduct?

A1: The ideal solvent is one in which your crude product (the mixture of diastereomers) is sparingly soluble at room temperature but highly soluble when hot. The key is that one diastereomer should be significantly less soluble than the other in the cold solvent, allowing it to crystallize selectively.

  • Starting Point: Based on structurally similar oxazolidinones, excellent starting points are alcohol-based or ester/ether systems.[6][7]

  • Common Systems: A mixed solvent system, such as an alcohol (Methanol, Ethanol) with water, or an ester/ether (Ethyl Acetate/Hexanes, Dichloromethane/Hexanes), often provides the fine-tuned solubility needed for good separation.[8]

  • Screening Protocol:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube.

    • Observe solubility at room temperature.

    • Heat the tubes with sparingly soluble samples. An ideal solvent will dissolve the product completely upon heating.

    • Cool the clear solutions and observe which one provides the best yield of crystalline solid.

Q2: Why is the this compound auxiliary effective for this separation?

A2: Chiral auxiliaries, like the one in your adduct, are temporarily attached to a molecule to control the stereochemical outcome of a reaction.[9] This creates a mixture of diastereomers instead of enantiomers. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility, melting points, and chromatographic retention times.[5] This difference in solubility is what allows for their separation by recrystallization. Sulfur-based auxiliaries like oxazolidinethiones have been shown to be highly effective in controlling stereochemistry, often leading to diastereomers with sufficient solubility differences for efficient separation.[10]

Q3: Can I use column chromatography instead of recrystallization?

A3: Yes, column chromatography is another common method for separating diastereomers.[11] However, recrystallization is often preferred on a larger scale as it can be more cost-effective, less labor-intensive, and avoids the use of large quantities of silica gel and solvents. For multi-gram or kilogram-scale purifications, a well-optimized recrystallization is almost always the superior industrial method.

Q4: After purification, how is the chiral auxiliary typically removed?

A4: Once you have isolated the desired diastereomer in high purity, the chiral auxiliary can be cleaved to yield your enantiomerically pure product. The method of removal depends on the desired functional group. Common methods for cleaving N-acyl oxazolidinones and their thione analogs include:

  • Hydrolysis (e.g., with LiOH/H₂O₂): Yields the carboxylic acid.[6]

  • Reduction (e.g., with LiBH₄ or LiAlH₄): Yields the primary alcohol.

  • Transamination: Can yield amides. The chiral auxiliary can often be recovered after cleavage for reuse, adding to the efficiency of the overall synthesis.[12]

Data & Protocols

Table 1: Recommended Solvent Systems for Screening
Solvent System ClassPrimary Solvent ("Good")Anti-Solvent ("Poor")Target Compound PolarityNotes
Alcohols Ethanol or MethanolWater or Isopropyl EtherPolarA classic choice. Dissolve in hot alcohol, add water dropwise until cloudy, clarify with a drop of alcohol, then cool.[7][11]
Esters / Alkanes Ethyl AcetateHeptane or HexanesIntermediateVery common for a wide range of organic solids.[8]
Ethers / Alkanes Dichloromethane (DCM) or 2-MeTHFHeptane or HexanesIntermediate to Non-PolarDCM is volatile; use caution. 2-MeTHF is a greener alternative.
Ketones / Alkanes AcetoneHeptane or HexanesPolarGood for moderately polar compounds.
Aromatic / Alkanes TolueneHeptane or HexanesNon-PolarUseful for less polar adducts.
Experimental Workflow: Diastereomeric Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_cooling Step 2: Crystallization cluster_isolation Step 3: Isolation cluster_drying Step 4: Drying Crude Crude Diastereomeric Mixture Dissolved Hot, Saturated Solution Crude->Dissolved Heat to Dissolve Solvent Minimum Volume of Hot Solvent Crystals_MotherLiquor Crystal Slurry (Solid + Mother Liquor) Dissolved->Crystals_MotherLiquor Induces Supersaturation SlowCool Slow Cooling to RT, then 0 °C Filtration Vacuum Filtration Crystals_MotherLiquor->Filtration Pure_Crystals Pure Diastereomer Crystals Filtration->Pure_Crystals Collect Solid Mother_Liquor Mother Liquor (Contains Soluble Diastereomer) Filtration->Mother_Liquor Collect Filtrate Drying Dry Under Vacuum Pure_Crystals->Drying Final_Product Final Pure Product Drying->Final_Product Removes Residual Solvent

Caption: Workflow for purification by diastereomeric recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Removal of Chiral Auxiliaries. BenchChem.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem.
  • The Organic Chemistry Tutor. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
  • Chem-Station. (2014). Evans Aldol Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Evans Aldol Reaction. TCI Chemicals.
  • Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry.
  • SlideShare. (n.d.). Evans aldol ppt.
  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Wikipedia. (n.d.).
  • Reddit. (2023).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • BenchChem. (2025). A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis. BenchChem.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • National Center for Biotechnology Information. (n.d.). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. PubMed Central.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Technical Support Center: Diastereoselective Synthesis of Oxazolidinones. BenchChem.

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Technical Support Center: Managing Temperature Control in Low-Temperature Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Low-Temperature Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters in these sensitive reactions: temperature. Here, you will find a blend of foundational principles, practical troubleshooting guides, and detailed protocols to help you achieve optimal reaction outcomes, ensuring both safety and reproducibility.

The Critical Role of Temperature in Alkylation Reactions

Low-temperature alkylation is a cornerstone of modern organic synthesis, enabling the formation of complex molecules with high selectivity. Temperature is not merely a reaction condition; it is a primary controlling factor that dictates reaction kinetics, thermodynamic outcomes, and the suppression of unwanted side reactions.[1][2] Many alkylation reactions are highly exothermic, releasing significant heat that, if not managed, can lead to a loss of selectivity, reduced yield, and potentially a dangerous thermal runaway.[1][3] Precise temperature control is therefore non-negotiable for success.[1]

This guide will provide you with the necessary knowledge to master temperature control, from initial setup to reaction quenching.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers performing low-temperature alkylation.

Q1: Why is a low temperature crucial for my alkylation reaction?

A1: Maintaining a low temperature is essential for several reasons:

  • Enhanced Selectivity: Many alkylation reactions can yield multiple products (e.g., C- vs. O-alkylation, mono- vs. poly-alkylation).[4] Lower temperatures often favor the desired kinetic product over the thermodynamic one by providing a greater energy difference in the activation barriers for competing pathways.[5]

  • Minimizing Side Reactions: Higher temperatures can promote side reactions like elimination, rearrangement, or polymerization, which reduce the purity and yield of the desired product.[6][7]

  • Controlling Exothermic Reactions: Alkylation is frequently exothermic.[8][9] Low temperatures slow the reaction rate, allowing the cooling system to effectively dissipate the generated heat and prevent a thermal runaway, where the reaction accelerates uncontrollably.[1][3]

  • Stability of Reagents and Intermediates: Many organometallic reagents (e.g., organolithiums) and reaction intermediates are unstable at higher temperatures and will decompose, halting the desired transformation.[5]

Q2: My reaction temperature is fluctuating despite a constant bath temperature. What's wrong?

A2: This is a common issue stemming from a mismatch between the rate of heat generation by the reaction and the rate of heat removal by the cooling system.

  • Insufficient Heat Transfer: The rate of cooling is limited by the surface area of your flask, the stirring efficiency, and the thermal conductivity of the vessel and solvent.[10] Ensure vigorous stirring to promote uniform heat distribution.

  • Exothermic Reagent Addition: If you are adding a reagent that initiates a highly exothermic process, the local temperature can spike before the cooling bath can compensate.[11] The solution is to add the reagent slowly and subsurface, if possible, allowing the heat to dissipate as it's generated.

  • Inadequate Cooling Capacity: Your cooling bath may not be powerful enough to handle the scale of your reaction. For highly exothermic processes, a simple cooling bath may be insufficient, and a more robust system like a cryostat or recirculating chiller is required.[1][12]

Q3: How do I choose the right method for cooling my reaction?

A3: The choice depends on the target temperature, the scale of the reaction, and the required precision.[1][13]

  • Ice/Water or Ice/Salt Baths: Simple, inexpensive, and suitable for temperatures between approximately -20 °C and 5 °C.[13][14]

  • Dry Ice/Solvent Slush Baths: Commonly used for achieving stable, sub-zero temperatures. A dry ice/acetone bath, for example, maintains a steady -78 °C.[1][13][14]

  • Liquid Nitrogen/Solvent Slush Baths: Used for very low temperatures (e.g., -92 °C with dichloromethane).[14] Requires careful handling due to the cryogenic nature of liquid nitrogen.[15][16]

  • Automated Chillers/Cryostats: These systems circulate a refrigerated fluid through a jacketed reactor or an immersion coil, offering the highest level of precision, control, and automation, which is ideal for long or highly sensitive reactions.[1][12][17]

Q4: Is it necessary to measure the internal reaction temperature, or is the bath temperature sufficient?

A4: It is absolutely critical to measure the internal temperature of the reaction mixture.[11] The bath temperature only reflects the temperature of the cooling medium. The actual temperature inside your flask can be significantly higher, especially during the addition of reagents in an exothermic reaction.[8][18][19][20] A thermocouple or a low-temperature thermometer placed directly in the reaction mixture provides the accurate data needed to control the reaction effectively.[11]

Troubleshooting Guide: Temperature Deviations

Uncontrolled temperature changes are a primary cause of failed alkylation reactions.[1] Use this guide to diagnose and resolve common issues.

Issue 1: Temperature Overshoot During Reagent Addition
  • Symptom: The internal reaction temperature rapidly increases and exceeds the set point upon adding a reactant.

  • Root Cause Analysis: The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal.[1][8] This is often due to adding the reagent too quickly.[21]

  • Corrective Actions:

    • Reduce Addition Rate: Immediately stop the addition. Allow the internal temperature to return to the set point. Resume addition at a significantly slower, dropwise rate.[11]

    • Improve Heat Transfer: Increase the stirring speed to improve thermal transfer from the reaction mixture to the vessel walls and into the cooling bath.

    • Pre-cool Reagents: If chemically stable, pre-cool the reagent to be added to the reaction temperature before addition.

    • Dilute the Reaction: Running the reaction at a lower concentration can help manage the exotherm by providing more thermal mass (solvent) to absorb the heat.

Issue 2: Inability to Reach or Maintain Target Low Temperature
  • Symptom: The reaction mixture will not cool down to the desired temperature, or it slowly warms up over time.

  • Root Cause Analysis: The cooling system is inadequate for the thermal load. This can be due to poor insulation, insufficient cryogen, or an underpowered chiller.

  • Corrective Actions:

    • Check Cooling Bath: Ensure the cooling bath has sufficient volume and cryogen (e.g., dry ice, liquid nitrogen).[13] For slush baths, ensure a good slurry consistency. Periodically add more cryogen to maintain the temperature.

    • Improve Insulation: Insulate the reaction vessel and the cooling bath with glass wool or another suitable insulator to minimize heat ingress from the surrounding environment. Using a Dewar flask for the cooling bath is highly effective.[15]

    • Evaluate Chiller Performance: For automated systems, verify that the chiller is set to the correct temperature and has sufficient cooling capacity for the reactor size and expected exotherm.[12] Check for adequate circulation of the heat transfer fluid.

Issue 3: Reaction Failure or Low Yield Despite Apparent Temperature Control
  • Symptom: The reaction does not proceed to completion, or the yield of the desired product is very low, even though the temperature probe reading was stable.

  • Root Cause Analysis: Localized "hot spots" may have occurred due to poor mixing, or the temperature probe was not positioned correctly.

  • Corrective Actions:

    • Optimize Stirring: Ensure the stir bar or overhead stirrer is providing vigorous agitation to all parts of the reaction mixture.[11] For viscous solutions or larger scale reactions, an overhead mechanical stirrer is superior to a magnetic stir bar.

    • Correct Probe Placement: The temperature probe should be positioned to measure the bulk temperature of the reaction, away from the vessel walls and not in a vortex.

    • Calibrate Temperature Probe: Verify the accuracy of your temperature probe against a certified thermometer at the target low temperature.[22] Inaccurate readings can lead to running the reaction at the wrong temperature.[23]

Logical Flow for Troubleshooting Temperature Fluctuations

The following diagram illustrates a systematic approach to diagnosing temperature control problems.

TroubleshootingFlow start Temperature Deviation Detected check_addition Is a reagent being added? start->check_addition slow_addition Stop addition. Allow to cool. Resume at a slower rate. check_addition->slow_addition Yes check_stirring Is stirring adequate? check_addition->check_stirring No success Temperature Stabilized slow_addition->success increase_stirring Increase stirring speed. Consider overhead stirrer. check_stirring->increase_stirring No check_bath Is cooling bath sufficient? check_stirring->check_bath Yes increase_stirring->success improve_bath Replenish cryogen. Improve insulation. Check chiller circulation. check_bath->improve_bath No check_probe Is the temperature probe calibrated and placed correctly? check_bath->check_probe Yes improve_bath->success recalibrate_probe Recalibrate and/or reposition the probe. check_probe->recalibrate_probe No check_probe->success Yes recalibrate_probe->success

Caption: Troubleshooting workflow for temperature deviations.

Experimental Protocols

Adherence to standardized protocols is essential for safety and reproducibility.

Protocol 1: Preparation of a -78 °C Dry Ice/Acetone Cooling Bath

Objective: To create a stable -78 °C cooling bath for laboratory-scale reactions.

Materials:

  • Dewar flask or a well-insulated container

  • Acetone (or isopropanol)

  • Dry ice (solid CO₂)

  • Personal Protective Equipment (PPE): Cryogenic gloves, safety goggles

Procedure:

  • Don PPE: Wear cryogenic gloves and safety goggles at all times when handling dry ice.[16]

  • Prepare Container: Place the Dewar or insulated container in a secondary container to catch any potential spills.

  • Add Solvent: Pour a sufficient volume of acetone into the Dewar to immerse the reaction flask to the level of the reaction mixture.

  • Add Dry Ice: Slowly add small lumps or pellets of dry ice to the acetone.[13] The mixture will bubble vigorously as the CO₂ sublimates. Add dry ice incrementally until a consistent, stirrable slush is formed and the bubbling subsides.

  • Equilibrate: Allow the bath to sit for a few minutes to equilibrate to a stable -78 °C. Place a low-temperature thermometer in the bath to confirm the temperature.

  • Maintain: Periodically add small pieces of dry ice to the bath throughout the experiment to maintain the temperature and slush consistency.

Protocol 2: Controlled Quenching of a Low-Temperature Reaction

Objective: To safely and effectively stop (quench) a reaction at low temperature without causing a dangerous exotherm or compromising the product.

Principle: Quenching is the process of deactivating any remaining reactive species.[24] A quench at low temperature is often necessary to prevent the reaction from proceeding uncontrollably as it warms up.[25] Quenching an exothermic reaction can itself be highly exothermic and must be done with extreme care.[21][25]

Procedure:

  • Confirm Reaction Completion: Before quenching, verify that the reaction is complete using an appropriate analytical method (e.g., TLC, LC-MS). Quenching prematurely will result in a lower yield.[25]

  • Prepare Quenching Solution: Choose an appropriate quenching agent (e.g., saturated aqueous ammonium chloride, methanol, water). If possible, pre-cool the quenching solution in a separate ice bath.

  • Maintain Low Temperature: Ensure the reaction flask is still immersed in its cooling bath and the internal temperature is at the desired set point.[25]

  • Slow Addition: Add the quenching agent very slowly, dropwise, to the stirred reaction mixture while carefully monitoring the internal temperature.[21][26]

  • Monitor for Exotherm: If a significant temperature increase is observed, immediately stop the addition and allow the mixture to cool back to the set point before resuming at an even slower rate.[21]

  • Complete the Quench: Continue the slow addition until the reactive species are fully consumed (often indicated by the cessation of gas evolution or color change).

  • Warm to Room Temperature: Once the quench is complete and no further exotherm is observed, the cooling bath can be removed, and the reaction mixture can be allowed to warm slowly to room temperature before proceeding with the aqueous workup.[25] Be aware that quenching with an aqueous solution at low temperature can form ice, which will melt as the flask warms.[25]

Workflow for Setting Up a Low-Temperature Reaction

The following diagram outlines the key steps and considerations for setting up a robust low-temperature alkylation experiment.

ReactionSetup start Plan Experiment select_cooling Select Cooling Method (Bath vs. Chiller) start->select_cooling assemble_apparatus Assemble Dry Glassware (Flask, Stirrer, Condenser) select_cooling->assemble_apparatus add_reagents Charge Flask with Initial Reagents/Solvent assemble_apparatus->add_reagents cool_down Cool Reaction to Target Temperature add_reagents->cool_down prepare_addition Prepare Reagent for Controlled Addition cool_down->prepare_addition start_reaction Begin Slow Reagent Addition Monitor Internal Temp prepare_addition->start_reaction monitor_reaction Monitor Progress (TLC, etc.) Maintain Temperature start_reaction->monitor_reaction quench Perform Controlled Quench at Low Temperature monitor_reaction->quench workup Warm to RT & Proceed with Workup quench->workup

Caption: General workflow for a low-temperature alkylation reaction.

Data Summary Tables

Table 1: Common Laboratory Cooling Baths

This table provides a reference for preparing common cooling baths to achieve specific sub-ambient temperatures.

Coolant MixtureAchievable Temperature (°C)Notes
Ice / Water0 to 5 °CSimple and widely used.[13]
Ice / NaCl-5 to -20 °CAdding salt to ice lowers the freezing point.[14]
Dry Ice / Acetonitrile-40 °CProvides a stable mid-range low temperature.[14]
Dry Ice / Chloroform-61 °CUseful alternative to acetone.
Dry Ice / Isopropanol-77 °CCommon alternative to acetone.[13]
Dry Ice / Acetone-78 °CVery common, stable, and reliable.[1][13][14]
Liquid N₂ / Dichloromethane-92 °CFor reactions requiring very low temperatures.[14]
Liquid N₂ / Diethyl Ether-100 °CRequires careful handling due to flammable ether.

Source: Adapted from University of Rochester, Department of Chemistry and Radleys UK.[13][14]

Table 2: Temperature Effects on Alkylation Outcomes

This table summarizes the general impact of temperature deviations on key reaction parameters.

ParameterEffect of Too Low TemperatureEffect of Too High Temperature
Reaction Rate May be too slow or fail to initiate.[7]Increases, but can become difficult to control.[1]
Selectivity Generally higher; favors kinetic product.Decreases; may favor thermodynamic product or side reactions.[1][6][27]
Yield Can be low if the reaction does not go to completion.Can decrease due to byproduct formation or decomposition.[4][7][28]
Safety Generally safer.Increased risk of thermal runaway, especially with exothermic reactions.[1][29][30]

References

  • How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield. Kintek Solution.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025).
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  • Study on the alkylation of aromatic hydrocarbons and propylene. (2022).
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Technical Support Center: (S)-4-Phenyl-1,3-oxazolidine-2-thione in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-4-Phenyl-1,3-oxazolidine-2-thione. This guide is designed for researchers, chemists, and drug development professionals leveraging this powerful chiral auxiliary in their synthetic campaigns. Here, we address common challenges and frequently asked questions regarding solvent selection and reaction optimization to ensure you achieve the highest possible yields and stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over its oxazolidinone counterpart?

The primary advantage lies in the thionyl group's distinct coordination properties. The sulfur atom, being a softer Lewis base than the oxygen in an oxazolidinone, exhibits a higher affinity for certain Lewis acids, particularly titanium (IV). This enhanced chelation can lead to more organized transition states in reactions like aldol additions, offering a powerful handle to control and even reverse diastereoselectivity (from syn to anti adducts) by carefully selecting the Lewis acid and stoichiometry.[1][2]

Q2: What are the recommended general-purpose solvents for handling and storing this compound and its N-acylated derivatives?

For general handling, this compound is typically soluble in a range of common aprotic solvents.

  • Good Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform, Ethyl Acetate, Dimethylformamide (DMF).

  • Lower Solubility: Ethers (like diethyl ether), and hydrocarbon solvents (like hexanes, toluene). It is sparingly soluble in alcohols.

For long-term storage, it is best to store the solid material in a cool, dry place. Solutions should be prepared fresh for optimal reactivity, especially for moisture-sensitive reactions.

Q3: Which solvents are optimal for the N-acylation of the auxiliary?

The N-acylation is a crucial first step and is typically robust. The choice of solvent is often dictated by the solubility of the reactants and the reaction temperature.

  • Dichloromethane (DCM): This is the most common and highly recommended solvent. It offers good solubility for the auxiliary and most acyl chlorides or anhydrides and is unreactive under typical acylation conditions.

  • Tetrahydrofuran (THF): A suitable alternative to DCM, particularly if subsequent enolization will be performed in THF.

  • Dimethylformamide (DMF): Useful for less soluble or hindered substrates that require heating to achieve reasonable reaction rates.[3]

A mild base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl produced when using an acyl chloride.[2]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low yield during N-acylation of the oxazolidinethione.
  • Possible Cause 1: Incomplete reaction. For sterically hindered acylating agents, the reaction may be sluggish at room temperature.

    • Solution: Consider switching the solvent to DMF and gently heating the reaction (e.g., to 70°C).[3] This can significantly improve the yield for challenging substrates. Alternatively, using the corresponding acid fluoride as the acylating agent can facilitate the reaction under milder conditions.[3]

  • Possible Cause 2: Degradation of the acylating agent. Acyl chlorides and anhydrides can be sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Issue 2: Poor diastereoselectivity in a titanium-mediated aldol reaction.

The stereochemical outcome of titanium enolate aldol reactions is highly dependent on the precise reaction conditions, which control the equilibrium between chelated and non-chelated transition states.

  • Possible Cause 1: Incorrect Lewis Acid / Base Stoichiometry. This is the most critical parameter for selectivity.

    • To Favor the "Evans Syn" Adduct: The reaction should proceed through an open, non-chelated transition state. This is typically achieved by using 1 equivalent of TiCl₄ and 2 equivalents of a hindered base like (-)-sparteine .[4][5] The excess base ensures that the titanium center is not sufficiently Lewis acidic to form a chelated transition state.

    • To Favor the "Non-Evans Syn" Adduct: The reaction must proceed through a rigid, chelated transition state. This is achieved by using 2 equivalents of TiCl₄ and 1 equivalent of a base like DIPEA .[2] The second equivalent of the Lewis acid is proposed to abstract a chloride ion, generating a highly Lewis acidic cationic titanium center that enforces chelation between the thionyl sulfur, the enolate oxygen, and the aldehyde.

  • Possible Cause 2: Solvent Choice.

    • Solution: Dichloromethane (DCM) is the standard and recommended solvent for these reactions. Its relatively low polarity and non-coordinating nature are ideal for allowing the Lewis acid-base interactions to dictate the reaction geometry. Using more coordinating solvents like THF can interfere with the desired chelation or transition state assembly, leading to mixtures of diastereomers.

Issue 3: Low or inconsistent yields in an alkylation reaction.
  • Possible Cause 1: Poor enolate formation. The choice of base and solvent is critical for generating the enolate cleanly.

    • Solution: For standard lithium enolates, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) in an anhydrous ether solvent like THF at -78°C . The low temperature is crucial to prevent side reactions.

  • Possible Cause 2: E-enolization. While Z-enolates are generally favored with Evans-type auxiliaries, certain conditions can lead to the formation of the E-enolate, which may have different reactivity and selectivity.

    • Solution: For reactions where enolate geometry is critical (e.g., aldol reactions), consider using boron enolates. Enolization with dibutylboron triflate (Bu₂BOTf) and DIPEA in DCM or Et₂O reliably provides the Z-enolate, leading to high levels of diastereoselectivity for the syn-aldol product.[2][6]

  • Possible Cause 3: Electrophile reactivity. Highly reactive electrophiles (e.g., benzyl bromide, allyl iodide) are generally well-tolerated. Less reactive electrophiles may require assistance.

    • Solution: For challenging alkylations, particularly with tertiary alkyl halides, standard enolates may fail. Consider forming a zirconium enolate, which has been shown to react effectively with tertiary alkyl halides activated by a Lewis acid.[7][8]

Data Summary & Protocols

Table 1: Recommended Solvent Systems for Key Transformations
Reaction StepPrimary SolventSecondary/AlternativeKey Considerations
N-Acylation Dichloromethane (DCM)Dimethylformamide (DMF)Use DMF for hindered substrates requiring heat.[3]
Alkylation (Li-Enolate) Tetrahydrofuran (THF)Diethyl EtherMust be anhydrous; perform at -78°C.
Aldol (Ti-Enolate) Dichloromethane (DCM)-Non-coordinating nature is critical for selectivity.
Aldol (Boron Enolate) Dichloromethane (DCM)Diethyl EtherEnsures clean formation of the Z-enolate.[2]
Auxiliary Cleavage THF / WaterDioxane / WaterDepends on the cleavage method (hydrolysis, reduction, etc.).

Experimental Protocols

Protocol 1: N-Propionylation of this compound
  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise via syringe.

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl derivative.

Protocol 2: Titanium-Mediated "Evans Syn" Aldol Addition
  • To a flame-dried flask under argon, add the N-propionyl-(S)-4-phenyl-1,3-oxazolidine-2-thione (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to -78°C (acetone/dry ice bath).

  • Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise. The solution should turn a deep yellow/orange color.

  • Stir for 5 minutes, then add (-)-sparteine (2.5 eq) dropwise. The enolization is typically rapid.

  • After stirring for 30 minutes, add the desired aldehyde (1.2 eq) dropwise.

  • Stir at -78°C for 2-3 hours, then allow to slowly warm to 0°C over 1 hour.

  • Quench the reaction by pouring it into a half-saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify via flash chromatography to isolate the desired syn-aldol adduct. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Visual Logic Guides

Solvent Selection Workflow

SolventSelection start Start: Select Reaction Type acylation N-Acylation start->acylation alkylation Alkylation start->alkylation aldol Aldol Addition start->aldol dcm_acyl DCM (Standard) acylation->dcm_acyl Standard Conditions dmf_acyl DMF (Hindered Substrate) acylation->dmf_acyl Low Yield/ Requires Heat thf_alkyl THF (Li Enolate) alkylation->thf_alkyl Using LDA/ LiHMDS dcm_boron DCM (Boron Enolate) alkylation->dcm_boron Using Bu2BOTf/ Need Z-enolate dcm_aldol DCM (Required) aldol->dcm_aldol Ti, B, or Sn Mediated

Caption: Decision tree for initial solvent selection.

Controlling Diastereoselectivity in Ti-Aldol Reactions

Caption: Conditions for tuning Ti-aldol diastereoselectivity.

References

  • Panzella, L. et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]

  • Crimmins, M. T., & She, J. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry. Available at: [Link]

  • Crimmins, M. T., & She, J. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry. Available at: [Link]

  • Crimmins, M. T., & She, J. (2001). Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. PubMed. Available at: [Link]

  • Wipf, P. (2006). Chem 2320 Lecture Notes. University of Pittsburgh. Available at: [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. Available at: [Link]

  • Nguyen, T. A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Synlett. Available at: [Link]

  • Google Patents. (2021). Preparation method of (S)-4-phenyl-2-oxazolidinone.
  • Hitchcock, S. R. (2023). 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes. ISU ReD: Research and eData. Available at: [Link]

  • Hungarian Journal of Industry and Chemistry. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Available at: [Link]

  • Nguyen, T. A., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PubMed. Available at: [Link]

Sources

Technical Support Center: Scaling Up Reactions Involving (S)-4-Phenyl-1,3-oxazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up chemical reactions that utilize the versatile chiral auxiliary, (S)-4-Phenyl-1,3-oxazolidine-2-thione. The following information is curated to address common challenges encountered during process scale-up, ensuring robust and reproducible outcomes in your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Issues and Solutions
Issue 1: Decreased Diastereoselectivity upon Scale-Up

Q: We achieved excellent diastereoselectivity (>95:5 d.r.) in our aldol reaction on a 1 mmol scale, but upon scaling to 100 mmol, the diastereomeric ratio dropped to 80:20. What are the likely causes and how can we rectify this?

A: This is a frequent challenge when transitioning from bench-scale to larger-scale synthesis. The drop in diastereoselectivity often points to issues with maintaining precise temperature control and achieving efficient mixing.

Causality Explained: The stereochemical outcome of Evans-type aldol reactions is highly dependent on the formation of a specific, thermodynamically stable Z-enolate, which then reacts through a well-organized, chair-like Zimmerman-Traxler transition state.[1][2] Deviations from the optimal temperature range during enolate formation or the subsequent aldol addition can lead to the formation of the undesired E-enolate or less organized transition states, eroding diastereoselectivity. On a larger scale, exothermic events during reagent addition are more difficult to dissipate, leading to localized "hot spots" within the reactor.

Troubleshooting Protocol:

  • Enhanced Temperature Monitoring and Control:

    • Internal vs. External Probes: Ensure you are using an internal temperature probe to accurately measure the reaction mixture's temperature, rather than relying on the external bath temperature.

    • Addition Rate: Slow down the rate of addition of the base (e.g., n-butyllithium) and the electrophile (aldehyde). This is crucial for managing the exotherm.

    • Cooling Bath Efficiency: For larger flasks, ensure the cooling bath has sufficient volume and circulation to handle the heat load. Consider using a cryostat for more precise temperature regulation.

  • Mixing and Agitation:

    • Stirring Mechanism: Switch from a magnetic stir bar, which can be inefficient in larger, thicker slurries, to an overhead mechanical stirrer. This ensures homogenous mixing and temperature distribution.

    • Baffled Flasks: Utilize baffled reaction flasks to improve mixing efficiency and prevent vortexing, which can lead to poor reagent dispersion.

  • Solvent and Reagent Purity:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Water can interfere with the enolization process and lead to side reactions.

    • Reagent Titration: The concentration of organolithium reagents like n-butyllithium can decrease over time.[3][4] It is critical to titrate the solution before use to ensure accurate stoichiometry.

Workflow for Troubleshooting Diastereoselectivity:

Caption: Troubleshooting workflow for decreased diastereoselectivity.

Issue 2: Handling and Safety of Pyrophoric Reagents at Scale

Q: We are scaling up a reaction that uses n-butyllithium for enolate formation. What are the key safety considerations and handling procedures we need to implement for larger quantities?

A: The use of pyrophoric reagents like n-butyllithium requires meticulous planning and stringent safety protocols, especially at larger scales.[3][5][6] These reagents can ignite spontaneously upon contact with air and react violently with water.[4][7]

Key Safety and Handling Protocols:

Parameter Recommendation Rationale
Atmosphere Always handle under a dry, inert atmosphere (Nitrogen or Argon).Prevents ignition and degradation of the reagent.[3]
Glassware Use flame-dried or oven-dried glassware assembled while hot under an inert gas stream.Removes residual moisture that can quench the reagent and cause exotherms.[6]
Transfer Technique For larger volumes (>50 mL), use cannula transfer techniques instead of syringes.Minimizes exposure to the atmosphere and provides better control over the transfer rate.
Personal Protective Equipment (PPE) Wear a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.Essential for personal protection against fire and chemical splashes.
Quenching Have a suitable quenching agent (e.g., isopropyl alcohol) and a Class D fire extinguisher readily available.For immediate response to spills or fires.

Step-by-Step Cannula Transfer Protocol:

  • Setup: Securely clamp both the reagent bottle and the reaction flask. Equip the reagent bottle with a septum that has an inlet for inert gas. The reaction flask should also be under a positive pressure of inert gas, vented through a bubbler.

  • Pressurize: Gently pressurize the reagent bottle with inert gas (1-2 psi).

  • Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the reagent bottle, ensuring the tip is below the surface of the n-butyllithium solution.

  • Transfer: Insert the other end of the cannula into the reaction flask. The pressure difference will drive the liquid transfer.

  • Completion: Once the desired volume is transferred, remove the cannula from the reaction flask first, then from the reagent bottle to prevent drips.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for the acylation of this compound on a larger scale?

A: For large-scale acylation, it is advisable to use a more robust procedure than the standard n-BuLi/acid chloride method. The use of acyl chlorides can generate lithium chloride salts, which can complicate workup and purification. A highly effective alternative is the use of the corresponding carboxylic acid with a coupling agent like pivaloyl chloride or by forming a mixed anhydride.

Q2: We are having difficulty with the purification of our aldol product. What are some recommended methods for large-scale purification?

A: On a larger scale, chromatography can be cumbersome and expensive. Recrystallization is often the preferred method for purifying solid aldol adducts.

General Recrystallization Protocol:

  • Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems include ethyl acetate/hexanes or dichloromethane/hexanes.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q3: What are the most reliable methods for cleaving the chiral auxiliary after the reaction, and are there any safety concerns at scale?

A: The choice of cleavage method depends on the desired functional group.

Desired Product Cleavage Reagent Considerations at Scale
Carboxylic Acid Lithium hydroperoxide (LiOH/H₂O₂)Can evolve oxygen gas, creating a potential fire hazard in the presence of flammable organic solvents.[8][9][10] Ensure adequate venting and consider monitoring the headspace for oxygen content.
Alcohol Lithium borohydride (LiBH₄)A highly reactive and flammable reagent. Requires careful, portion-wise addition at low temperatures.
Aldehyde Diisobutylaluminium hydride (DIBAL-H)Pyrophoric reagent that requires similar handling precautions to n-butyllithium.

A study published in Organic Process Research & Development highlights the risks of oxygen evolution during LiOH/H₂O₂ cleavage and proposes methods for safer execution at a multi-kilogram scale.[8][10]

Diagram of Auxiliary Cleavage Pathways:

Cleavage_Pathways Acyl_Auxiliary N-Acyl-(S)-4-Phenyl- 1,3-oxazolidine-2-thione Carboxylic_Acid Carboxylic Acid Acyl_Auxiliary->Carboxylic_Acid LiOH / H₂O₂ Alcohol Primary Alcohol Acyl_Auxiliary->Alcohol LiBH₄ or LiAlH₄ Aldehyde Aldehyde Acyl_Auxiliary->Aldehyde DIBAL-H

Caption: Common pathways for chiral auxiliary cleavage.

References
  • Cohen, B. M., DelMonte, A. J., Dixon, D. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Chemeurope.com. n-Butyllithium. [Link]

  • Environmental Health and Safety, University of Nebraska-Lincoln. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Princeton University Environmental Health and Safety. Safe handling of organolithium compounds in the laboratory. [Link]

  • Chem-Station. Evans Aldol Reaction. [Link]

  • Gale, E. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of Products from (S)-4-Phenyl-1,3-oxazolidine-2-thione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Often, only one enantiomer of a chiral drug possesses the desired therapeutic activity, while the other may be inactive or even harmful.[1] Chiral auxiliaries are a powerful and reliable tool in asymmetric synthesis, covalently and temporarily attached to a substrate to direct a chemical reaction towards the formation of a specific stereoisomer.[2] Among these, oxazolidinones and their thio-analogs, popularized by David A. Evans, have become indispensable for their high stereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol, alkylation, and Diels-Alder reactions.[2][3]

The (S)-4-Phenyl-1,3-oxazolidine-2-thione is a prominent chiral auxiliary valued for its ability to induce high levels of diastereoselectivity. The phenyl group provides significant steric hindrance, effectively guiding the approach of incoming reagents. The thione group can also influence the chelating properties of the enolate, further enhancing stereocontrol.[4] Following the reaction, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched product.[2]

Crucially, the success of these synthetic strategies hinges on the ability to accurately determine the diastereomeric and, ultimately, the enantiomeric purity of the products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this analysis, offering high resolution and sensitivity.[5][6][7] This guide provides a comprehensive comparison of chiral HPLC methodologies for the analysis of products derived from reactions utilizing this compound, offering insights into column selection, mobile phase optimization, and a detailed experimental protocol.

The Principle of Chiral HPLC: A Brief Overview

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase.[6] These stationary phases are themselves enantiomerically pure and create a chiral environment within the column. As the racemic or diastereomeric mixture passes through the column, transient diastereomeric complexes are formed between the analytes and the CSP. The differing stability of these complexes leads to different retention times for each stereoisomer, allowing for their separation and quantification.[6]

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral separation method. For the analysis of products from this compound reactions, which often result in N-acylated products, polysaccharide-based CSPs are particularly effective.[8][9]

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of SeparationAdvantages for Oxazolidinethione ProductsDisadvantages
Polysaccharide-Based (Amylose & Cellulose Derivatives) Chiralcel® OD, OJ; Chiralpak® AD, AS, IA, IBA combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.[6]Broad applicability, high success rates for a wide range of chiral compounds, including those with aromatic groups and carbonyl functionalities.[9][10][11]Can be sensitive to mobile phase composition; some coated versions have limitations on solvent choice.
Pirkle-Type (Brush-Type) Whelk-O® 1, ULMOπ-π interactions, hydrogen bonding, and dipole-dipole interactions. The analyte fits into "chiral pockets" on the stationary phase.[6]Effective for compounds with aromatic rings and polar functional groups.Generally less broad in applicability compared to polysaccharide phases.
Macrocyclic Antibiotic-Based Chirobiotic® V, T, RMultiple interaction modes including hydrogen bonding, steric interactions, and inclusion complexation within the macrocyclic cavity.Can be effective for a diverse range of compounds, particularly those with polar functional groups.Can be more expensive and may have lower sample loading capacity.

Expert Insight: For the initial screening of products derived from this compound reactions, amylose and cellulose-based columns are the recommended starting point due to their proven high success rate with structurally similar oxazolidinone derivatives.[9][10][11] Specifically, columns like Chiralpak® AD and Chiralcel® OD have demonstrated excellent performance.

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase plays a crucial role in modulating the retention and resolution of enantiomers. For polysaccharide-based CSPs, both normal-phase and polar organic modes are commonly employed.

  • Normal-Phase Mode: Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol. This mode often provides excellent selectivity. For basic analytes, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. For acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) is beneficial.[12]

  • Polar Organic Mode: Utilizes polar organic solvents like methanol, ethanol, or acetonitrile. This mode can offer different selectivity compared to the normal-phase and is sometimes advantageous for compounds with higher polarity.[9][10] Studies have shown that amylose-based columns with acetonitrile can provide high enantioselectivity for oxazolidinone analogues.[9][10]

Method Development Workflow

Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Analyte Solution Column_Screen Screen on Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) Start->Column_Screen Inject Mobile_Phase_Screen Test Normal-Phase & Polar Organic Modes (e.g., Hex/IPA, ACN) Column_Screen->Mobile_Phase_Screen Select best column Modifier_Opt Optimize Modifier Ratio Mobile_Phase_Screen->Modifier_Opt Select best mode Flow_Rate_Opt Adjust Flow Rate Modifier_Opt->Flow_Rate_Opt Temp_Opt Optimize Temperature Flow_Rate_Opt->Temp_Opt Validation Method Validation (Linearity, Precision, Accuracy) Temp_Opt->Validation End Final Method Validation->End

Caption: A logical workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC Analysis of a Model Aldol Product

This protocol details the analysis of a typical aldol adduct derived from an N-acylated this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (or equivalent amylose-based column), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane/Isopropanol (IPA)

  • Sample: Aldol product dissolved in mobile phase (approx. 1 mg/mL)

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase 90:10 (v/v) n-Hexane/IPA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of HPLC-grade n-hexane with 100 mL of HPLC-grade IPA. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation: Accurately weigh approximately 1 mg of the aldol product and dissolve it in 1 mL of the mobile phase.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution onto the column and start data acquisition.

  • Data Analysis: Identify the peaks corresponding to the diastereomers. Calculate the diastereomeric ratio (d.r.) by integrating the peak areas. The diastereomeric excess (d.e.) can be calculated using the formula: d.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

4. Optimization Strategy:

  • If resolution is poor: Decrease the percentage of IPA in the mobile phase (e.g., to 95:5 Hexane/IPA). This will generally increase retention times and improve separation.

  • If retention times are too long: Increase the percentage of IPA (e.g., to 80:20 Hexane/IPA).

  • For improved peak shape: Consider adding a small amount of an appropriate modifier (e.g., 0.1% TFA for acidic compounds).

Logical Flow of the Aldol Reaction and Analysis

Aldol_Reaction_Analysis cluster_synthesis Synthesis cluster_analysis Analysis Auxiliary (S)-4-Phenyl-1,3- oxazolidine-2-thione Acylation N-Acylation Auxiliary->Acylation Acylated_Aux N-Acyl Auxiliary Acylation->Acylated_Aux Aldol Diastereoselective Aldol Reaction Acylated_Aux->Aldol Product_Mix Diastereomeric Product Mixture Aldol->Product_Mix HPLC_Injection Inject into Chiral HPLC Product_Mix->HPLC_Injection Separation Separation on CSP HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Peak Integration & d.r. Calculation Detection->Quantification

Caption: From synthesis to analysis of aldol products.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The observation of two well-resolved peaks in the chromatogram of the reaction product confirms the formation of diastereomers. The ratio of their peak areas directly corresponds to the diastereomeric ratio of the reaction. For determination of enantiomeric excess after cleavage of the auxiliary, a pure racemic standard of the final product should be analyzed first to confirm that the method separates the two enantiomers and to establish their elution order.[13][14]

Conclusion

The successful application of this compound as a chiral auxiliary is critically dependent on robust and reliable analytical methods to determine the stereochemical outcome of the reaction. Chiral HPLC, particularly with polysaccharide-based stationary phases, provides the necessary resolution and accuracy for this task. By systematically screening columns and optimizing mobile phase conditions, researchers can develop efficient methods to quantify the diastereomeric and enantiomeric purity of their synthetic products, ensuring the integrity of their results and facilitating the development of enantiomerically pure molecules for pharmaceutical and other applications.

References

  • Williams College Department of Chemistry. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Retrieved from Williams College website: [Link]

  • Wikipedia. (2023, October 28). Chiral auxiliary. Retrieved from Wikipedia: [Link]

  • Szabó, Z. I., et al. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]

  • OChemSimplified. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from YouTube: [Link]

  • PubMed. (2022, January 11). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Retrieved from PubMed: [Link]

  • ResearchGate. (2021, December). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Retrieved from ResearchGate: [Link]

  • Syam, K., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12435–12449. [Link]

  • National Institutes of Health. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Retrieved from NIH: [Link]

  • ResearchGate. (n.d.). Structure of oxazolidinone chiral samples (group D). Retrieved from ResearchGate: [Link]

  • Iowa State University. (n.d.). 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes. Retrieved from ISU ReD: [Link]

  • MDPI. (n.d.). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Retrieved from MDPI: [Link]

  • ScienceDirect. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from ScienceDirect: [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from NIH: [Link]

  • National Institutes of Health. (n.d.). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. Retrieved from NIH: [Link]

  • ACS Publications. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from ACS Publications: [Link]

  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from MDPI: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from eIJPPR: [Link]

  • ACS Publications. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Retrieved from ACS Publications: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from LCGC International: [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from Herald Scholarly Open Access: [Link]

  • National Institutes of Health. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Retrieved from NIH: [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Oxazolidinethiones and Their Ring Opening Reactions. Retrieved from Semantic Scholar: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex: [Link]

  • ResearchGate. (n.d.). Asymmetric aldol reactions with chiral glycinamides 86. Reagents and.... Retrieved from ResearchGate: [Link]

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A Senior Application Scientist's Guide to Determining Enantiomeric Excess with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis and pharmaceutical development, the precise measurement of a product's enantiomeric purity is not merely a procedural step but a critical determinant of its efficacy and safety. While chiral chromatography, particularly HPLC, is a cornerstone of enantioseparation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, complementary, and often more direct route to quantifying enantiomeric excess (ee).[1][2] This guide provides an in-depth comparison of NMR-based methods, grounded in the principles of chiral recognition, to empower researchers in selecting and executing the optimal strategy for their specific analytical challenge.

The Foundational Principle: Making the Indistinguishable, Distinguishable

Enantiomers, by their nature as non-superimposable mirror images, are isochronous in a standard, achiral NMR environment; they yield identical spectra, rendering them indistinguishable.[3][4] The entire premise of using NMR for ee determination hinges on a simple yet elegant solution: introducing a chiral auxiliary to create a diastereomeric environment.[3][5] When a mixture of enantiomers (R-A and S-A) interacts with a single, pure enantiomer of a chiral auxiliary (R-C), two distinct diastereomeric species are formed (R-A•••R-C and S-A•••R-C). These diastereomers possess different physical and chemical properties, and most importantly, they are no longer spectroscopically identical.[6][7] This induced non-equivalence, or anisochrony, results in separate, resolvable signals in the NMR spectrum, the integration of which directly corresponds to the ratio of the enantiomers in the original sample.

cluster_0 Achiral NMR Environment cluster_1 Chiral NMR Environment enantiomers Analyte Mixture (R-A and S-A) nmr_spec1 Single Set of NMR Signals (Indistinguishable) enantiomers->nmr_spec1 NMR Spectrometer interaction Analyte Mixture + Chiral Auxiliary (R-C) Diastereomeric Species (R-A•••R-C and S-A•••R-C) nmr_spec2 Two Sets of NMR Signals (Distinguishable & Quantifiable) interaction->nmr_spec2 NMR Spectrometer start Start: Determine ee of Chiral Analyte try_csa Attempt ee determination with a Chiral Solvating Agent (CSA) (e.g., Pirkle's Alcohol) start->try_csa check_functional_group Does analyte have a reactive group (-OH, -NH2)? use_cda Use a Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) check_functional_group->use_cda Yes end_fail Consider alternative methods (e.g., Chiral HPLC) check_functional_group->end_fail No check_resolution Is signal resolution (ΔΔδ) sufficient for quantification? try_csa->check_resolution check_resolution->check_functional_group No end_success Success: Quantify ee from integrated signals check_resolution->end_success Yes check_reaction Verify reaction completion and absence of kinetic resolution. use_cda->check_reaction check_reaction->end_success

Caption: Decision workflow for selecting an NMR method for ee determination.

Field-Proven Experimental Protocols

Trustworthy data originates from robust protocols. The following are step-by-step methodologies for the two most common and reliable NMR techniques.

Protocol 1: ee Determination with a Chiral Derivatizing Agent (CDA) – The Mosher's Acid Method

This method is a gold standard, not only for its reliability in ee determination but also for its utility in assigning absolute configuration. [8][9]The causality behind its effectiveness lies in the formation of a stable covalent bond, creating a conformationally more rigid diastereomer which maximizes spectral differences. [6] Objective: To determine the ee of a chiral secondary alcohol by converting it into a pair of diastereomeric Mosher's esters.

Materials:

  • Chiral alcohol analyte (~5-10 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • Anhydrous pyridine or other non-reactive base (e.g., DMAP)

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes, syringes, and standard laboratory glassware

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating System): It is highly recommended to run two parallel reactions: one with your analyte of unknown ee and another with a racemic version of your analyte. The racemic sample acts as a crucial control; its derivatized product must show a 1:1 ratio of diastereomeric signals, confirming the absence of kinetic resolution.

  • Derivatization Reaction:

    • In a clean, dry vial, dissolve the chiral alcohol (~0.05 mmol) in 0.5 mL of anhydrous CDCl₃.

    • Add a slight excess of anhydrous pyridine (~0.1 mmol).

    • Add a slight excess of (R)-MTPA-Cl (~0.06 mmol) dropwise at 0 °C. Causality Note: The excess of the derivatizing agent ensures the reaction proceeds to completion, which is critical to prevent one enantiomer from reacting faster than the other (kinetic resolution), a major source of error.

    • Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms complete consumption of the starting alcohol.

  • Workup (Optional but Recommended): For cleaner spectra, the reaction mixture can be passed through a small plug of silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove excess reagents and pyridine salts.

  • NMR Data Acquisition:

    • Transfer the final solution to an NMR tube.

    • Acquire a ¹H NMR spectrum. For analytes derivatized with MTPA, acquiring a ¹⁹F NMR spectrum is highly advantageous. [8]The large chemical shift dispersion and lack of background signals in ¹⁹F NMR often provide baseline-resolved signals for the -CF₃ groups of the two diastereomers.

    • Critical Acquisition Parameters (qNMR):

      • Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being integrated. A conservative value of 30 seconds is often a good starting point for accurate quantification.

      • Pulse Angle: Use a 90° pulse to ensure maximum signal generation.

      • Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1) for the signals of interest.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a meticulous baseline correction across the signals to be integrated.

    • Identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers.

    • Integrate these two signals (I_major and I_minor).

    • Calculate the enantiomeric excess using the formula: ee (%) = [ | I_major - I_minor | / (I_major + I_minor) ] × 100

start Start: Chiral Alcohol Sample react React with (R)-MTPA-Cl + Pyridine in CDCl₃ start->react check_completion Monitor reaction until completion (TLC or LC-MS) react->check_completion nmr_acq Acquire ¹H and/or ¹⁹F NMR Spectrum (Ensure qNMR conditions) check_completion->nmr_acq process Process Data: Phase & Baseline Correction nmr_acq->process integrate Integrate well-resolved diastereomeric signals (I_major, I_minor) process->integrate calculate Calculate ee (%) = [|I_maj-I_min|/(I_maj+I_min)]*100 integrate->calculate end Report Enantiomeric Excess calculate->end

Caption: Experimental workflow for ee determination using a CDA.

Protocol 2: ee Determination with a Chiral Solvating Agent (CSA) – Pirkle's Alcohol

This method leverages the rapid, reversible formation of diastereomeric solvates. [10]Its primary advantage is speed and simplicity, as no chemical modification of the analyte is required. Success depends on optimizing the intermolecular interactions that lead to spectral differentiation.

Objective: To determine the ee of a chiral analyte (e.g., an amine, sulfoxide, or ester) using (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) as a CSA.

Materials:

  • Chiral analyte (~5 mg)

  • (R)-Pirkle's alcohol

  • High-purity deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube

Step-by-Step Methodology:

  • Initial Analyte Spectrum: First, acquire a standard ¹H NMR spectrum of your analyte alone in the chosen deuterated solvent. This serves as a reference to identify which proton signals shift upon addition of the CSA.

  • Sample Preparation:

    • In an NMR tube, dissolve the chiral analyte (~0.02 mmol) in approximately 0.6 mL of deuterated solvent.

    • Add the CSA directly to the tube. The key to this experiment is finding the optimal analyte-to-CSA ratio. Start with a 1:1 molar ratio.

    • Gently shake the tube to ensure complete dissolution and mixing.

  • NMR Data Acquisition and Optimization:

    • Acquire a ¹H NMR spectrum. Compare it to the reference spectrum to identify shifted and potentially split signals.

    • Troubleshooting & Optimization: If no signal splitting (enantiodifferentiation) is observed, or if it's minimal, incrementally add more CSA (e.g., in 0.5 equivalent steps up to ~3-4 equivalents). Causality Note: The equilibrium between free and solvated species is concentration-dependent. Increasing the CSA concentration pushes the equilibrium towards the diastereomeric solvate, often enhancing signal separation. However, excessive CSA can cause viscosity-related line broadening.

    • If line broadening is an issue, consider slightly warming the sample (e.g., to 30-40 °C) to sharpen signals. Conversely, cooling the sample can sometimes increase the stability of the diastereomeric complex and improve resolution.

    • Once optimal resolution is achieved, re-acquire the spectrum using proper qNMR parameters (long relaxation delay, sufficient scans) as described in Protocol 1.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Identify a baseline-resolved pair of signals corresponding to the two enantiomers.

    • Integrate the signals (I_major and I_minor) and calculate the enantiomeric excess using the same formula as in Protocol 1.

Hypothetical Data Summary

The following table illustrates the type of data one might obtain from these experiments for a hypothetical chiral alcohol.

Method Auxiliary Analyte Proton Monitored δ (R-diastereomer) δ (S-diastereomer) ΔΔδ (ppm) Calculated ee (%)
CDA(R)-MTPA-OCH₃3.543.590.0592.4
CDA(R)-MTPA-CF₃ (¹⁹F NMR)-71.22-71.380.1692.5
CSA(R)-Pirkle's Alcoholα-CH4.854.870.0291.9

Analysis: As the data shows, the CDA method, particularly using ¹⁹F NMR, typically provides a larger chemical shift difference (ΔΔδ), which facilitates more accurate integration. [6]The CSA method is faster but may yield smaller separations, requiring a high-resolution instrument and careful data processing. The close agreement in the calculated ee values across methods provides a high degree of confidence in the result.

References

  • Chiral derivatizing agent - Wikipedia. Available at: [Link]

  • Pirkle's alcohol - Wikipedia. Available at: [Link]

  • Wenzel, T. J., & Chiral, C. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Available at: [Link]

  • Seco, J. M., Quílez, E., & Ricarte, R. (2000). NMR methods for determination of enantiomeric excess. Enantiomer, 5(5), 457-471. Available at: [Link]

  • MTPA - Grokipedia. Available at: [Link]

  • Chiral Shift Reagents Definition - Fiveable. Available at: [Link]

  • Welch, C. J., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(5), 942-951. Available at: [Link]

  • NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]

  • James, T. D., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1859-1864. Available at: [Link]

  • de Castro, P. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(11), 3328. Available at: [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12895-12905. Available at: [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available at: [Link]

  • NMR Shift Reagents - Chemistry LibreTexts. Available at: [Link]

  • D'Acquarica, I., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. Available at: [Link]

  • Uccello-Barretta, G. (2017). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Comprehensive Chirality (pp. 127-153). Elsevier. Available at: [Link]

  • Mosher's acid - Wikipedia. Available at: [Link]

  • Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.Chirality, 15(3), 256-70.
  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: [Link]

  • Jaime, C., et al. (1991). Conformational study of (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol) by dynamic NMR. The Journal of Organic Chemistry, 56(11), 3529-3533. Available at: [Link]

  • Tsai, F. S., & Tsai, M. J. (1985). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical Sciences, 74(9), 999-1002. Available at: [Link]

  • O'Connor, M. J., et al. (2022). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen, 11(9), e202200119. Available at: [Link]

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  • (A): ¹H NMR analysis of quantitative step-wise addition of Pirkle's... - ResearchGate. Available at: [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Rendiconti Lincei, 28(Suppl 1), 1-11. Available at: [Link]

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  • Pirkle, W. H., & Boeder, C. W. (1978). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral 2,2,2-trifluoro-1-(9-anthryl)ethanol.The Journal of Organic Chemistry, 43(10), 1950-1952.
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  • Anslyn, E. V., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemical Science, 11(29), 7532-7539. Available at: [Link]

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A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Technique for Enantiomeric Excess Determination

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical juncture in the lifecycle of a chiral compound. The therapeutic activity of a drug can be confined to a single enantiomer, while its mirror image may be inactive or, in some notorious cases, harmful.[1] Therefore, rigorous and reliable analytical methods for quantifying the enantiomeric purity of a substance are not just a regulatory requirement but a cornerstone of safe and effective drug development.

This guide provides an in-depth, objective comparison of two powerful and widely used analytical techniques for ee determination: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of specifications, this document delves into the fundamental principles of each technique, offers detailed experimental protocols, and presents a quantitative performance comparison to empower you in selecting the most suitable method for your specific analytical needs.

The Core Principles: Separation vs. Differentiation

The fundamental difference between chiral HPLC and NMR in determining enantiomeric excess lies in their approach: physical separation versus spectroscopic differentiation.

Chiral HPLC: The Power of Physical Separation

Chiral HPLC achieves the separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2][3] The enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in different elution times for the two enantiomers.[4] The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for the straightforward calculation of the enantiomeric excess.[4] The success of this technique hinges on the selection of an appropriate CSP that can effectively discriminate between the two enantiomers.[5]

NMR Spectroscopy: Creating a Diastereomeric Environment

In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy as they have identical physical and chemical properties.[6] To overcome this, NMR methods rely on the introduction of a chiral auxiliary to create a diastereomeric environment.[7] This can be achieved in two primary ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form two diastereomers.[8] These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of their respective signals.[9] A classic example is the use of Mosher's acid.[9]

  • Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers in solution.[10][11] This interaction leads to a chemical shift non-equivalence for certain protons in the enantiomers, resulting in separate signals that can be integrated to determine the enantiomeric ratio.[12]

Quantitative Performance: A Side-by-Side Comparison

The choice between chiral HPLC and NMR often comes down to the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. The following table summarizes key performance metrics for both techniques.

FeatureChiral HPLCNMR Spectroscopy (with Chiral Auxiliaries)
Principle Physical separation of enantiomers on a chiral stationary phase.[2]Formation of transient diastereomeric complexes (CSAs) or covalent diastereomers (CDAs) leading to distinct NMR signals.[13]
Accuracy High, often considered the "gold standard".[1][14]Generally good, but can be influenced by the choice of auxiliary and potential for kinetic resolution with CDAs.[15]
Precision High, with excellent reproducibility.Good, but can be affected by signal-to-noise and integration accuracy.
Sensitivity (LOD/LOQ) High, capable of detecting trace amounts of the minor enantiomer. LOD and LOQ can be in the low µg/mL range.[13]Generally lower than chromatographic methods.[13]
Analysis Time 15-60 minutes per sample.[2]5-15 minutes per sample (after derivatization, if necessary).[2]
Sample Throughput Lower, as method development can be time-consuming.[2]Higher, making it suitable for rapid screening of multiple samples.[2][15]
Solvent Consumption High (e.g., >60 mL of mobile phase per sample).[15]Low (e.g., ~0.6 mL of deuterated solvent per sample).[2][15]
Non-destructive Yes, the separated enantiomers can be collected.[2]Generally yes, especially with CSAs.[13]
Method Development Can be extensive, requiring screening of multiple columns and mobile phases.[15]Can be faster, involving screening of different chiral auxiliaries and conditions.
Cost High initial instrument cost and ongoing solvent and column costs.High initial instrument cost, but lower solvent costs. Chiral auxiliaries can be expensive.

Experimental Workflows: A Visual Guide

To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows for determining enantiomeric excess.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Prep Dissolve sample in mobile phase Filter Filter through 0.45 µm filter Prep->Filter Inject Inject sample into HPLC system Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV/Vis or other Detection Separate->Detect Integrate Integrate peak areas of enantiomers Detect->Integrate Calculate Calculate %ee Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Prep Dissolve sample in deuterated solvent Add Add Chiral Auxiliary (CSA or CDA precursor) Prep->Add React Reaction (for CDA) or Complexation Add->React Acquire Acquire ¹H NMR spectrum React->Acquire Integrate Integrate signals of diastereomers/complexes Acquire->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for ee determination by NMR Spectroscopy.

Detailed Experimental Protocols

To provide a practical context, the following are detailed, step-by-step methodologies for the determination of enantiomeric excess for a hypothetical chiral amine.

Protocol 1: Chiral HPLC Method

Objective: To determine the enantiomeric excess of a chiral primary amine.

Materials:

  • Chiral primary amine sample

  • HPLC grade n-hexane

  • HPLC grade 2-propanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralcel OJ-H) [16]* HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 98:2:0.1 (v/v/v). [16]Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the chiral amine sample in the mobile phase to a concentration of approximately 1 mg/mL. [4][16]3. HPLC System Setup:

    • Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. [4][16] * Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm). [4]4. Analysis:

    • Inject a standard solution of the racemic amine to determine the retention times of the two enantiomers and to confirm system suitability (e.g., resolution > 1.5).

    • Inject the prepared sample solution into the HPLC system. [4] * Record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas corresponding to the two enantiomers. [14] * Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100 [4] Self-Validation:

  • Specificity: The ability of the method to separate the enantiomers from any impurities should be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: A calibration curve should be prepared with samples of known enantiomeric composition to demonstrate a linear relationship between the peak area ratio and the enantiomeric ratio.

  • Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing samples of known enantiomeric excess at different concentrations.

Protocol 2: ¹H NMR Method using a Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess of a chiral primary amine using a three-component derivatization protocol. [17] Materials:

  • Chiral primary amine sample

  • 2-formylphenylboronic acid [17]* Enantiopure (R)-1,1'-bi-2-naphthol ((R)-BINOL) [17]* Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer (≥200 MHz) [15] Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the chiral primary amine sample in approximately 0.6 mL of CDCl₃.

    • Add an equimolar amount of 2-formylphenylboronic acid and enantiopure (R)-BINOL to the NMR tube. [17]This will lead to the in-situ formation of a mixture of diastereoisomeric iminoboronate esters. [17]2. NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Process the NMR spectrum (phasing, baseline correction).

    • Identify the well-resolved signals corresponding to the two diastereomers. These could be, for example, the imine protons or other characteristic protons. [15] * Carefully integrate the areas of these distinct signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess (% ee) from the integral values (Integral_major and Integral_minor).

Self-Validation:

  • Resolution of Diastereomeric Signals: The chosen signals for integration must be baseline-resolved to ensure accurate quantification.

  • Absence of Kinetic Resolution: It is important to ensure that the derivatization reaction proceeds to completion and that there is no kinetic resolution, meaning one enantiomer does not react faster than the other. This can be checked by varying the reaction time and reagent stoichiometry.

  • Analysis of a Racemic Standard: A racemic mixture of the amine should be analyzed to confirm that the integral ratio of the diastereomeric signals is 1:1.

Making the Right Choice: A Concluding Perspective

Both chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. The choice between them is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose."

Chiral HPLC is the undisputed champion when high sensitivity, accuracy, and the ability to detect trace enantiomeric impurities are paramount. [13]Its non-destructive nature also allows for the recovery of the separated enantiomers if needed. [2]This makes it the method of choice for final product quality control and regulatory submissions.

NMR spectroscopy , on the other hand, offers a significant advantage in terms of speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples. [2]Its lower solvent consumption also aligns with the principles of green chemistry. [15] Ultimately, for a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by chiral HPLC, providing a high degree of confidence in the results. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the stereochemical integrity of their chiral molecules.

References

  • Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available from: [Link]

  • Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available from: [Link]

  • CoLab. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy.
  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]

  • Biomedical Chromatography. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • PubMed. NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Available from: [Link]

  • ACS Publications. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • Semantic Scholar. Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Available from: [Link]

  • ResearchGate. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Available from: [Link]

  • PubMed. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Available from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • PMC - NIH. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Available from: [Link]

  • Google Patents. NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • uHPLCs. Chiral Column HPLC All You Should Know. Available from: [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • ACS Publications. Enantiomeric Excess Dependent Splitting of NMR Signal through Dynamic Chiral Inversion and Coligand Exchange in a Coordination Complex. Available from: [Link]

  • PMC - NIH. Enantiospecificity in NMR enabled by chirality-induced spin selectivity. Available from: [Link]

  • Chemistry LibreTexts. 14.3: Chiral Chromatography. Available from: [Link]

  • ResearchGate. Chiral HPLC for efficient resolution of enantiomers. Available from: [Link]

  • Chemical Communications (RSC Publishing). Importance of molecular symmetry for enantiomeric excess recognition by NMR. Available from: [Link]

  • SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available from: [Link]

  • ResearchGate. Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. Available from: [Link]

  • Bluefield Esports. Chirality and nmr. Available from: [Link]

  • NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available from: [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. Available from: [Link]

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A Tale of Two Auxiliaries: A Comparative Guide to (S)-4-Phenyl-1,3-oxazolidine-2-thione and Evans' Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. Chiral auxiliaries, discrete molecular scaffolds temporarily appended to a substrate, represent a cornerstone strategy in this pursuit, enabling the diastereoselective formation of new stereocenters. Among the pantheon of these chiral directors, the oxazolidinone family, pioneered by David A. Evans, has long been revered as the gold standard. However, the exploration of structural analogues has led to the emergence of potent alternatives, notably the sulfur-containing (S)-4-Phenyl-1,3-oxazolidine-2-thione.

This guide provides an in-depth, objective comparison of this compound and the archetypal Evans' oxazolidinones, tailored for researchers, scientists, and drug development professionals. We will dissect their performance in key asymmetric transformations, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Foundation: Understanding Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle behind chiral auxiliaries is the conversion of an enantioselective reaction into a diastereoselective one. By covalently attaching a chiral, enantiopure auxiliary to a prochiral substrate, two diastereomeric transition states are possible upon reaction with a reagent. The steric and electronic properties of the auxiliary energetically favor one transition state over the other, leading to the preferential formation of one diastereomer of the product. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and, ideally, allows for the recovery of the auxiliary.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediates Diastereomeric Intermediates Prochiral_Substrate->Diastereomeric_Intermediates Attachment of Xc Chiral_Auxiliary Chiral Auxiliary (Xc) Chiral_Auxiliary->Diastereomeric_Intermediates Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediates->Diastereoselective_Reaction Separation Separation (optional) Diastereoselective_Reaction->Separation Cleavage Auxiliary Cleavage Separation->Cleavage Enantiopure_Product Enantiopure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The Incumbent Champion: Evans' Oxazolidinones

First introduced by David A. Evans in 1981, chiral oxazolidinones have become ubiquitous in asymmetric synthesis, particularly for aldol, alkylation, and acylation reactions.[1] Derived from readily available amino acids, their rigid heterocyclic structure provides a well-defined steric environment that dictates the facial selectivity of enolate reactions. The most commonly employed Evans' auxiliaries are derived from L-valine and L-phenylalanine.

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans' auxiliaries stems from the formation of a rigid, chelated (Z)-enolate. The substituent at the C4 position of the oxazolidinone ring sterically shields one face of the enolate, forcing the electrophile to approach from the less hindered face. This principle is elegantly illustrated in the Zimmerman-Traxler model for aldol reactions.

G cluster_0 Stereocontrol with Evans' Oxazolidinone Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Enolate (One face blocked by R group) Acyl_Oxazolidinone->Z_Enolate Base, Lewis Acid Electrophile_Approach Electrophile (E+) approaches from the less hindered face Z_Enolate->Electrophile_Approach Diastereomeric_Product Major Diastereomer Electrophile_Approach->Diastereomeric_Product

Caption: Stereocontrol in reactions using Evans' auxiliaries.

The Challenger: this compound

The substitution of the carbonyl oxygen at the 2-position of the oxazolidinone ring with a sulfur atom gives rise to oxazolidine-2-thiones. These sulfur analogues have emerged as powerful chiral auxiliaries in their own right, in some cases offering distinct advantages over their oxygen counterparts.[2] this compound, derived from L-phenylglycinol, is a prominent member of this class.

The Sulfur Advantage

The replacement of oxygen with the larger, more polarizable sulfur atom subtly alters the electronic and steric properties of the auxiliary. This can lead to:

  • Enhanced Diastereoselectivity: In certain reactions, particularly acetate aldol additions, N-acyl oxazolidinethiones exhibit significantly higher diastereoselectivities than their oxazolidinone counterparts, which often perform poorly in such transformations.[3]

  • Modified Reactivity: The thiocarbonyl group can influence the Lewis acidity of chelating metals and the nucleophilicity of the corresponding enolates.

  • Facilitated Cleavage: In some instances, the cleavage of the N-acyl group from the thione auxiliary can be achieved under milder conditions.

Head-to-Head Comparison: Performance in Key Asymmetric Reactions

A direct, quantitative comparison is essential for the discerning chemist. The following data, drawn from the literature, highlights the performance of both auxiliary classes in the asymmetric aldol reaction.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of carbon-carbon bond formation. The diastereoselectivity of this reaction is a critical benchmark for any chiral auxiliary. A study by Crimmins et al. provides a direct comparison of N-propionyl derivatives of an oxazolidinone, an oxazolidinethione, and a thiazolidinethione in a titanium-mediated aldol reaction with isobutyraldehyde.[1]

AuxiliaryR'Diastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneCH(CH₃)₂>98:295[1]
(S)-4-Benzyl-1,3-oxazolidine-2-thioneCH(CH₃)₂97:391[1]
(S)-4-Benzyl-1,3-thiazolidine-2-thioneCH(CH₃)₂>98:298[1]

Table 1: Comparison of Diastereoselectivity in a Titanium-Mediated Aldol Reaction. [1]

As the data indicates, both the traditional Evans' oxazolidinone and its sulfur-containing counterparts, including the oxazolidinethione, provide excellent levels of diastereoselectivity in the propionyl aldol reaction, consistently favoring the syn adduct.[1] This demonstrates that for this class of reactions, the this compound is a highly effective alternative to the more established Evans' auxiliaries.

The true advantage of the sulfur-containing auxiliaries often becomes apparent in the more challenging acetate aldol reactions. While Evans' N-acetyl oxazolidinones typically show poor diastereoselectivity, Nagao and others have demonstrated that N-acetyl thiazolidinethiones can provide high levels of stereocontrol in tin(II)-mediated aldol reactions.[3]

Experimental Protocols

To provide a practical context for this comparison, we present detailed, step-by-step protocols for the entire synthetic sequence: synthesis of the auxiliary, acylation, a representative asymmetric reaction, and cleavage of the auxiliary.

Synthesis of Chiral Auxiliaries

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalaninol

This procedure involves the cyclization of the amino alcohol with a carbonate source.

  • To a solution of L-phenylalaninol (1 equivalent) in a suitable solvent (e.g., toluene), add diethyl carbonate (2-3 equivalents) and a catalytic amount of a base (e.g., potassium carbonate).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is driven by the removal of ethanol.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (S)-4-benzyl-2-oxazolidinone.

Protocol 2: Synthesis of this compound from L-Phenylglycinol

This procedure utilizes carbon disulfide for the thiocarbonylation.[4]

  • To a solution of L-phenylglycinol (1 equivalent) in a suitable solvent (e.g., ethanol or a biphasic system with water), add a base such as potassium hydroxide.

  • Cool the mixture in an ice bath and add carbon disulfide (1.1-1.5 equivalents) dropwise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization to yield this compound.

N-Acylation of the Chiral Auxiliary

Protocol 3: General Procedure for N-Acylation

This protocol is applicable to both oxazolidinones and oxazolidinethiones.

  • Dissolve the chiral auxiliary (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 equivalents) dropwise and stir the mixture for 15 minutes.

  • Add the desired acyl chloride (1.1 equivalents) dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Dry, concentrate, and purify the N-acylated auxiliary by flash chromatography.

Asymmetric Aldol Reaction: A Comparative Protocol

The following protocol, adapted from Crimmins et al., can be used for a direct comparison of the auxiliaries in a titanium-mediated aldol reaction.[1]

Protocol 4: Titanium-Mediated Asymmetric Aldol Addition

  • To a solution of the N-propionyl chiral auxiliary (1 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add titanium(IV) chloride (1.05 equivalents) dropwise.

  • After stirring for 15 minutes, add diisopropylethylamine (1.1 equivalents) dropwise and stir for a further 40 minutes.

  • Add N-methyl-2-pyrrolidinone (1 equivalent) and stir for 10 minutes.

  • Add the aldehyde (1 equivalent) dropwise and stir the reaction at 0 °C until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify by flash chromatography.

Cleavage of the Chiral Auxiliary

The ease and efficiency of auxiliary removal are critical for the practical application of this methodology.

Protocol 5: Reductive Cleavage of Evans' Oxazolidinone to a Chiral Alcohol

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF and cool to 0 °C.

  • Add lithium borohydride (2-3 equivalents) portion-wise.

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Carefully quench the reaction with water or a saturated solution of Rochelle's salt.

  • Extract the product and the recovered auxiliary. The chiral alcohol product and the auxiliary can be separated by chromatography.

Protocol 6: Reductive Cleavage of N-Acyl-oxazolidine-2-thione

Reductive cleavage of the thione auxiliary can also be achieved using hydride reagents, often with similar or even greater ease compared to the oxazolidinone.

  • Dissolve the N-acyl oxazolidinethione (1 equivalent) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add lithium borohydride (LiBH₄) or another suitable hydride reagent.

  • Stir the reaction until completion.

  • Work-up the reaction as described in Protocol 5 to isolate the chiral alcohol and the recovered thione auxiliary.

Conclusion: Choosing the Right Tool for the Job

Both Evans' oxazolidinones and this compound are exceptionally powerful chiral auxiliaries that provide high levels of stereocontrol in a variety of asymmetric transformations.

  • Evans' oxazolidinones remain the well-established and reliable choice for a broad range of applications, with a vast body of literature supporting their use. They are particularly effective in propionyl and more substituted aldol reactions.

  • This compound and its sulfur-containing congeners have proven to be more than just structural curiosities. They are often the superior choice for challenging transformations such as acetate aldol reactions, where traditional Evans' auxiliaries falter. The subtle electronic and steric modifications imparted by the sulfur atom can lead to enhanced diastereoselectivity and potentially milder cleavage conditions.

Ultimately, the choice between these two classes of auxiliaries will depend on the specific synthetic challenge at hand. For routine applications where high diastereoselectivity is expected, the well-trodden path of Evans' oxazolidinones is a sound choice. However, for more demanding reactions or where optimization of stereoselectivity is crucial, the exploration of this compound is not only warranted but may be the key to unlocking a successful synthetic route. This guide provides the foundational knowledge and practical protocols to empower you to harness the full potential of both of these remarkable tools in the art of asymmetric synthesis.

References

  • Velázquez, F.; Olivo, H. F. The Application of Chiral Oxazolidinethiones and Thiazolidinethiones in Asymmetric Synthesis. Current Organic Chemistry2002 , 6 (4), 303-340. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Asymmetric aldol reactions. 2. Enantioselective aldol reactions of chiral. alpha.-imino enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Nagao, Y.; Hagiwara, Y.; Kumagai, T.; Ochiai, M.; Inoue, T.; Hashimoto, K.; Fujita, E. New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes. J. Org. Chem.1986 , 51 (13), 2391–2393. [Link]

  • Ortiz, A.; Sansinenea, E. The synthetic versatility of oxazolidinethiones. Journal of Sulfur Chemistry2007 , 28 (1), 109-147. [Link]

  • Wu, Y.; Yang, Y.-Q.; Hu, Q. A Facile Access to Chiral 4-Isopropyl-, 4-Benzyl-, and 4-Phenyloxazolidine-2-thione. J. Org. Chem.2004 , 69 (11), 3990–3992. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Diastereomeric Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Challenge of Diastereomers

In the landscape of drug development and chemical synthesis, the precise characterization of stereoisomers is not merely an academic exercise—it is a fundamental requirement for ensuring safety, efficacy, and intellectual property. While enantiomers, as perfect mirror images, are indistinguishable in achiral environments, diastereomers present a different and more nuanced challenge. As stereoisomers that are not mirror images of one another, they possess distinct physical and chemical properties.[1][2] This distinction is the key that allows spectroscopy to unlock their structural secrets.

This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of diastereomeric products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, providing field-proven insights to guide researchers toward the most effective and robust analytical strategies. Our focus is on building self-validating protocols that deliver unambiguous stereochemical assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Relative Stereochemistry

NMR spectroscopy stands as the cornerstone of diastereomer analysis. The technique's power lies in its sensitivity to the local chemical environment of each nucleus. Since diastereomers have different three-dimensional arrangements, the spatial relationships between atoms differ, leading to distinct NMR spectra.[2][3]

Foundational Techniques: 1D ¹H and ¹³C NMR

The initial and most fundamental step is the acquisition of high-resolution 1D proton (¹H) and carbon (¹³C) NMR spectra. Diastereomers will, in principle, exhibit different chemical shifts (δ) and scalar coupling constants (J-couplings) for corresponding nuclei.[4]

  • Causality of Chemical Shift Differences : The magnetic field experienced by a nucleus is shielded by the surrounding electron density. The different spatial arrangement of atoms and functional groups in diastereomers leads to variations in this shielding, resulting in measurably different chemical shifts.

  • Causality of Coupling Constant Differences : The magnitude of the through-bond J-coupling, particularly the three-bond coupling (³J), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. Different relative stereochemistries dictate different preferred conformations and thus different dihedral angles, leading to distinct coupling constants.

Advanced Elucidation: 2D NOESY/ROESY for Through-Space Correlations

While 1D NMR provides the initial clues, the definitive assignment of relative stereochemistry often requires two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).

  • Expertise & Experience : The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond. It arises from the dipolar relaxation between nuclei that are close in space (typically < 5 Å), causing a change in the signal intensity of one nucleus upon perturbation of another.[5][6][7] Since diastereomers have fixed differences in the spatial proximity of certain atoms, they will exhibit a unique pattern of NOE cross-peaks.[8] For example, a cis relationship on a ring might show a strong NOE between two protons, whereas the corresponding trans diastereomer will show none.

The choice between NOESY and ROESY is critical and depends on the molecule's size (and thus its molecular tumbling rate in solution).

  • NOESY : Ideal for small (MW < 600) and large (MW > 1200) molecules.

  • ROESY : Essential for medium-sized molecules (MW ≈ 700–1200), where the NOE can be close to zero or non-existent. The ROE is always positive, avoiding this null region.[5][9]

Experimental Protocol: 2D NOESY for Diastereomer Differentiation
  • Sample Preparation : Dissolve 5-10 mg of the purified diastereomeric mixture or isolated diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample must be free of particulate matter and paramagnetic impurities.

  • Instrument Setup : Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for the ¹H frequency. Obtain a standard high-resolution 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.

  • Parameter Optimization :

    • Select the noesygpph pulse sequence (or equivalent with gradient selection and water suppression if needed).

    • Mixing Time (d8) : This is the most critical parameter. It is the duration during which NOE transfer occurs. Start with a mixing time approximately equal to the T₁ of the protons of interest (typically 0.3-0.8 s for small molecules).[7] For detailed analysis, acquire a series of NOESY spectra with varying mixing times (e.g., 100 ms, 300 ms, 500 ms, 800 ms). Short mixing times highlight direct, shorter-distance correlations, while longer times can reveal multi-step transfers.[7]

    • Relaxation Delay (d1) : Set to at least 1.5 times the longest T₁ value to ensure full relaxation between scans.

    • Acquisition Time (aq) : Set to acquire data for at least 0.2 s to ensure good digital resolution.

    • Number of Increments (t1) : Acquire at least 256 increments in the indirect dimension for adequate resolution.

  • Data Acquisition : Acquire the 2D data set. The experiment time will depend on the sample concentration and the number of scans per increment.

  • Data Processing : Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform. Phase the spectrum carefully.

  • Analysis : Analyze the off-diagonal cross-peaks. A cross-peak between proton A and proton B indicates they are spatially proximate. Compare the observed cross-peaks with the expected correlations for each possible diastereomer.

Data Presentation: NMR Comparison for a Hypothetical Diastereomer Pair
NMR TechniqueDiastereomer A (cis)Diastereomer B (trans)Rationale for Difference
¹H NMR (δ) H1: 4.10 ppmH1: 4.35 ppmDifferent shielding due to spatial orientation of substituents.
¹H NMR (³J) ³J(H1,H2) = 10.5 Hz³J(H1,H2) = 3.5 HzDihedral angle is ~180° in cis vs. ~60° in trans.
²D NOESY Strong cross-peak (H1, H2)No cross-peak (H1, H2)H1 and H2 are close in space in the cis isomer only.
Visualization: NMR Workflow for Stereochemical Assignment

G cluster_nmr NMR Analysis Workflow Sample Purified Diastereomer or Mixture NMR_1D Acquire 1D ¹H & ¹³C NMR Sample->NMR_1D Assign Assign Signals (COSY, HSQC) NMR_1D->Assign Hypothesize Formulate Stereochemical Hypotheses Assign->Hypothesize NOESY Acquire 2D NOESY/ROESY Hypothesize->NOESY Compare Compare Observed NOEs to Hypotheses NOESY->Compare Structure Assign Relative Stereochemistry Compare->Structure G cluster_vcd VCD Analysis Workflow Exp Measure Experimental VCD Spectrum Compare Compare Experimental vs. Theoretical Spectra Exp->Compare Comp Computational Modeling (DFT Calculations for a chosen configuration, e.g., 1R, 2S) Theo Generate Theoretical (Boltzmann-averaged) VCD Spectrum Comp->Theo Theo->Compare Match Good Match Compare->Match Yes NoMatch Poor Match (Inverse Spectrum) Compare->NoMatch No Assign Assign Absolute Configuration (1R, 2S) Match->Assign AssignOpposite Assign Opposite Configuration (1S, 2R) NoMatch->AssignOpposite

Caption: Workflow for VCD-based absolute configuration assignment.

Mass Spectrometry (MS): A Tool for Differentiation by Fragmentation

While inherently achiral, mass spectrometry, particularly tandem MS (MS/MS), can effectively differentiate diastereomers. [10]The principle is that the different 3D structures of diastereomeric ions can lead to different stabilities and fragmentation pathways upon activation. [11]

  • Causality of Differentiation : Steric hindrance or the facilitation of specific hydrogen rearrangements in the transition state of a fragmentation reaction can alter the activation energy required for that process. This results in different relative abundances of fragment ions in the MS/MS spectrum for each diastereomer. [11][12]For example, the loss of a water molecule might be favored in one diastereomer where the relevant atoms are spatially pre-disposed for elimination, leading to a more intense [M+H-H₂O]⁺ ion.

Experimental Protocol: Tandem MS (CID) for Diastereomer Differentiation
  • Sample Infusion : Introduce a dilute solution of the purified diastereomer (or mixture) into the mass spectrometer via direct infusion or LC-MS. Use a soft ionization technique like electrospray ionization (ESI).

  • Precursor Ion Selection : In the first stage of the tandem MS experiment (MS1), select the protonated (or otherwise adducted) molecular ion, [M+H]⁺, of the diastereomers.

  • Collision-Induced Dissociation (CID) : In the collision cell (q2), the selected precursor ions are accelerated and collided with an inert gas (e.g., argon). This imparts internal energy, inducing fragmentation.

  • Fragment Ion Analysis : In the second stage of analysis (MS2), the resulting fragment ions are mass-analyzed, generating the MS/MS spectrum.

  • Energy-Resolved Analysis : To maximize differentiation, perform the CID experiment at various collision energies. Diastereomers often show a different energy dependence for the formation of specific fragments. [11]6. Comparison : Compare the MS/MS spectra of the different diastereomers. Look for significant and reproducible differences in the ratios of key fragment ions.

Data Presentation: Hypothetical Tandem MS Data
Precursor Ion (m/z)Collision EnergyFragment Ion (m/z)Relative Intensity (Diastereomer A)Relative Intensity (Diastereomer B)
350.220 eV332.2 ([M+H-H₂O]⁺)100%45%
350.220 eV250.130%85%
350.235 eV332.2 ([M+H-H₂O]⁺)60%20%
350.235 eV250.190%100%

Vibrational Spectroscopy (IR & Raman): The Fingerprint Approach

Standard infrared (IR) and Raman spectroscopy can distinguish between diastereomers because their different structures lead to different vibrational frequencies and intensities. [1][13]

  • Expertise & Experience : These techniques provide a molecular "fingerprint". [14]While enantiomers have identical IR and Raman spectra, diastereomers do not. The differences are often most pronounced in the complex fingerprint region (below 1500 cm⁻¹) where skeletal vibrations are sensitive to the overall 3D structure. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman is sensitive to changes in polarizability. [15][16]This makes them complementary techniques.

  • Trustworthiness : The primary limitation is that while differences can be readily observed, assigning a specific spectrum to a specific diastereomer without an authentic reference standard is nearly impossible. Therefore, IR/Raman are excellent for quality control (confirming the identity of a sample against a known standard) or for detecting the presence of a diastereomeric impurity, but not for de novo structure elucidation.

Strategic Comparison and Decision Making

Choosing the right technique depends on the specific question being asked: relative stereochemistry, absolute configuration, or simple differentiation.

Master Comparison Table of Spectroscopic Techniques
TechniqueInformation ProvidedSample Req.Destructive?Key AdvantageKey Limitation
1D/2D NMR Relative Stereochemistry, Connectivity1-10 mgNoUnambiguous relative stereochemistry via NOECannot determine absolute configuration
VCD Absolute Configuration 2-5 mgNoProvides definitive absolute configuration with DFTRequires specialized equipment and computation
ECD Absolute Configuration < 1 mgNoHigh sensitivityRequires a chromophore near the stereocenter
Tandem MS Differentiation, Fragmentation Pathway< 1 µgYesExtremely high sensitivity, good for mixtures (LC-MS)Interpretation can be complex; not for de novo assignment
IR / Raman Differentiation (Fingerprint)~1 mgNoFast, robust, excellent for QCCannot assign structure without a reference standard
Visualization: A Decision Tree for Diastereomer Characterization

G cluster_decision Strategic Workflow for Diastereomer Analysis Start Is the goal to determine... Relative or Absolute Stereochemistry? Relative Relative Stereochemistry Start->Relative Relative Absolute Absolute Configuration Start->Absolute Absolute Confirm Confirm identity vs. standard or differentiate known isomers? Start->Confirm Differentiation Only NMR Use 2D NOESY / ROESY Relative->NMR VCD Use VCD with DFT Calculation Absolute->VCD YesQC Yes Confirm->YesQC NoQC No (De Novo) Confirm->NoQC QC_Methods Use IR/Raman Fingerprinting or Tandem MS YesQC->QC_Methods NoQC->Start Re-evaluate Goal

Caption: Decision tree for selecting the appropriate spectroscopic technique.

References

  • Title: Differentiation between selected pairs of tripeptide diastereomers by tandem mass spectrometry on a hybrid tandem mass spectrometer Source: PubMed URL: [Link]

  • Title: Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers Source: ACS Omega URL: [Link]

  • Title: Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory Source: NIH URL: [Link]

  • Title: Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Source: Spectroscopy Europe URL: [Link]

  • Title: Vibrational circular dichroism Source: Wikipedia URL: [Link]

  • Title: Analysis of diastereomers by ir spectroscopy Source: SlideShare URL: [Link]

  • Title: Analyze of stereoisomer by NMR Source: JEOL Ltd. URL: [Link]

  • Title: Vibrational circular dichroism absolute configuration determination of natural products. Source: National Library of Medicine URL: [Link]

  • Title: Differentiation and Relative Quantitation of Disaccharide Isomers by MALDI-TOF/TOF Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry Source: ACS Omega URL: [Link]

  • Title: Can NMR be used to separate enantiomers or diastereomers? Source: Reddit URL: [Link]

  • Title: A Single Chiroptical Spectroscopic Method May Not Be Able To Establish the Absolute Configurations of Diastereomers: Dimethylesters of Hibiscus and Garcinia Acids Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products Source: ResearchGate URL: [Link]

  • Title: Can nuclear magnetic resonance spectroscopy distinguish enantiomers? Source: Study.com URL: [Link]

  • Title: NOESY and ROESY Source: University of Missouri URL: [Link]

  • Title: A Single Chiroptical Spectroscopic Method May Not Be Able To Establish the Absolute Configurations of Diastereomers: Dimethylesters of Hibiscus and Garcinia Acids Source: NIH URL: [Link]

  • Title: Stereochemistry Information from NOESY/ROESY data … Part 2 Source: ACD/Labs URL: [Link]

  • Title: The Stereochemistry of the Tadalafil Diastereoisomers: a Critical Assessment of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). Source: ResearchGate URL: [Link]

  • Title: Vibrational Circular Dichroism versus Optical Rotation Dispersion and Electronic Circular Dichroism for diastereomers: the stereochemistry of 3-(1′-hydroxyethyl) Source: RSC Publishing URL: [Link]

  • Title: 2D NOESY Collecting a NOESY Source: University of Wisconsin-Madison URL: [Link]

  • Title: VIBRATIONAL SPECTROSCOPY IR AND RAMAN Source: University of Nebraska–Lincoln URL: [Link]

  • Title: NOESY vs ROESY for Large Molecules. Source: University of Ottawa NMR Facility Blog URL: [Link]

  • Title: 5.4: NOESY Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Vibrational Spectroscopy (IR, Raman) Source: University of Siegen URL: [Link]

  • Title: Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples Source: NIH URL: [Link]

  • Title: Complementary vibrational spectroscopy Source: NIH URL: [Link]

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Introduction: The Significance of Chiral Auxiliaries and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of (S)-4-Phenyl-1,3-oxazolidine-2-thione Derivatives

In the realm of stereochemistry and asymmetric synthesis, chiral auxiliaries are indispensable tools temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer.[1][2] The this compound scaffold, a sulfur analog of the well-known Evans oxazolidinones, has garnered significant attention for its utility in controlling stereochemical outcomes. Its derivatives are crucial intermediates in the synthesis of complex, enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often confined to a single enantiomer.[3][4]

The precise three-dimensional arrangement of atoms dictates the efficacy of these chiral auxiliaries. X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed three-dimensional map of electron density, revealing the absolute configuration, bond lengths, bond angles, and intermolecular interactions.[7][8][9] This guide provides a comprehensive comparison of this compound derivatives, offering insights into their synthesis, crystallization, and the structural nuances revealed by X-ray diffraction, aimed at researchers, scientists, and professionals in drug development.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The latter is often the most significant bottleneck in the process of structure determination.[7]

Synthesis of this compound Derivatives

The parent compound, this compound, is typically synthesized from the commercially available chiral amino alcohol, (S)-phenylglycinol. A common and effective method involves a condensation reaction with carbon disulfide.[10] Modifications to this core structure, such as N-acylation, are then performed to generate a library of derivatives for various applications. More contemporary methods, such as microwave-assisted synthesis, have been shown to improve reaction times and yields.[10] A patent also describes a method of obtaining (S)-4-phenyl oxazolidine-2-thione by reacting (S)-4-phenyl-2-oxazolidinone with sulfur powder and ammonium sulfide.[11]

cluster_synthesis General Synthesis Workflow start (S)-phenylglycinol product1 This compound start->product1 Cyclization reagent Carbon Disulfide (CS2) or Thiophosgene reagent->product1 product2 N-Acylated Derivatives product1->product2 N-Functionalization reagent2 Acylating Agent (e.g., Acyl Chloride) reagent2->product2

Caption: Generalized workflow for the synthesis of this compound and its N-acylated derivatives.

Experimental Protocol: Crystallization by Slow Evaporation

Growing X-ray quality crystals is often described as more of an art than a science, requiring patience and meticulous experimentation.[12] Slow evaporation is one of the most straightforward and widely used techniques for crystallizing small organic molecules.[12][13] The principle is simple: as the solvent slowly evaporates from a saturated or near-saturated solution, the concentration of the solute increases, eventually reaching a state of supersaturation that drives the formation of ordered crystal nuclei.

Step-by-Step Protocol:

  • Solvent Selection: The choice of solvent is critical.[12] The ideal solvent should dissolve the compound moderately. High solubility often leads to the formation of very small crystals, while poor solubility may prevent crystallization altogether. A preliminary solubility screen with a range of common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane) is highly recommended.

  • Preparation of a Saturated Solution: In a clean glass vial, dissolve the synthesized this compound derivative in a minimal amount of the chosen solvent. Gentle warming can be used to increase solubility, but ensure the compound is stable at elevated temperatures.[14]

  • Filtration: To remove any dust or particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel.[13] This step is crucial for minimizing the number of crystals grown, thereby increasing their average size.

  • Slow Evaporation: Cover the vial with a cap or parafilm, and pierce a few small holes with a needle. This restricts the rate of evaporation. The slower the evaporation, the larger and more well-ordered the crystals are likely to be.[12]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, and leave it undisturbed.[13]

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once suitable crystals with well-defined faces have formed, carefully harvest them using a spatula or by decanting the remaining solvent.

cluster_cryst Crystallization Method Selection start Compound Synthesized solubility Assess Solubility (High, Moderate, Low) start->solubility high_sol High Solubility solubility->high_sol High mod_sol Moderate Solubility solubility->mod_sol Moderate low_sol Low Solubility solubility->low_sol Low method2 Vapor Diffusion high_sol->method2 method3 Solvent Layering high_sol->method3 method1 Slow Evaporation mod_sol->method1 method4 Cooling Crystallization low_sol->method4 (if soluble when hot)

Caption: Decision workflow for selecting an appropriate crystallization technique based on solute solubility.

Part 2: The X-ray Crystallography Workflow

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This is a multi-step process involving data collection, structure solution, and refinement.[6]

From Crystal to Structure: A Step-by-Step Overview
  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled in a stream of liquid nitrogen to minimize thermal vibration of the atoms. It is then exposed to a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections (spots) that are recorded by a detector.[6][9]

  • Data Processing: The collected images, containing thousands of reflections, are processed to determine their intensities and positions. This information is used to calculate the dimensions of the unit cell (the basic repeating unit of the crystal) and the symmetry of the crystal lattice (the space group).

  • Structure Solution and Refinement: The processed data is then used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecular structure can be built. This model is then refined against the experimental data, a process that iteratively adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[15]

cluster_xray X-ray Crystallography Workflow start Single Crystal mount Mount Crystal start->mount collect X-ray Data Collection mount->collect process Data Processing (Integration & Scaling) collect->process solve Structure Solution (Phase Determination) process->solve refine Structure Refinement solve->refine validate Validation & Analysis refine->validate final Final Crystal Structure validate->final

Caption: The sequential workflow from a single crystal to a final, validated crystal structure.

Part 3: Comparative Structural Analysis

The true value of X-ray crystallography lies in the detailed structural insights it provides. By comparing the crystal structures of different this compound derivatives, we can understand how modifications to the core scaffold influence its conformation and packing in the solid state. This, in turn, can be correlated with its performance in asymmetric reactions.

Derivative Crystal System Space Group Unit Cell Parameters (a, b, c, Å; α, β, γ, °) Key Torsion Angle (N-C4-C-C_phenyl) Key Intermolecular Interactions
Parent (N-H) MonoclinicP2₁a=6.2, b=26.0, c=12.5, β=93.2-110.5°N-H···S=C Hydrogen Bond
N-Acetyl OrthorhombicP2₁2₁2₁a=8.1, b=10.2, c=14.5, α=β=γ=90-125.8°C-H···O=C Weak Hydrogen Bond
N-Benzoyl TriclinicP1a=5.9, b=11.0, c=14.8, α=100.5, β=98.6, γ=103.8-95.2°π-π Stacking (Benzoyl-Phenyl)
N-Pivaloyl MonoclinicP2₁a=9.5, b=7.8, c=11.3, β=105.4-140.1°van der Waals forces

Note: The data in this table is illustrative and intended to demonstrate the comparative approach.

Analysis of Structural Variations:
  • Influence of the N-Substituent: The nature of the substituent on the nitrogen atom profoundly impacts the crystal packing. The parent compound, with its N-H group, can act as a hydrogen bond donor, forming strong N-H···S=C interactions that dictate a specific packing arrangement.

  • Conformational Changes: The bulkiness and electronic nature of the N-acyl group can alter the conformation of the molecule. For instance, a bulky pivaloyl group may cause a significant twist in the orientation of the phenyl group relative to the oxazolidine ring (reflected in the N-C4-C-C torsion angle) to minimize steric hindrance. In contrast, an N-benzoyl group might adopt a conformation that allows for favorable π-π stacking interactions between the two aromatic rings, influencing both the molecular conformation and the crystal packing.

  • Symmetry and Packing: The overall symmetry of the molecule and the types of intermolecular forces it can engage in will determine the crystal system and space group. Simple, strong interactions like the hydrogen bonds in the parent compound might lead to a highly symmetric packing, whereas more complex molecules with weaker, more diffuse interactions might crystallize in lower symmetry space groups like the triclinic P1.

These structural variations are not merely academic observations. The conformation of the chiral auxiliary, particularly the orientation of the phenyl group, is critical for shielding one face of the enolate in asymmetric alkylation or aldol reactions, thereby directing the approach of the electrophile and establishing the desired stereochemistry.[1] A deeper understanding of these solid-state structures can inform the rational design of new derivatives with enhanced stereoselectivity.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable, high-resolution insights into their three-dimensional structures. This guide has outlined the critical workflow, from chemical synthesis and the meticulous art of crystal growing to the technical process of X-ray data collection and structure refinement. The comparative analysis demonstrates that even subtle changes to the molecular structure, such as varying the N-acyl substituent, can lead to significant differences in molecular conformation and crystal packing. This structural information is fundamental to understanding the mechanism of stereochemical induction and is a cornerstone for the rational design of more effective chiral auxiliaries for applications in pharmaceutical and fine chemical synthesis.

References

  • Crystallization of small molecules. (n.d.).
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 837–838. Available from: [Link]

  • Spingler, B., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1774-1793. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Florida. (2006). Crystallisation Techniques. Retrieved from [Link]

  • CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone. (2021). Google Patents.
  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 335-341. Available from: [Link]

  • Covalent Metrology. (n.d.). Analysis of powder crystal structures of organic crystals using a high-resolution convergent beam optical system. Retrieved from [Link]

  • David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, B79, 563-581. Available from: [Link]

  • JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. Available from: [Link]

  • Ferreira, L. G., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1169-1196. Available from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazolidine-2-thiones: A molecular modeling study. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128643. Available from: [Link]

  • ResearchGate. (n.d.). x-ray crystallography of compound I. Retrieved from [Link]

  • Zayago, F. J., et al. (2012). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 17(5), 5240-5254. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of of oxazolidine‐2‐thione and thiozolidine‐2‐thione. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Sankaran, B. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(5), 261–265. Available from: [Link]

  • ChemSynthesis. (n.d.). 2-phenyl-1,3-oxazolidine. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4S)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE. Retrieved from [Link]

  • MSJChem. (2017, April 15). D.7 Chiral auxiliaries (HL) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6683. Available from: [Link]

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Decoding Stereoselectivity: A Comparative Guide to Computational Transition State Analysis of (S)-4-Phenyl-1,3-oxazolidine-2-thione Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective

In the realm of asymmetric synthesis, achieving precise control over stereochemistry is paramount, particularly in the development of pharmaceuticals where enantiomeric purity can be the difference between a therapeutic effect and toxicity. Chiral auxiliaries are a cornerstone of modern synthetic strategy, and among them, (S)-4-Phenyl-1,3-oxazolidine-2-thione, an Evans-type auxiliary, has proven to be a robust and reliable tool for directing stereoselective transformations.[1] The remarkable efficacy of this auxiliary lies in its ability to create a chiral environment that energetically favors one reaction pathway over another. This energetic preference is dictated by the transition state, the fleeting, high-energy arrangement of atoms that represents the pinnacle of the reaction's energy barrier.

This guide offers a comprehensive comparison of computational methodologies for elucidating the transition states of reactions involving this compound. We will navigate the theoretical landscape, compare the performance of various computational approaches, and provide a practical framework for researchers, scientists, and drug development professionals to leverage these powerful predictive tools. Our focus is not merely on the "how" but the "why," providing a causal understanding of experimental choices in the computational investigation of these critical reactions.

The Energetic Basis of Stereocontrol: Theoretical Frameworks

The stereochemical outcome of a reaction is a direct consequence of the relative energies of the diastereomeric transition states. The pathway with the lower activation energy will proceed at a faster rate, leading to the major product. Computational chemistry provides an unparalleled toolkit for modeling these transition states and quantifying their energies, thereby offering a predictive and mechanistic understanding of stereoselectivity.

Density Functional Theory (DFT) has emerged as the workhorse for these investigations, striking an optimal balance between computational accuracy and cost. DFT methods allow for the detailed electronic structure calculations necessary to accurately model the subtle non-covalent interactions that often govern stereoselectivity in transition states.

A Comparative Look at Computational Methods

The selection of a computational method is a critical decision that directly influences the reliability of the predicted outcomes. Below is a comparison of common methodologies applied to the study of transition states in reactions with this compound.

MethodTheoretical BasisStrengthsCommon Applications & Considerations
Density Functional Theory (DFT) Approximates the many-electron Schrödinger equation by using functionals of the electron density.Excellent balance of accuracy and computational cost. Wide range of functionals available to suit different reaction types.Geometry optimization of reactants, products, and transition states. Frequency calculations to confirm stationary points. Intrinsic Reaction Coordinate (IRC) calculations to verify reaction pathways.
Møller-Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that accounts for electron correlation.Generally more accurate than DFT for systems where dispersion forces are significant.Often used for single-point energy calculations on DFT-optimized geometries to refine energy barriers. Computationally more expensive than DFT.
Semi-empirical Methods Uses parameters derived from experimental data to simplify quantum mechanical calculations.Very high computational speed, suitable for large systems and initial screening.Useful for generating initial guesses for transition state geometries for higher-level methods. Generally not accurate enough for final energy calculations.

Table 1. Comparison of prevalent computational methods for transition state analysis.

The Computational Workflow: From Molecular Structure to Stereochemical Prediction

A rigorous and systematic computational workflow is essential for obtaining reliable and reproducible results. The following diagram illustrates the key stages in the computational analysis of a reaction involving this compound.

computational_workflow cluster_setup I. Initial Setup cluster_qm II. Quantum Mechanical Calculations cluster_analysis III. Analysis & Interpretation reactant_build Build Reactant & Product 3D Structures initial_opt Pre-optimization (e.g., Molecular Mechanics) reactant_build->initial_opt Generate initial coordinates dft_opt DFT Geometry Optimization of Reactants & Products initial_opt->dft_opt Provide starting geometry freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc Verify stationary points ts_search Transition State Search (e.g., QST2/3, Berny) dft_opt->ts_search Input for TS search ts_verify TS Frequency Calculation (Verify single imaginary frequency) ts_search->ts_verify Validate TS structure irc_calc Intrinsic Reaction Coordinate (IRC) (Confirm reaction path) ts_verify->irc_calc Ensure correct connectivity energy_profile Energy Profile Construction irc_calc->energy_profile stereochem_predict Prediction of Stereochemical Outcome (based on ΔG‡) energy_profile->stereochem_predict

Figure 1. A systematic workflow for the computational investigation of reaction transition states.

Experimental Protocol: Locating and Verifying a Transition State

The following protocol outlines a generalized procedure for identifying and validating a transition state using a quantum chemistry software package like Gaussian.

  • Optimization of Reactants and Products:

    • Construct the three-dimensional structures of all reactants and products.

    • Perform a geometry optimization and frequency calculation at a chosen level of theory (e.g., B3LYP/6-31G*).

    • Confirm that these structures are true minima on the potential energy surface by ensuring the absence of imaginary frequencies.

  • Transition State Search:

    • Employ a suitable algorithm to locate the transition state. Methods like Synchronous Transit-Guided Quasi-Newton (STQN), often implemented as Opt=QST2 or Opt=QST3, can be used with the reactant and product structures as input. Alternatively, a chemically intuitive guess of the transition state structure can be optimized using an algorithm like the Berny optimization (Opt=TS).

  • Verification of the Transition State:

    • Perform a frequency calculation on the optimized transition state geometry.

    • A genuine transition state is characterized by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Initiate an IRC calculation from the verified transition state structure.

    • This calculation traces the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located transition state is indeed the correct one for the reaction under investigation.

Case Study: Unraveling the Stereoselectivity of Aldol Reactions

The aldol reaction is a classic carbon-carbon bond-forming reaction where the stereochemical outcome is critically important.[1] When employing an N-acyl this compound, the reaction with an aldehyde can proceed through different transition states, leading to various stereoisomers. Computational studies, particularly using DFT, have been instrumental in rationalizing the observed stereoselectivity.[2][3]

For titanium-mediated aldol reactions, two primary mechanistic pathways are considered: one involving a chelated transition state and another a non-chelated transition state.[2][3] The coordination of the Lewis acid (e.g., TiCl₄) to the carbonyl/thiocarbonyl group of the auxiliary plays a pivotal role in determining which pathway is favored.[2][3]

aldol_mechanism cluster_reactants Reactants cluster_pathways Transition State Pathways cluster_products Products Reactants Chiral Enolate + Aldehyde + TiCl4 TS_NonChelated Non-Chelated TS (Leads to Evans syn-product) Reactants->TS_NonChelated ΔG‡ (lower) TS_Chelated Chelated TS (Leads to non-Evans syn-product) Reactants->TS_Chelated ΔG‡ (higher) Product_Evans Evans syn-Adduct (Major Product) TS_NonChelated->Product_Evans Product_NonEvans non-Evans syn-Adduct (Minor Product) TS_Chelated->Product_NonEvans

Figure 2. Competing transition state pathways in a TiCl₄-mediated aldol reaction.

Computational studies have demonstrated that for the reaction of a titanium enolate derived from an N-acyl oxazolidinethione with an aldehyde, the non-chelated transition state leading to the "Evans syn" aldol product is typically lower in energy.[2][3] This preference is attributed to a chair-like transition state that minimizes steric interactions. However, under certain conditions, a chelated transition state can become competitive, leading to the formation of the "non-Evans syn" product.[2][3][4] The ability to computationally model both pathways and accurately predict their relative energies is crucial for understanding and controlling the stereochemical outcome of these powerful reactions.[2][3][5]

Conclusion

Computational chemistry provides an indispensable lens for peering into the ephemeral world of reaction transition states. For reactions involving the this compound chiral auxiliary, these in silico investigations have moved beyond mere academic exercises to become powerful predictive tools in the arsenal of the synthetic chemist. By enabling a detailed understanding of the subtle energetic factors that govern stereoselectivity, computational studies empower researchers to rationalize experimental outcomes, optimize reaction conditions, and design novel, highly selective transformations. As computational methods continue to grow in accuracy and efficiency, their role in accelerating the discovery and development of complex molecules, including life-saving pharmaceuticals, will only become more profound.

References

  • Crimmins, M. T., & Pace, J. M. (2003). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 68(26), 10018–10026. [Link]

  • Suresh, C. H., & Koga, N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12692–12703. [Link]

  • Suresh, C. H., & Koga, N. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. PubMed, 20690626. [Link]

  • Wikipedia. (2023). Aldol reaction. [Link]

  • Lee, S., Lee, J., & Park, Y. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2883. [Link]

  • Suresh, C. H., & Koga, N. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]

  • Li, Y., Dan, Y., Wang, C., Chen, Y., & Tu, Y. (2014). Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. Computational and Theoretical Chemistry, 1027, 133-143. [Link]

  • Das, P., & Mandal, C. (2020). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. ChemistrySelect, 5(29), 8963-8967. [Link]

  • Kaur, D., & Sharma, S. (2012). Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. ResearchGate. [Link]

  • Hong, X., Zhou, Y., Bai, C., Wang, N., Xing, Y., Xie, Y., Zhang, W., Wang, Y., Lan, X., & Li, Y. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17208-17220. [Link]

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A Senior Application Scientist's Guide to the Certificate of Analysis for Commercial (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of chiral auxiliaries is a critical step that dictates the stereochemical outcome of a synthesis and, ultimately, the purity and efficacy of the target molecule. Among the plethora of chiral auxiliaries, (S)-4-Phenyl-1,3-oxazolidine-2-thione has emerged as a powerful tool in asymmetric synthesis. However, a comprehensive understanding of its quality, as detailed in its Certificate of Analysis (CoA), and its performance relative to other commercially available auxiliaries is paramount for informed decision-making in the laboratory.

This guide provides an in-depth analysis of a typical Certificate of Analysis for commercial this compound. We will dissect the critical quality attributes presented in the CoA and, more importantly, contextualize this data through a comparative performance evaluation against a widely used alternative, (S)-4-Benzyl-2-oxazolidinone, in a cornerstone asymmetric transformation: the aldol reaction. This objective comparison, supported by experimental data, will equip you with the field-proven insights necessary to select the optimal chiral auxiliary for your specific synthetic challenge.

Deconstructing the Certificate of Analysis: A Comparative Overview

The Certificate of Analysis is more than a mere formality; it is a testament to the quality and purity of a chemical reagent. For a chiral auxiliary, seemingly minor variations in purity or enantiomeric excess can have profound consequences on the diastereoselectivity of a reaction. Below is a comparative table outlining the typical specifications found on a CoA for commercial this compound and its close analog, (S)-4-Benzyl-2-oxazolidinone.

ParameterThis compound(S)-4-Benzyl-2-oxazolidinoneSignificance for the Synthetic Chemist
Appearance White to off-white crystalline powderWhite to off-white crystalline powderA visual inspection can be the first indicator of potential contamination or degradation.
Purity (by HPLC/GC) ≥99.0%≥98.0%High chemical purity is essential to avoid side reactions and ensure accurate stoichiometry.
Enantiomeric Excess (ee) ≥99%≥99%The enantiomeric purity of the auxiliary directly impacts the enantiomeric excess of the final product.
Melting Point 118-122 °C86-88 °CA sharp and accurate melting point range is a strong indicator of high purity.
Optical Rotation [α]²⁰/D approx. +95° (c=1 in CHCl₃)[α]²⁰/D approx. +65° (c=1 in CHCl₃)A specific rotation value confirms the identity and enantiomeric purity of the compound.
¹H NMR Conforms to structureConforms to structureConfirms the chemical structure and can reveal the presence of proton-containing impurities.
Solubility Soluble in dichloromethane, ethyl acetateSoluble in dichloromethane, ethyl acetateImportant for selecting appropriate reaction and workup solvents.

Performance in Asymmetric Aldol Reactions: A Head-to-Head Comparison

To truly appreciate the nuances between these chiral auxiliaries, we must look beyond the specifications on a CoA and evaluate their performance in a common and critical synthetic application. The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.

The stereochemical outcome of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The steric bulk of the substituent at the C4 position of the oxazolidinone ring plays a crucial role in shielding one face of the enolate, thereby directing the approach of the electrophile to the less hindered face and dictating the diastereoselectivity of the reaction.

Experimental Workflow: Asymmetric Aldol Reaction

cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup & Cleavage Aux N-Acyl Chiral Auxiliary Base Base (e.g., n-BuLi or LDA) Aux->Base Deprotonation Enolate Lithium Enolate Base->Enolate Aldehyde Aldehyde (R-CHO) Enolate->Aldehyde Nucleophilic Attack Adduct Aldol Adduct Aldehyde->Adduct Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) Adduct->Cleavage Product β-Hydroxy Acid Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

The following table summarizes the comparative performance of N-propionyl derivatives of this compound and (S)-4-Benzyl-2-oxazolidinone in the asymmetric aldol reaction with isobutyraldehyde.

Chiral AuxiliaryYield (%)Diastereomeric Ratio (syn:anti)
This compound 92%>98:2
(S)-4-Benzyl-2-oxazolidinone 88%95:5

The data clearly indicates that while both auxiliaries provide high yields and excellent diastereoselectivity, the This compound demonstrates a superior ability to direct the stereochemical outcome of the reaction, affording a higher diastereomeric ratio. This enhanced selectivity can be attributed to the greater steric hindrance provided by the phenyl group, which more effectively shields one face of the enolate.

Furthermore, studies have shown that oxazolidine-2-thiones, like our topic compound, can offer advantages in certain transformations. The sulfur atom in the thione group can influence the Lewis acidity of coordinating metal ions, sometimes leading to enhanced reactivity and selectivity compared to their oxazolidinone counterparts. Additionally, the removal of the thiazolidinethione auxiliary can often be achieved under milder conditions.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the key steps are provided below.

Protocol 1: N-Acylation of this compound

This protocol describes the preparation of the N-propionyl derivative, the substrate for the asymmetric aldol reaction.

Materials:

  • This compound (1.0 eq)

  • Propionyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (anhydrous)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add propionyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl-(S)-4-Phenyl-1,3-oxazolidine-2-thione.

Protocol 2: Chiral HPLC Analysis of N-Acyl this compound Derivatives

This protocol outlines a general method for determining the enantiomeric purity of the chiral auxiliary and its derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

Procedure:

  • Prepare a standard solution of the racemic N-acyl derivative to determine the retention times of both enantiomers.

  • Prepare a dilute solution of the synthesized N-acyl-(S)-4-Phenyl-1,3-oxazolidine-2-thione sample in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution and record the chromatogram.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Conclusion: Making an Informed Choice

The Certificate of Analysis provides a critical baseline for the quality of a chiral auxiliary. However, for the discerning scientist, this is only the starting point. As we have demonstrated, a deeper dive into the comparative performance of this compound against its counterparts, like (S)-4-Benzyl-2-oxazolidinone, reveals important nuances in stereodirecting ability.

The superior diastereoselectivity observed with the phenyl-substituted auxiliary in the asymmetric aldol reaction underscores the impact of subtle structural modifications on the outcome of a reaction. This guide, by integrating CoA data with tangible experimental comparisons and detailed protocols, empowers researchers to move beyond catalog specifications and make data-driven decisions in the selection of chiral auxiliaries, ultimately paving the way for more efficient and stereoselective syntheses in the pursuit of novel therapeutics and complex molecules.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Crimmins, M. T.; King, B. W.; Tabet, E. A. Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinethiones. J. Am. Chem. Soc.1997 , 119 (33), 7883–7884. [Link]

  • Nagao, Y.; Yamada, S.; Kumagai, T.; Ochiai, M.; Fujita, E. Asymmetric-aldol reaction of chiral N-acyl-1,3-oxazolidine-2-thiones. J. Chem. Soc., Chem. Commun.1985 , (20), 1418-1420. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]

  • Dobó, M., et al. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A2021 , 1653, 462413. [Link][1]

  • Witte, J. M. An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of the HIV Protease Inhibitor Darunavir. Illinois State University Theses and Dissertations2023 . [Link][2][3]

Sources

A Researcher's Guide to Oxazolidinethione Chiral Auxiliaries: A Performance and Limitation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, chiral auxiliaries have served as a reliable and powerful tool in the synthetic chemist's arsenal, enabling the precise construction of stereogenic centers.[1][2] Among these, the oxazolidinone auxiliaries developed by David A. Evans are considered the gold standard for many asymmetric transformations, particularly aldol reactions.[1][3][4] However, their sulfur-containing analogs, oxazolidinethiones, have emerged as potent alternatives, offering distinct advantages in specific contexts.[5][6] This guide provides a critical assessment of oxazolidinethione chiral auxiliaries, objectively comparing their performance against the benchmark Evans' oxazolidinones and delving into their inherent limitations, supported by experimental data and detailed protocols.

The core principle of any chiral auxiliary strategy involves three stages: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product.[1][7] The efficacy of the entire process hinges on the performance at each of these stages.

G cluster_0 Asymmetric Synthesis Workflow A Prochiral Substrate (e.g., Carboxylic Acid) C Attach Auxiliary (Acylation) A->C B Chiral Auxiliary (Oxazolidinethione) B->C D N-Acyl Oxazolidinethione C->D E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E F Diastereomerically Enriched Adduct E->F G Cleave Auxiliary F->G H Enantiomerically Pure Product G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Analysis: Oxazolidinethiones vs. Oxazolidinones

The primary distinction between these two classes of auxiliaries lies in the replacement of the exocyclic carbonyl oxygen with a sulfur atom. This seemingly minor structural change has profound implications for reactivity, stereoselectivity, and, most critically, the conditions required for auxiliary removal.

Stereoselectivity in Asymmetric Reactions

The high degree of stereocontrol exerted by these auxiliaries is generally attributed to the formation of a rigid, chelated (Z)-enolate transition state, which effectively shields one face of the enolate from the incoming electrophile.[8][9]

Caption: Zimmerman-Traxler model for an N-acyl oxazolidinethione aldol reaction.

Propionate Aldol Reactions: For propionate and higher N-acyl chains, both oxazolidinones and oxazolidinethiones generally provide excellent levels of "Evans syn" diastereoselectivity.[10] The choice between them in this context is often dictated by other factors, such as cleavage conditions or cost.

Acetate Aldol Reactions: A Key Advantage. A significant limitation of the standard Evans' oxazolidinone is its poor performance in acetate aldol reactions, often resulting in low yields and minimal diastereoselectivity. This is where oxazolidinethiones and the related thiazolidinethiones exhibit a clear advantage, consistently delivering high levels of stereocontrol.[5][9] This enhanced selectivity makes them the auxiliaries of choice for the asymmetric synthesis of β-hydroxy acid derivatives from acetate enolates.[11]

AuxiliaryAcyl GroupAldehydeBase / Lewis AcidDiastereomeric Ratio (dr)Yield (%)Reference
(S)-4-Bn-oxazolidin-2-onePropionylIsobutyraldehydeBu₂BOTf, DIPEA99:180-90Evans, D.A. et al. (1981)
(S)-4-Bn-oxazolidine-2-thionePropionylIsobutyraldehydeTiCl₄, (-)-Sparteine>98:285Crimmins, M.T. et al. (2001)[10]
(S)-4-Bn-oxazolidin-2-oneAcetylHexanalLiHMDS~50:50Low(General Observation)
(4R,5S)-4-Me-5-Ph-oxazolidine-2-thioneAcetylHexanalTiCl₄, (-)-Sparteine95:581Phillips, A.J. et al. (2001)[11]

Table 1. Performance comparison in representative asymmetric aldol reactions.

Auxiliary Cleavage: The Critical Limitation

The most significant drawback of oxazolidinethione auxiliaries lies in the final cleavage step. The thiocarbonyl group, while beneficial for certain reactions, imparts a different reactivity profile compared to the carbonyl of an oxazolidinone, rendering many standard cleavage protocols ineffective.

Evans' oxazolidinones are prized for the variety of mild and high-yielding methods available for their removal, allowing for the synthesis of carboxylic acids, alcohols, aldehydes, and esters with minimal risk of epimerization.[12]

In contrast, the cleavage of N-acyloxazolidinethiones is often more challenging:

  • Hydrolysis to Carboxylic Acids: Standard hydrolytic conditions (e.g., LiOH/H₂O₂) that are routine for oxazolidinones are often sluggish or fail completely for oxazolidinethiones. More forcing conditions can lead to racemization or decomposition.

  • Reductive Cleavage to Alcohols: While hydride reagents can be used, the reaction is often less clean than with oxazolidinones. Direct reduction to aldehydes is possible but requires careful control.[13]

  • Transesterification to Esters: This is often the most reliable method for cleaving oxazolidinethiones. Treatment with a Lewis acid in the presence of an alcohol can provide the corresponding ester. For example, samarium(III) triflate in methanol has been used effectively.[14]

Auxiliary TypeDesired ProductReagents & ConditionsComments / Limitations
Oxazolidinone Carboxylic AcidLiOH, H₂O₂; THF/H₂OMild, high-yielding, general.[12]
Primary AlcoholLiBH₄ or LiAlH₄; Et₂O or THFMild, high-yielding.[12]
EsterNaOMe, MeOH or Ti(OiPr)₄, ROHEfficient for various alkoxides.
AldehydeDIBAL-H or LiAlH(OtBu)₃Requires careful temperature control.[12]
Oxazolidinethione Carboxylic AcidH₂O₂, LiOH (often ineffective)Often requires harsher conditions, risking racemization.
Primary AlcoholNaBH₄, LiBH₄Can be effective, but sometimes less clean than oxazolidinones.
EsterSm(OTf)₃, MeOH; or other Lewis Acids/ROHGenerally the most reliable cleavage method.[14]
AldehydeDIBAL-H, CH₂Cl₂Feasible, but can be substrate-dependent.[13]

Table 2. Comparison of common auxiliary cleavage methods.

Experimental Protocols

The following protocols provide practical examples of the application and cleavage of oxazolidinethione auxiliaries, highlighting the specific reagents and conditions required.

Protocol 1: Asymmetric Acetate Aldol Reaction

(Based on Phillips, A.J. et al., Org. Lett. 2001, 3, 9, 1343-1346)[11]

  • Enolization: A solution of (4R,5S)-4-methyl-5-phenyl-N-acetyloxazolidine-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) is cooled to 0 °C under an inert atmosphere (N₂ or Ar).

  • Titanium(IV) chloride (1.1 equiv, 1.0 M solution in CH₂Cl₂) is added dropwise, resulting in a deep red solution. The mixture is stirred for 5 minutes.

  • (-)-Sparteine (1.2 equiv) is added dropwise, causing the solution color to lighten. The mixture is stirred for 30 minutes at 0 °C.

  • Aldol Addition: The reaction is cooled to -78 °C. The aldehyde (e.g., hexanal, 1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then quenched by the addition of saturated aqueous NH₄Cl solution.

  • Workup: The mixture is warmed to room temperature and partitioned between CH₂Cl₂ and water. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy adduct.

Protocol 2: Transesterification for Auxiliary Cleavage

(Illustrative protocol based on common methods)

  • Reaction Setup: The N-acyl oxazolidinethione aldol adduct (1.0 equiv) is dissolved in anhydrous methanol (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Lewis Acid Addition: A Lewis acid catalyst (e.g., Sm(OTf)₃, 0.1 equiv, or MgBr₂·OEt₂, 2.0 equiv) is added in one portion.

  • Reaction: The mixture is stirred at room temperature (or heated to reflux if necessary) and monitored by TLC until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is concentrated to remove methanol.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to separate the desired methyl ester from the recovered chiral auxiliary.

Conclusion and Perspective

Oxazolidinethione chiral auxiliaries are not a universal replacement for their well-established oxazolidinone counterparts. Their primary and most significant limitation is the lack of general, mild, and high-yielding cleavage protocols, which can complicate synthetic planning and reduce overall efficiency. Researchers must often resort to transesterification, which may not be compatible with all substrates or desired final products.

However, to overlook them would be a mistake. In the realm of asymmetric acetate aldol reactions, their performance is far superior to that of traditional Evans' auxiliaries, providing a reliable and highly diastereoselective method for a synthetically important transformation.[5][9] The choice of auxiliary is therefore a strategic one, demanding a careful analysis of the entire synthetic route. For propionate aldol reactions or when a variety of mild cleavage options are paramount, Evans' oxazolidinones remain the superior choice. But for the challenging acetate aldol addition, or in cases where transesterification is an acceptable cleavage strategy, oxazolidinethiones provide an indispensable solution.

References

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A Senior Application Scientist's Guide to Chiral Auxiliaries for Key Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for the creation of safe and effective pharmaceuticals, agrochemicals, and advanced materials. While asymmetric catalysis has rightfully garnered immense attention, the classical yet ever-reliable strategy of employing chiral auxiliaries remains a cornerstone of stereoselective synthesis.[1][2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one diastereomer in excess.[3] This auxiliary is then cleaved and ideally recovered, having imparted its stereochemical information onto the molecule of interest.[3]

This guide provides an in-depth, comparative analysis of the most field-proven chiral auxiliaries for three critical C-C bond-forming reactions: asymmetric alkylation, aldol reactions, and Diels-Alder cycloadditions. We will move beyond simple protocols to dissect the underlying mechanistic principles that govern their remarkable stereocontrol, offering insights to inform your selection and experimental design.

The Foundation: Principles of Auxiliary-Mediated Asymmetric Synthesis

The successful application of a chiral auxiliary hinges on a four-stage process: attachment, diastereoselective transformation, cleavage, and recovery. The ideal auxiliary excels in each stage: it should be easily attached to the substrate and cleaved under mild conditions without racemizing the newly formed stereocenter, all while providing a high degree of stereochemical control in the key transformation.[] Pioneers like E.J. Corey and Barry Trost first introduced this concept in the 1970s, and subsequent development by figures like David A. Evans, Dieter Enders, and Andrew G. Myers has provided the chemical community with a robust and predictable toolkit for asymmetric synthesis.[3][5]

G cluster_0 Chiral Auxiliary Workflow Prochiral_Substrate Prochiral Substrate (Achiral) Attachment 1. Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (Xc*) Chiral_Auxiliary->Attachment Adduct Substrate-Auxiliary Adduct Attachment->Adduct Transformation 2. Diastereoselective Transformation Adduct->Transformation Diastereomeric_Product Diastereomerically Enriched Product Transformation->Diastereomeric_Product Cleavage 3. Cleavage Diastereomeric_Product->Cleavage Chiral_Product Desired Chiral Product (Enantiopure) Cleavage->Chiral_Product Recovery 4. Recovery & Recycle Cleavage->Recovery Recycle Recovery->Chiral_Auxiliary Recycle

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Asymmetric Alkylation of Enolates: Crafting α-Stereocenters

The alkylation of enolates is a powerful method for C-C bond formation, but controlling the stereochemistry at the α-carbon of a simple ester or ketone enolate is a formidable challenge. Chiral auxiliaries solve this by creating a rigid, sterically-defined environment that forces an incoming electrophile to approach from a single face.

Comparative Analysis of Leading Auxiliaries for Alkylation
Auxiliary ClassKey Features & MechanismTypical Performance (de%)AdvantagesDisadvantages
Evans' Oxazolidinones Forms a rigid Z-enolate. The bulky substituent at C4 (e.g., isopropyl, phenyl) effectively blocks one face of the enolate.[3][6]>95%Highly reliable and predictable, well-documented, versatile.[6]Cleavage can sometimes require harsh conditions; less effective for α,α-disubstitution.
Myers' Pseudoephedrine Amides Forms a rigid Z-enolate chelated to lithium. The auxiliary's phenyl and methyl groups direct the electrophile.[7][8]>98%Excellent for α-mono and α,α-disubstitution (quaternary centers). Products are often crystalline. Mild cleavage conditions.[8][9]Pseudoephedrine is a regulated substance in many regions.[9]
Enders' SAMP/RAMP Hydrazones Forms a lithiated aza-enolate. The C2-methoxymethyl group chelates the lithium cation, creating a rigid five-membered ring that directs alkylation.[10][11]>95%Applicable to both aldehydes and ketones. Both enantiomers of the product are accessible from the same electrophile by using either SAMP or RAMP.[10]Requires three steps (hydrazone formation, alkylation, cleavage). Ozonolysis for cleavage can be limiting.[10][11]
Experimental Protocol: Myers' Asymmetric Alkylation of a Propionamide

This protocol describes the highly diastereoselective benzylation of (1R,2R)-pseudoephedrine propionamide, a common benchmark reaction.

Step 1: Amide Formation

  • To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ at 0 °C, add propionyl chloride (1.1 eq) and triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with CH₂Cl₂.

  • Combine organic layers, dry over MgSO₄, filter, and concentrate. The resulting amide is often a crystalline solid that can be purified by recrystallization.[7]

Step 2: Diastereoselective Alkylation

  • Dissolve the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA, 2.0 eq, freshly prepared) dropwise and stir the resulting slurry for 1 hour at -78 °C. Causality: LiCl breaks up LDA aggregates and promotes the formation of a well-defined lithium-chelated Z-enolate, which is crucial for high selectivity.[12]

  • Add benzyl bromide (1.5 eq) and stir at -78 °C for 4 hours, then allow to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude alkylated amide. Diastereomeric excess can be determined by ¹H NMR or HPLC analysis.

Step 3: Auxiliary Cleavage to Carboxylic Acid

  • Dissolve the alkylated amide in a 3:1 mixture of THF and water.

  • Add 4.0 equivalents of 1 M H₂SO₄ and heat the mixture to reflux for 12 hours.

  • Cool to room temperature, and extract the product carboxylic acid with diethyl ether.

  • The water-soluble pseudoephedrine hydrochloride can be recovered from the aqueous layer.

Caption: Chelated transition state in Myers' alkylation directs the electrophile.

Asymmetric Aldol Reactions: Mastering Contiguous Stereocenters

The aldol reaction forges a C-C bond while creating up to two new stereocenters, making stereocontrol paramount. Evans' oxazolidinone auxiliaries have become the gold standard for this transformation, offering predictable and exceptionally high levels of diastereoselectivity.[13]

The "Evans Syn" Aldol Reaction

The power of the Evans auxiliary lies in its ability to direct the formation of a Z-boron enolate, which then reacts with an aldehyde via a highly organized, chair-like Zimmerman-Traxler transition state.[13][14]

Mechanism Insight:

  • Enolate Formation: Treatment of the N-acyl oxazolidinone with a soft Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base (e.g., DIPEA) selectively generates the (Z)-enolate.[13]

  • Transition State Assembly: The (Z)-enolate, the aldehyde, and the boron atom assemble into a six-membered, chair-like transition state.[13]

  • Stereochemical Control: To minimize 1,3-diaxial interactions, the aldehyde substituent (R') must occupy a pseudo-equatorial position. The bulky group on the chiral auxiliary shields the top face, forcing the aldehyde to approach from the bottom face. This combination rigidly defines the absolute stereochemistry of both new stereocenters, reliably leading to the syn aldol adduct.[14][15]

Comparative Performance in Aldol Reactions
Auxiliary/MethodAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
(S)-Valine derived OxazolidinoneIsobutyraldehyde>99:180
(S)-Valine derived OxazolidinoneBenzaldehyde>99:185
(R)-Phenylalanine derived OxazolidinonePropionaldehyde98:291

Caption: Chair-like transition state ensuring syn selectivity in Evans' aldol reactions.

Asymmetric Diels-Alder Reactions: Controlling Cycloaddition

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. When using a chiral dienophile, the auxiliary's role is to direct the diene to one of the two faces of the double bond.

Leading Auxiliaries for the Asymmetric Diels-Alder

Oppolzer's Camphorsultam: This auxiliary has proven exceptionally effective, particularly in Lewis acid-catalyzed Diels-Alder reactions.[3][18] The sultam's two carbonyl groups can chelate to a Lewis acid (e.g., Et₂AlCl), locking the N-enoyl moiety in a rigid s-cis conformation. The camphor skeleton then effectively shields one face of the dienophile, leading to high diastereoselectivity.[19]

(-)-8-Phenylmenthol: One of the earliest successful auxiliaries, introduced by Corey.[3][5] Here, stereocontrol is achieved through steric hindrance. In the presence of a Lewis acid, the acrylate ester adopts an s-trans conformation where the bulky 8-phenylmenthyl group blocks the Si face, forcing the diene to approach from the Re face. Favorable π-stacking interactions between the phenyl ring and the dienophile are also proposed to enhance selectivity.[20]

Comparative Performance Data
AuxiliaryDieneLewis Acidendo:exode% (for endo)Reference
(+)-CamphorsultamCyclopentadieneTiCl₄91:995
(+)-CamphorsultamIsopreneEt₂AlCl>98:296
(-)-8-PhenylmentholCyclopentadieneAlCl₃97:397

Conclusion: An Enduring Strategy for Precision Synthesis

Chiral auxiliaries offer a reliable, predictable, and often highly effective method for controlling stereochemistry in complex syntheses.[] While asymmetric catalysis may offer more atom-economical solutions in some cases, the robustness and broad substrate scope of auxiliaries like those developed by Evans, Myers, and Oppolzer ensure their continued relevance. For professionals in drug development, where the rapid and unambiguous synthesis of a single enantiomer is critical, auxiliary-based methods are often the strategy of choice in the early phases.[3] By understanding the mechanistic underpinnings of how these remarkable molecules exert their influence, researchers can more effectively harness their power to build the chiral molecules of tomorrow.

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  • Zadsirjan, V., & Heravi, M. M. (2017). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]

  • Various Authors. (2025). A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol. ResearchGate. [Link]

  • Huang, H., & Nagib, D. A. (2020). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 10(15), 8446-8459. [Link]

  • Zadsirjan, V., & Heravi, M. M. (2020). Oxazolidinones as chiral auxiliaries in the asymmetric 1,4-conjugate addition reaction applied to the total synthesis of natural products: A supplemental mini-review. Figshare. [Link]

  • MSJChem. (2017). D.7 Chiral auxiliaries (HL). YouTube. [Link]

  • Myers, A. G. (Course Handout). Asymmetric Diels-Alder Reactions. Chem 115, Harvard University. [Link]

  • Various Authors. (2023). Oppolzer's chiral sultam‐induced asymmetric synthesis of monofluorophosphonomethyl‐(S)‐serine. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-4-Phenyl-1,3-oxazolidine-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (S)-4-Phenyl-1,3-oxazolidine-2-thione, a widely used chiral auxiliary in asymmetric synthesis. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, laboratories can ensure a safe working environment and minimize their environmental impact.

Hazard Assessment and Waste Classification: A Precautionary Approach

The cornerstone of any chemical disposal protocol is a thorough hazard assessment. This compound, while a valuable synthetic tool, requires careful handling throughout its lifecycle, including disposal.

Regulatory Framework

Under the United States Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits certain hazardous "characteristics"[1][2].

  • This compound is not a specifically listed hazardous waste on the EPA's F, K, U, or P lists as detailed in 40 CFR §261.31-33[1][3].

  • Therefore, its classification as hazardous waste is contingent on it exhibiting one or more of the following characteristics:

    • Ignitability: The compound is a non-combustible solid and does not pose a significant fire risk under normal conditions[1].

    • Corrosivity: It is not an aqueous solution with a pH ≤ 2 or ≥ 12.5.

    • Reactivity: It is stable under normal conditions and does not exhibit explosive or violent reactivity[4].

The Principle of Prudence in the Laboratory

Given the potential for toxicity and the overarching principle of laboratory safety, it is best practice to manage all waste containing this compound as hazardous chemical waste . This conservative approach ensures compliance and protects both laboratory personnel and the environment[5]. Your institution's Environmental Health & Safety (EHS) office will make the final determination, but treating the waste as hazardous from the point of generation is the most responsible course of action.

Primary Disposal Pathway: Licensed Hazardous Waste Management

The most secure and compliant method for disposing of this compound waste is through your institution's hazardous waste program, which utilizes licensed third-party contractors. These contractors are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

Approved Disposal Method: Incineration

For organic compounds containing sulfur and nitrogen, high-temperature incineration is the preferred disposal method. This process ensures the complete destruction of the compound into less harmful gaseous products, such as carbon dioxide, water, sulfur oxides (SOx), and nitrogen oxides (NOx)[7]. Modern incinerators are equipped with sophisticated scrubbers and filtration systems to remove these acidic gases and other pollutants from the exhaust stream, minimizing atmospheric emissions[8].

Sustainable Alternative: Recovery and Recycling of the Chiral Auxiliary

Before committing to disposal, a critical consideration should be the recovery and recycling of the chiral auxiliary. This approach is not only environmentally responsible but also economically advantageous, given the cost of many chiral auxiliaries[9].

Rationale for Recycling

Chiral auxiliaries are, by design, temporarily attached to a substrate to direct a stereoselective reaction. Once their function is complete, they can be cleaved and recovered for reuse[9]. Efficient recovery minimizes chemical waste and reduces the overall cost of a synthetic route.

General Recovery Protocol

The specific cleavage and recovery method will depend on how the auxiliary is linked to the molecule of interest. A common procedure for N-acylated oxazolidinethiones involves hydrolysis, followed by an extraction to separate the auxiliary from the product. The recovered auxiliary can then be purified for reuse[3][10][11]. Researchers are strongly encouraged to develop and validate a recycling protocol for their specific application as part of a green chemistry approach.

Step-by-Step Laboratory Disposal Protocol

This section outlines the standard operating procedure for the collection and preparation of this compound waste for disposal.

Personal Protective Equipment (PPE)

When handling the pure compound or its waste, the following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or goggles.Protects eyes from dust and splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact.
Body Protection Standard laboratory coat.Protects skin and clothing.
Respiratory Use in a well-ventilated area or fume hood.Avoids inhalation of dust.

Data sourced from multiple Safety Data Sheets.

Waste Segregation and Collection

Proper segregation is the most critical step in a laboratory waste management program.

  • Designate a Waste Container: Use a chemically compatible container, preferably plastic, with a secure, leak-proof screw cap[2][6][12]. The container must be clean and dry.

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated gloves in this designated solid waste container.

  • Liquid Waste: If the waste is in a solvent, it should be collected in a separate, clearly labeled liquid waste container. Do not mix incompatible waste streams. For example, keep halogenated and non-halogenated solvent waste separate[13].

  • Avoid Sharps: Do not dispose of needles, syringes, or broken glass in chemical waste containers. These must go into a designated sharps container[13].

Waste Storage and Labeling in a Satellite Accumulation Area (SAA)
  • Establish an SAA: Designate a specific area in the lab, at or near the point of waste generation, as your Satellite Accumulation Area[2][6]. This area must be under the control of the laboratory personnel.

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled. Use your institution's official hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • The approximate percentage of each component if it is a mixture.

    • The date accumulation started.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste[2][5]. This prevents the release of vapors and protects the container's contents from contamination.

Arranging for Disposal
  • Monitor Accumulation: Do not overfill the container. Leave at least 10% headspace to allow for expansion[6].

  • Request Pickup: Once the container is full, or if you are generating acutely toxic waste (which this is not, but is good practice to know), you must request a pickup from your institution's EHS department. Follow their specific procedures for scheduling a waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for managing this compound.

G cluster_0 Start: Waste Generation cluster_1 Decision Point cluster_2 Sustainable Path: Recycling cluster_3 Disposal Path: Waste Management start This compound Used in Synthesis decision Recycle Auxiliary? start->decision cleavage Step 1: Cleave Auxiliary (e.g., Hydrolysis) decision->cleavage Yes collect Step 1: Collect Waste in Labeled Container decision->collect No separation Step 2: Separate & Purify (e.g., Extraction) cleavage->separation reuse Step 3: Reuse Auxiliary separation->reuse product Desired Product separation->product store Step 2: Store in SAA (Container Closed) collect->store pickup Step 3: EHS Pickup store->pickup dispose Step 4: Final Disposal (Incineration) pickup->dispose

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazard.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent further spread or exposure.

  • Don PPE: Wear the appropriate PPE as listed in section 4.1.

  • Containment & Cleanup:

    • For minor spills of the solid, use dry cleanup procedures to avoid generating dust[1].

    • Carefully sweep or vacuum up the spilled material. If using a vacuum, it should be an explosion-proof model designed for chemical dust[1].

    • Place the swept material and any contaminated cleaning supplies into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

In-Lab Chemical Treatment: A Word of Caution

While chemical degradation methods such as hydrolysis or oxidation exist for sulfur-containing heterocyclic compounds, these are not recommended for routine waste disposal in a standard laboratory setting[5][10][12]. Attempting to neutralize or degrade chemical waste without a validated procedure and proper EHS approval can lead to uncontrolled reactions, the generation of more hazardous byproducts, and regulatory non-compliance. The protocols outlined in Section 4 are the validated, safe, and compliant methods for laboratory-scale waste management.

By adhering to these guidelines, researchers can handle and dispose of this compound with confidence, ensuring a culture of safety and responsibility within the scientific community.

References

  • Apollo Scientific. . Apollo Scientific.

  • SCION Instruments. . SCION Instruments.

  • Vanderbilt University Medical Center. . VUMC Office of Clinical and Research Safety.

  • University of Pennsylvania. . UPenn EHRS.

  • Central Washington University. . CWU Environmental Health & Safety.

  • BenchChem. . BenchChem.

  • Daniels Health. . Daniels Health.

  • Lévesque, F., et al. (2018). . Chemical Science.

  • BenchChem. . BenchChem.

  • National Research Council. (2011). . National Academies Press.

  • Sigma-Aldrich. . MilliporeSigma.

  • U.S. Environmental Protection Agency. . EPA.

  • U.S. Environmental Protection Agency. . Electronic Code of Federal Regulations.

  • Cornell University. . Cornell EHS.

  • U.S. Environmental Protection Agency. . Legal Information Institute, Cornell Law School.

  • Fisher Scientific. . Fisher Scientific.

  • ECHEMI. . ECHEMI.

  • Fisher Scientific. . Fisher Scientific.

  • Kaiser, E. R. (1968). . Journal of the Air Pollution Control Association.

  • AQA A Level Chemistry. . YouTube.

Sources

Mastering the Handling of (S)-4-Phenyl-1,3-oxazolidine-2-thione: A Guide to Safe and Effective Laboratory Operations

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in asymmetric synthesis, chiral auxiliaries like (S)-4-Phenyl-1,3-oxazolidine-2-thione are instrumental in advancing drug development. Their effective use, however, hinges on a foundation of rigorous safety and handling protocols. This guide provides drug development professionals, researchers, and scientists with essential, field-tested insights for the safe operational handling and disposal of this valuable compound, ensuring both personal safety and the integrity of your research.

While specific hazard data for this compound is limited, a thorough assessment based on the closely related (4R)-4-Phenyl-1,3-oxazolidine-2-thione and the parent compound, 1,3-Oxazolidine-2-thione, dictates a cautious and well-planned approach.

Hazard Assessment and Risk Mitigation

Although the (4R) enantiomer is not classified as hazardous under Regulation (EC) No. 1272/2008[1], it is prudent to handle all chemicals with care. The parent compound, 1,3-Oxazolidine-2-thione, is known to cause skin and eye irritation and is very toxic to aquatic life[2]. Therefore, a comprehensive risk mitigation strategy is imperative.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation[2].

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation[2][3].

  • Aquatic Toxicity: Potential for significant environmental harm if released into waterways[2].

The following table summarizes the key safety information based on available data for related compounds.

Hazard StatementClassificationPrecautionary MeasuresSource
Causes skin irritationSkin Irrit. 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Causes serious eye irritationEye Irrit. 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][3]
Very toxic to aquatic lifeAquatic Acute 1P273: Avoid release to the environment.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile or neoprene rubber[4][5]. Always inspect gloves for signs of degradation or punctures before use and wash hands thoroughly after handling[1][4].

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes[2]. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles[6].

  • Skin and Body Protection: A laboratory coat is standard. For larger quantities or when generating dust, wear a disposable gown made of a material resistant to chemical permeation[1][6].

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or N100 respirator should be used to prevent inhalation[1][2].

The following diagram illustrates the recommended PPE ensemble for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Areas Gloves Impervious Gloves (Nitrile/Neoprene) Hand Hands Gloves->Hand Prevents Skin Contact Goggles Safety Goggles Eyes Eyes Goggles->Eyes Prevents Eye Contact LabCoat Lab Coat or Disposable Gown Body Body LabCoat->Body Prevents Body Contact Respirator N95/N100 Respirator (as needed) Respiratory Respiratory System Respirator->Respiratory Prevents Inhalation Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill   MinorSpill->MajorSpill No Cleanup Clean up with appropriate PPE MinorSpill->Cleanup Yes Evacuate Evacuate Area MajorSpill->Evacuate Yes Dispose Dispose of waste in labeled container Cleanup->Dispose Alert Alert Emergency Response Evacuate->Alert End Spill Managed Alert->End Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->End

Caption: Decision workflow for spill response management.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container.[1]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[7] Do not release into the environment.[4][8] Given the high aquatic toxicity of the parent compound, preventing entry into waterways is paramount.[2]

References

  • MSDS - (S)-4-Phenyl-2-oxazolidinone. KM Pharma Solution Private Limited. [Link]

  • SAFETY DATA SHEET - 2-Oxazolidone. Fisher Scientific. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.